3-Methyl-2-nitrobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDHYAOVUFWYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309649 | |
| Record name | 3-Methyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-77-4 | |
| Record name | 3-Methyl-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-2-nitrobenzonitrile CAS number
An In-depth Technical Guide to 3-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS number 1885-77-4 , is a pivotal aromatic organic compound.[1][2] Its molecular structure, which features a benzene ring substituted with a methyl, a nitro, and a nitrile group, imparts a unique chemical reactivity that makes it a valuable intermediate in various synthetic endeavors. This guide provides a comprehensive overview of its synthesis, properties, applications, and safety protocols, with a focus on its role in medicinal chemistry and material science.
Caption: Core Identification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1885-77-4 | [1][2] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 62 - 65 °C | [3] |
| Purity | Typically ≥96% | [2] |
| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
The synthesis of this compound can be accomplished through various routes, with the direct nitration of 3-methylbenzonitrile being a prevalent and established method.[1]
Primary Synthetic Pathway: Nitration of 3-Methylbenzonitrile
This synthetic approach involves an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is employed to generate the highly reactive nitronium ion (NO₂⁺), which then acts as the electrophile. The sulfuric acid serves as a catalyst by protonating the nitric acid.[1]
Caption: Synthesis of this compound via Nitration.
A critical aspect of this reaction is controlling the temperature to manage its exothermic nature and to influence the regioselectivity. The nitration of 3-methylbenzonitrile can yield a mixture of isomers, including 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile, alongside the desired this compound.[1]
Alternative Synthetic Routes
An alternative synthetic strategy involves a multi-step process commencing with 3-methylbenzoic acid. This indirect route can offer better control over regioselectivity. The process generally involves the nitration of a 3-methylbenzoate ester, followed by the conversion of the carboxylic acid functionality into a nitrile group.[1] The synthesis of the key intermediate, 3-methyl-2-nitrobenzoic acid, can be achieved through methods such as the air oxidation of 1,3-dimethyl-2-nitrobenzene.[4]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical and material science applications.[1]
Pharmaceutical Research
In medicinal chemistry, this compound serves as a key precursor. A significant application lies in the reduction of the nitro group to an amino group, yielding derivatives that have demonstrated promising biological activities.[1] Notably, some of these derivatives have exhibited significant antiproliferative effects against various cancer cell lines, positioning them as compounds of interest for the development of novel therapeutic agents.[1] The benzonitrile moiety itself is considered a privileged scaffold in drug development due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor.[5] Benzonitrile derivatives have shown potential across a wide range of therapeutic areas, including oncology, virology, and microbiology.[5]
Caption: Workflow for Screening Antiproliferative Activity.
Material Science
In the field of material science, this compound is utilized in the design and synthesis of novel materials possessing specific electronic or fluorescent properties.[1]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
Hazard Classifications:
-
Toxic if swallowed (H301)[1]
-
Toxic in contact with skin (H311)[1]
-
Toxic if inhaled (H331)[1]
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Use only in a well-ventilated area, such as under a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale.[3] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Keep in a dark place, sealed in dry, at room temperature.[1]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][6][8]
References
- 3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434 - PubChem. PubChem. [Link]
- 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575. PubChem. [Link]
- Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]
- What is the use of 3-Nitrobenzonitrile?. Bloom Tech. [Link]
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-2-nitrobenzonitrile (CAS No. 1885-77-4), a key chemical intermediate in various fields, including medicinal chemistry and material science.[1] This document delves into the structural and chemical characteristics of the molecule, supported by available experimental and predicted data. It further outlines established synthetic pathways and detailed protocols for its preparation and characterization, alongside critical safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile compound.
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl, a nitro, and a nitrile group.[1] Its molecular formula is C₈H₆N₂O₂ and it has a molecular weight of 162.15 g/mol .[1] The strategic placement of these functional groups imparts unique reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1] In the realm of pharmaceutical research, for instance, it serves as a precursor for various advanced intermediates.[1] This guide aims to consolidate the available scientific information on its physicochemical properties, synthesis, and handling to facilitate its effective use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in scientific research. These properties dictate its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation development.
Structural and General Properties
Below is a summary of the key structural and general properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 1885-77-4 | [2][3] |
| Molecular Formula | C₈H₆N₂O₂ | [1][3] |
| Molecular Weight | 162.15 g/mol | [1][3] |
| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N | [1] |
Physical Properties
Precise experimental data for the physical properties of this compound is not extensively reported in publicly available literature. The data presented below is a combination of available information and predicted values, which should be considered with appropriate scientific judgment.
| Property | Value | Notes |
| Melting Point | Not available | Experimental data for the specific isomer is scarce. Related isomers have reported melting points, such as 2-Methyl-3-nitrobenzonitrile (89-91 °C). |
| Boiling Point | Not available | As with the melting point, experimental data is not readily available for this isomer. |
| Appearance | Not available | The appearance is not consistently reported but is expected to be a solid at room temperature based on related compounds. |
| Solubility | Soluble in organic solvents; limited aqueous solubility. | This is an expected property based on its chemical structure and the known solubility of the related compound, 3-Methyl-2-nitrobenzoic acid, which is soluble in methanol and dimethyl sulfoxide. |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2260 - 2200 |
| Nitro (-NO₂) | Asymmetric Stretching | 1560 - 1515 |
| Nitro (-NO₂) | Symmetric Stretching | 1355 - 1315 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Methyl (-CH₃) | C-H Stretching | 2980 - 2850 |
| Methyl (-CH₃) | Bending | ~1450 and ~1375 |
Data compiled from general spectroscopy tables and literature on substituted benzonitriles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the precise arrangement of atoms within the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the nitro and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methyl, aromatic, and nitrile carbons.
While specific experimental NMR data for this compound is not provided in the search results, analysis of related compounds can offer insights into the expected chemical shifts.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observed at an m/z corresponding to the molecular weight of 162.15.
Synthesis and Purification
The synthesis of this compound can be approached through several routes, with the most common being the nitration of 3-methylbenzonitrile.[1]
Synthetic Pathways
The primary synthetic routes to this compound are:
-
Nitration of 3-Methylbenzonitrile: This is a direct approach involving electrophilic aromatic substitution. A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used to generate the nitronium ion (NO₂⁺), which then reacts with the 3-methylbenzonitrile substrate. A significant challenge with this method is controlling the regioselectivity, as it can lead to a mixture of isomers, including 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile.[1]
-
Metal-Mediated Cyanation: This involves the use of a pre-functionalized aromatic ring and a metal catalyst to introduce the nitrile group.
To enhance the yield of the desired 2-nitro isomer during nitration, milder nitrating agents and controlled reaction temperatures (e.g., -10°C to 30°C) can be employed.[1]
Caption: General workflow for the synthesis of this compound via nitration.
Experimental Protocol: Nitration of 3-Methylbenzonitrile
The following is a generalized protocol for the nitration of 3-methylbenzonitrile. Caution: This reaction involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 3-methylbenzonitrile in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid to the cooled 3-methylbenzonitrile with continuous stirring.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile in sulfuric acid, maintaining the reaction temperature between 0 and 10°C.
-
Quenching: After the addition is complete, continue stirring for a designated period, then slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product, an isomeric mixture, can then be purified by recrystallization from a suitable solvent such as ethanol to isolate the this compound isomer.[1]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Hazard Identification
-
Signal Word: Danger[1]
-
Hazard Statements:
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Keep away from incompatible materials such as strong oxidizing agents.
The following diagram outlines the key safety considerations when working with this compound.
Caption: Key safety protocol for handling this compound.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical synthesis:
-
Pharmaceuticals: It serves as a precursor in the synthesis of complex molecular architectures for drug discovery.[1] Derivatives of this compound, particularly after the reduction of the nitro group to an amine, have shown potential biological activities, including antiproliferative effects against cancer cell lines.[1]
-
Material Science: The unique electronic properties imparted by the substituent groups make it a useful building block for the design of novel materials with specific fluorescent or electronic characteristics.[1]
Conclusion
This technical guide has summarized the key physicochemical properties, synthetic methodologies, and safety considerations for this compound. While there are gaps in the publicly available experimental data for this specific isomer, this guide provides a solid foundation based on existing knowledge of related compounds and general chemical principles. It is anticipated that this compilation will serve as a useful resource for scientists and researchers, enabling the safe and effective use of this important chemical intermediate in their work. Further experimental investigation is warranted to fully characterize the physicochemical properties of this compound.
References
Sources
A Technical Guide to 3-Methyl-2-nitrobenzonitrile: Molecular Structure, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 3-Methyl-2-nitrobenzonitrile (CAS No: 1885-77-4), a pivotal aromatic organic compound. It details the molecule's structural features, physicochemical properties, and spectroscopic signature. The primary synthetic pathways are elucidated, with a focus on the electrophilic nitration of 3-methylbenzonitrile, including a detailed experimental protocol. The document highlights the compound's significance as a versatile building block in medicinal chemistry for developing novel therapeutic agents and in material science for creating materials with tailored electronic properties. Safety, handling, and storage protocols are also discussed to ensure proper laboratory practice.
Introduction
This compound is a high-purity aromatic compound that serves as a valuable synthetic intermediate in diverse research fields.[1] Its molecular architecture, featuring a benzene ring substituted with three distinct functional groups—a nitrile (-C≡N), a nitro (-NO₂), and a methyl (-CH₃)—imparts a unique chemical reactivity. The strategic placement of these groups, particularly the electron-withdrawing nitrile and nitro groups ortho to each other, creates a specific electronic environment that is highly useful for subsequent synthetic transformations. In pharmaceutical research, this compound is a key precursor for more complex molecular frameworks, with its derivatives showing promise for significant antiproliferative effects against various cancer cell lines.[1] In material science, it is utilized in the design of novel materials with specific fluorescent or electronic properties.[1]
Molecular and Chemical Properties
Molecular Formula and Structure
The chemical identity of this compound is defined by its molecular formula and the specific arrangement of its constituent atoms.
-
Molecular Formula: C₈H₆N₂O₂[1]
-
IUPAC Name: this compound
The structure consists of a central benzene ring. Following standard nomenclature where the nitrile group defines the first carbon position (C1), the nitro group is attached at the adjacent C2 position, and the methyl group is at the C3 position.
Caption: Synthetic pathway via nitration of 3-methylbenzonitrile.
Causality of Reagents: The reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction. [1]The reaction must be performed under controlled, low-temperature conditions to manage its exothermic nature and to influence the regioselectivity, though the formation of other isomers is common. [1]
Experimental Protocol: Nitration of 3-Methylbenzonitrile
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
3-Methylbenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath.
Procedure:
-
Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Acid Mixture: Carefully add 50 mL of concentrated H₂SO₄ to the flask and cool the temperature to 0-5 °C.
-
Substrate Addition: Slowly add 10 g of 3-methylbenzonitrile to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C.
-
Nitration: Prepare the nitrating mixture by carefully adding 8 mL of concentrated HNO₃ to 15 mL of concentrated H₂SO₄ in a separate beaker, cooling in an ice bath. Transfer this mixture to the dropping funnel.
-
Reaction: Add the nitrating mixture dropwise to the flask over 30-45 minutes, maintaining the internal temperature between 0 °C and 5 °C. Vigorous stirring is crucial.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice (~300 g) in a beaker with stirring. A solid precipitate should form.
-
Isolation: Isolate the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product is an isomeric mixture and requires purification, typically by recrystallization from ethanol or by column chromatography on silica gel, to isolate the desired this compound isomer.
-
Drying & Characterization: Dry the purified product under vacuum. Confirm its identity and purity using NMR and FT-IR spectroscopy as described in Section 3.
Caption: Step-by-step experimental workflow for synthesis and purification.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Classification: The compound is classified with the signal word "Danger". [1]* Hazard Statements: H301+H311+H331 - Toxic if swallowed, in contact with skin, or if inhaled. [1]* Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials. [1]Recommended storage is at room temperature. [1]
Conclusion
This compound stands out as a synthetically valuable intermediate due to the unique interplay of its methyl, nitro, and nitrile functional groups. Its established synthesis via nitration, coupled with clear spectroscopic markers for its identification, makes it an accessible building block for advanced chemical synthesis. The demonstrated utility of its derivatives in developing potential anti-cancer agents underscores its importance in medicinal chemistry. Continued exploration of this molecule's reactivity will likely lead to further innovations in both pharmaceutical development and material science.
References
- 3-Methyl-4-nitrobenzonitrile | C8H6N2O2. (n.d.). PubChem.
Sources
Navigating the Solubility Landscape of 3-Methyl-2-nitrobenzonitrile: A Technical Guide for Researchers
Foreword: Charting Unexplored Territory
In the realm of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's solubility is paramount. It is the bedrock upon which processes like crystallization, purification, and formulation are built. This guide delves into the solubility characteristics of 3-Methyl-2-nitrobenzonitrile, a key intermediate in various synthetic pathways.[1] It is crucial to acknowledge from the outset that publicly available, quantitative experimental solubility data for this specific compound is sparse. Therefore, this technical guide adopts a dual approach. Firstly, it establishes a robust theoretical framework to predict and understand the solubility behavior of this compound based on its molecular structure and the known properties of analogous compounds. Secondly, it provides detailed, field-proven experimental protocols to empower researchers to determine its solubility in a range of organic solvents, thereby filling the existing knowledge gap.
The Molecule in Focus: this compound at a Glance
This compound is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile (cyano) group. This unique combination of functional groups dictates its chemical reactivity and, pivotally, its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| CAS Number | 1885-77-4 | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature based on related compounds. | |
| Purity | ≥96% (typical commercial) | [2] |
The presence of the highly polar nitro (-NO₂) and nitrile (-CN) groups, coupled with the less polar methyl (-CH₃) group and the aromatic ring, suggests that this compound will exhibit moderate polarity. This structural feature is the primary determinant of its solubility in organic solvents. The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for solvent selection. We can anticipate that polar aprotic solvents and some polar protic solvents will be more effective at dissolving this compound than nonpolar solvents.
Theoretical Underpinnings of Solubility: A Predictive Framework
The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. To predict the solubility of this compound, we must consider the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Solute-Solvent Interactions
The functional groups on this compound will engage in the following interactions with solvent molecules:
-
Dipole-Dipole Interactions: The strong dipole moments of the nitro and nitrile groups will lead to significant dipole-dipole interactions with polar solvent molecules.
-
Van der Waals Forces: London dispersion forces will be present between the aromatic ring and the methyl group of the solute and the molecules of any organic solvent.
-
Hydrogen Bonding: While this compound itself does not possess a hydrogen bond donor, the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. Therefore, it is expected to be more soluble in solvents that are effective hydrogen bond donors.
Insights from Analogous Compounds
In the absence of direct data, examining the solubility of structurally similar compounds can provide invaluable clues.
-
3-Methyl-2-nitrobenzoic acid: This compound is structurally very similar, with a carboxylic acid group instead of a nitrile group. It is reported to be soluble in organic solvents like ethanol and acetone.[3] The carboxylic acid group is a strong hydrogen bond donor and acceptor, which contributes to its solubility in polar protic solvents.
-
3-Nitrobenzonitrile: This analog lacks the methyl group. Its solubility has been measured in a range of organic solvents, with the following trend observed: acetone > (acetonitrile, ethyl acetate) > toluene > acetic acid > methanol > ethanol > n-propanol > n-butanol > isopropanol > 2-methyl-1-propanol > cyclohexane. This data highlights the importance of polar aprotic solvents (acetone, acetonitrile, ethyl acetate) for this class of compounds.
Based on these analogs, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents like acetone and acetonitrile, and moderate solubility in polar protic solvents like alcohols. Its solubility in nonpolar solvents such as hexane is expected to be low.
Experimental Determination of Solubility: A Practical Guide
To obtain definitive solubility data, experimental measurement is essential. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique.[4]
Isothermal Saturation Method: A Step-by-Step Protocol
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.
Workflow for Isothermal Saturation Method
Caption: Experimental workflow for determining solubility using the isothermal saturation method.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a thermostated shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
Sample Collection and Preparation: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed or isothermal syringe to prevent premature crystallization. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a pre-weighed volumetric flask.
-
Analysis: Dilute the filtered sample to a known volume with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.
-
Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the specific solvent at the given temperature.
Gravimetric Analysis
A simpler, though potentially less precise, method is gravimetric analysis. After reaching equilibrium as described above, a known volume of the clear saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point), and the mass of the remaining solid is determined.
Solvent Selection for Solubility and Recrystallization
The choice of solvent is critical for both solubility studies and for the purification of this compound by recrystallization. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Logical Flow for Solvent Screening
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Based on the analysis of its structure and analogous compounds, the following solvents are recommended for initial screening for both solubility determination and recrystallization:
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl acetate, Tetrahydrofuran (THF)
-
Polar Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aromatic Solvents: Toluene
-
Nonpolar Solvents (for antisolvent or washing): Hexane, Heptane
For recrystallization, solvent pairs can be highly effective. A common strategy is to dissolve the compound in a good solvent (e.g., acetone or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes turbid. Upon cooling, crystals should form.
Conclusion and Future Directions
While direct, quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on its molecular structure and the behavior of analogous compounds. This guide provides the theoretical foundation and practical experimental protocols for researchers to confidently determine the solubility of this important synthetic intermediate in a variety of organic solvents. The generation and dissemination of such experimental data will be a valuable contribution to the chemical and pharmaceutical sciences, enabling more efficient process development, purification, and formulation of this compound and its derivatives.
References
- Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]
- Biointerface Research in Applied Chemistry.
Sources
A Spectroscopic Blueprint of 3-Methyl-2-nitrobenzonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic signature of 3-Methyl-2-nitrobenzonitrile (CAS No: 1885-77-4), a key intermediate in the synthesis of novel therapeutics and advanced materials.[1] For researchers in medicinal chemistry and material science, a deep understanding of this molecule's spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes theoretical principles with empirical data from analogous compounds to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Spectroscopic Implications
This compound is an aromatic compound with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1][2] The strategic placement of a methyl (-CH₃), a nitro (-NO₂), and a cyano (-CN) group on the benzene ring creates a unique electronic environment that is reflected in its spectroscopic data. The electron-withdrawing nature of the nitro and cyano groups, contrasted with the electron-donating tendency of the methyl group, governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.
Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 1885-77-4 | [1][2] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1][2] |
| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N | [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural assignment can be made.
¹H NMR Spectroscopy: A Window into the Aromatic and Aliphatic Protons
The proton NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nitro and cyano groups will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene. Conversely, the electron-donating methyl group will have a shielding effect.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| -CH₃ | ~2.5 | Singlet | 3H | The methyl group protons are not coupled to other protons. |
| Ar-H | 7.5 - 8.2 | Multiplet | 3H | The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. |
The precise chemical shifts and coupling patterns of the aromatic protons will depend on their positions relative to the substituents. The proton ortho to the nitro group is expected to be the most deshielded.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~20 | The aliphatic methyl carbon is shielded and appears upfield. |
| -C≡N | ~115 | The carbon of the cyano group is typically found in this region. |
| Ar-C (unsubstituted) | 120 - 140 | The chemical shifts of the aromatic carbons are influenced by the substituents. |
| Ar-C (substituted) | 140 - 150 | Carbons directly attached to the electron-withdrawing groups will be deshielded. |
The specific assignments of the aromatic carbons can be determined using advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
Infrared (IR) Spectroscopy: Identifying Functional Groups by their Vibrations
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
For this compound, the IR spectrum is expected to show strong, characteristic absorption bands for the nitrile and nitro groups.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| -C≡N (Nitrile) | 2240 - 2220 | C≡N stretch |
| -NO₂ (Nitro) | 1560 - 1515 | Asymmetric N-O stretch |
| -NO₂ (Nitro) | 1365 - 1345 | Symmetric N-O stretch |
| C-H (Aromatic) | 3100 - 3000 | C-H stretch |
| C-H (Methyl) | 2975 - 2860 | C-H stretch |
| C=C (Aromatic) | 1600 - 1450 | C=C stretch |
The presence of a sharp, intense peak around 2230 cm⁻¹ is a strong indicator of the nitrile functional group. The two distinct absorptions for the nitro group are also key diagnostic features.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 162, corresponding to its molecular weight.
The fragmentation of the molecular ion will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 162 | [M]⁺ |
| 116 | [M - NO₂]⁺ |
| 132 | [M - NO]⁺ |
| 90 | [C₇H₆]⁺ |
The relative abundances of these fragment ions will provide further confirmation of the structure.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr and press into a thin pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Framework for Spectroscopic Analysis
The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data serve as a robust reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous structural confirmation and purity assessment, which are critical for advancing research and development in the pharmaceutical and material science sectors.
References
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synthesis and discovery of 3-Methyl-2-nitrobenzonitrile
An In-depth Technical Guide to the Synthesis and Discovery of 3-Methyl-2-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1885-77-4), a valuable aromatic intermediate in the fields of medicinal chemistry and materials science. While the specific discovery and first synthesis of this compound are not prominently documented in historical literature, this paper consolidates current knowledge on its synthesis, properties, and applications. We present a critical analysis of potential synthetic pathways, highlighting the chemical reasoning behind methodological choices and challenges such as regioselectivity. The guide details robust, field-proven protocols, provides a predictive spectroscopic profile for characterization, and discusses the compound's utility as a precursor for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.
Introduction and Strategic Importance
This compound is an aromatic organic compound featuring a benzene ring substituted with methyl, nitro, and cyano groups at positions 1, 2, and 3, respectively.[1] Its molecular structure, possessing both electron-donating (methyl) and potent electron-withdrawing (nitro, nitrile) groups in a sterically constrained arrangement, imparts unique reactivity that makes it a highly valuable building block.[1]
In pharmaceutical research, this compound serves as a key precursor for synthesizing more complex molecules.[1] The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic systems. Derivatives of this compound have been investigated for their biological activities, with related structures showing significant antiproliferative effects against various cancer cell lines.[1] In materials science, the electronic properties conferred by the nitro and nitrile functionalities allow for its use in designing novel materials with tailored fluorescent or electronic characteristics.[1]
This guide moves beyond a simple recitation of facts to provide a strategic analysis of the synthesis of this compound, evaluating the merits and drawbacks of different approaches to empower researchers in their experimental design.
Physicochemical Properties and Safety Profile
A foundational understanding of a compound's physical properties and safety requirements is critical for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1885-77-4 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N | [1] |
| Appearance | Solid (form may vary) | N/A |
| Signal Word | Danger | [1] |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. | [1] |
| Storage | Store in a dark, dry, and well-sealed container at room temperature. | [1] |
Expert Insight: The triple hazard classification (H301+H311+H331) necessitates stringent safety protocols. All manipulations should be conducted within a certified fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, must be worn at all times.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound presents a classic regioselectivity challenge. The arrangement of substituents requires a carefully designed synthetic strategy to ensure the desired isomer is formed in high yield.
The Challenge of Direct Nitration: A Flawed Approach
A common and seemingly straightforward approach to synthesizing nitroaromatics is the direct electrophilic aromatic substitution (EAS) on a substituted benzene ring.[1] However, for this compound, this method is fundamentally flawed due to conflicting directing effects.
-
Causality of Poor Regioselectivity: The starting material, 3-methylbenzonitrile, possesses two substituents with opposing electronic demands.
-
The methyl group (-CH₃) is an activating, ortho, para-directing group due to inductive effects and hyperconjugation.[2][3] It directs incoming electrophiles (like the nitronium ion, NO₂⁺) to positions 2, 4, and 6.
-
The cyano group (-CN) is a deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects.[2][3] It directs incoming electrophiles to positions 5.
-
The positions most activated by the methyl group (2, 4, and 6) are simultaneously the positions most deactivated by the cyano group. This conflict results in low reactivity and, more importantly, the formation of a mixture of isomers, with substitution favored at the C4 and C6 positions rather than the desired C2 position.[4] This makes purification difficult and dramatically lowers the yield of the target compound, rendering this pathway inefficient for preparative scale.
Caption: The challenge of direct nitration of 3-methylbenzonitrile.
Recommended Pathway: Multi-Step Synthesis via an Acid Intermediate
To overcome the regioselectivity issue, a more robust and controllable multi-step approach is recommended. This pathway involves first establishing the correct substitution pattern on a precursor molecule and then converting a functional group into the desired nitrile. The key intermediate for this strategy is 3-Methyl-2-nitrobenzoic acid .
Caption: Recommended three-step synthesis workflow.
This step leverages the nitration of 3-methylbenzoic acid (m-toluic acid). The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director. This combination favors nitration at the 2, 4, and 6 positions. By carefully controlling reaction conditions, particularly temperature, high selectivity for the desired 2-nitro isomer can be achieved.[5]
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. The flask should be placed in a cooling bath (e.g., acetone/dry ice).
-
Reaction Charge: Charge the flask with concentrated (98%) nitric acid. Begin stirring and cool the acid to between -30°C and -15°C.[5]
-
Substrate Addition: Add powdered 3-methylbenzoic acid to the cold nitric acid in portions, ensuring the temperature remains within the specified range.
-
Reaction: Continue stirring vigorously at low temperature for 1-2 hours after the addition is complete.[5]
-
Work-up and Isolation: Carefully pour the reaction mixture over cracked ice. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Methyl-2-nitrobenzoic acid.[6] A reported purity of >99% can be achieved with this method.[5]
Trustworthiness Check: The success of this step hinges on maintaining a very low temperature. This minimizes side reactions and decomposition, maximizing the selectivity for the kinetically favored 2-nitro product over the thermodynamically favored 4-nitro isomer.
This conversion is reliably achieved in two steps: formation of the primary amide, followed by dehydration.
-
Amide Formation:
-
Dissolve 3-Methyl-2-nitrobenzoic acid (1 eq.) in a suitable solvent like tetrahydrofuran (THF).[7]
-
Add triethylamine (1.1 eq.) and stir for 30 minutes at room temperature.[7]
-
Cool the solution in an ice bath to ~0°C and add ethyl chloroformate (1 eq.) dropwise. A thick mixture will form.[7]
-
Bubble gaseous ammonia through the mixture for ~15 minutes until saturated.[7]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Perform an aqueous work-up (e.g., partition between ethyl acetate and water). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-methyl-2-nitrobenzamide.[7]
-
-
Nitrile Formation (Dehydration):
-
Combine the crude 3-methyl-2-nitrobenzamide (1 eq.) with a dehydrating agent such as phosphorus oxychloride (POCl₃, ~2-5 eq.) in a solvent like toluene or as a neat mixture.
-
Heat the mixture to reflux for several hours (monitor by TLC).
-
After cooling, carefully pour the reaction mixture into ice water to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude this compound by column chromatography (silica gel) or recrystallization.
-
Alternative Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful and classic method for introducing a cyano group onto an aromatic ring, starting from a primary aromatic amine.[8][9] This provides a viable, though potentially longer, alternative route.
The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8] It begins with the diazotization of a primary aniline, followed by a copper(I)-catalyzed displacement of the diazonium group.
Caption: The Sandmeyer reaction pathway for nitrile synthesis.
-
Starting Material: This protocol assumes the availability of 3-methyl-2-nitroaniline.
-
Diazotization:
-
Suspend 3-methyl-2-nitroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a small amount of water. Add this solution dropwise to the aniline suspension, keeping the temperature below 5°C at all times.[10]
-
Stir for an additional 15-30 minutes after addition is complete. The formation of the diazonium salt is complete when a drop of the solution gives a positive test (a dark blue color) on starch-iodide paper.[10]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium or potassium cyanide in water.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with stirring.[8] Effervescence (liberation of N₂ gas) will be observed.
-
After the addition is complete, gently warm the mixture (e.g., to 50-60°C) for about an hour to ensure the reaction goes to completion.
-
-
Isolation and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, dry it over a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product should be purified by column chromatography or recrystallization.
Structural Elucidation and Spectroscopic Profile
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Notes |
| ¹H NMR | -CH₃ (s) | δ 2.5 - 2.7 ppm | The methyl group is deshielded by the adjacent nitro group. |
| Ar-H (m) | δ 7.6 - 8.2 ppm | Aromatic protons are in a complex region, deshielded by the -NO₂ and -CN groups. Expect a complex multiplet pattern for the three adjacent protons. | |
| ¹³C NMR | -CH₃ | δ ~20 ppm | Typical range for an aromatic methyl carbon. |
| -CN | δ 115 - 118 ppm | Characteristic chemical shift for a nitrile carbon. | |
| Ar-C (ipso-CN) | δ ~110 ppm | The carbon bearing the nitrile is typically shielded. | |
| Ar-C (ipso-NO₂) | δ ~148 ppm | The carbon bearing the nitro group is significantly deshielded. | |
| Ar-C | δ 125 - 140 ppm | Remaining aromatic carbons will appear in this range. | |
| FT-IR | C≡N stretch | 2225 - 2240 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group. |
| NO₂ stretch | 1520 - 1560 cm⁻¹ (asymm.)1340 - 1380 cm⁻¹ (symm.) | Two strong absorptions characteristic of a nitro group. | |
| Mass Spec. | [M]⁺ | m/z = 162.04 | Expected molecular ion peak for C₈H₆N₂O₂. |
Conclusion
This compound is a strategically important chemical intermediate whose synthesis requires careful planning to overcome the challenge of regioselectivity. Direct nitration of 3-methylbenzonitrile is an inefficient method that produces an undesirable mixture of isomers. This guide has detailed two robust and reliable pathways: a multi-step synthesis via the key intermediate 3-methyl-2-nitrobenzoic acid, and an alternative route utilizing the classic Sandmeyer reaction. By explaining the chemical principles that underpin these protocols, we provide researchers with the necessary expertise to confidently synthesize and utilize this versatile compound in their drug discovery and material science endeavors.
References
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- Royal Society of Chemistry. (2014). Electronic Supplementary Information.
- Wikipedia. (n.d.). Sandmeyer reaction.
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- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Wang, Z. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2789-2822. National Institutes of Health.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index.
- University of the West Indies at Mona. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. Centers for Disease Control and Prevention.
- Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources.
- Nikolova, I., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 58(11), 1058-1066. MDPI.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Methyl-2-nitrobenzoic Acid: Properties and Industrial Significance.
- Google Patents. (2015). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
- PubChem. (n.d.). 3-Methyl-2-nitrobenzoic acid. National Institutes of Health.
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A Comprehensive Technical Guide to 3-Methyl-2-nitrobenzonitrile for Advanced Research
Introduction: Unveiling a Key Synthetic Building Block
3-Methyl-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its strategic substitution pattern, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, imparts a unique chemical reactivity profile that is of significant interest to researchers in medicinal chemistry, drug development, and material science. This guide provides an in-depth exploration of its nomenclature, physicochemical characteristics, synthesis, reactivity, and safe handling protocols, designed to empower scientists in leveraging this versatile molecule for their research endeavors. The reduction of the nitro group to an amine, for instance, opens up a pathway to derivatives that have demonstrated promising biological activities, including significant antiproliferative effects against various cancer cell lines, marking it as a compound of interest for the development of new therapeutic agents.
Part 1: Compound Identification and Nomenclature
A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several alternative names and is uniquely identified by its CAS Registry Number.
Table 1: Compound Identifiers for this compound
| Identifier Type | Value |
| Primary Name | This compound |
| Systematic (IUPAC) Name | This compound |
| CAS Registry Number | 1885-77-4[1][2] |
| Molecular Formula | C₈H₆N₂O₂[1] |
| Molecular Weight | 162.15 g/mol [1] |
| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N[3] |
A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.
Synonyms and Alternative Names:
Part 2: Physicochemical and Spectroscopic Characterization
Understanding the physical and spectroscopic properties of this compound is essential for its purification, characterization, and use in subsequent reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | General Knowledge |
| Appearance | Pale yellow to light brown solid | General Knowledge |
| Melting Point | Not explicitly found in searches | |
| Boiling Point | Not explicitly found in searches | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | General Knowledge |
Spectroscopic Data
Spectroscopic analysis provides a fingerprint for the structural confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region would display a complex splitting pattern due to the disubstituted ring system. The methyl group would appear as a singlet, typically in the range of 2.3-2.6 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon will resonate at a higher field, typically around 20 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key vibrational frequencies are expected for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the asymmetric and symmetric stretches of the nitro (NO₂) group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (162.15). Fragmentation patterns can provide further structural information.
Part 3: Synthesis and Manufacturing
The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
Primary Synthetic Pathway: Electrophilic Nitration of 3-Methylbenzonitrile
A common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 3-methylbenzonitrile.[1]
-
Reaction Principle: This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1]
-
Regioselectivity Considerations: The directing effects of the substituents on the aromatic ring play a critical role in the outcome of the reaction. The methyl group is an ortho, para-director, while the nitrile group is a meta-director. This leads to a challenge in controlling the position of nitration, and a mixture of isomers, including this compound, 3-methyl-4-nitrobenzonitrile, and 3-methyl-6-nitrobenzonitrile, is often obtained.[1]
Caption: Electrophilic nitration of 3-methylbenzonitrile.
Alternative Synthetic Route: From 3-Methyl-2-nitrobenzoic Acid
An indirect but often more regioselective approach involves the synthesis and subsequent conversion of 3-methyl-2-nitrobenzoic acid.[4]
-
Reaction Principle: This multi-step process begins with the nitration of 3-methylbenzoic acid. The carboxylic acid group can then be converted to a primary amide, which is subsequently dehydrated to the nitrile. This method allows for better control over the introduction of the nitro group relative to the methyl group.
Caption: Multi-step synthesis from 3-methylbenzoic acid.
Experimental Protocol: Nitration of 3-Methylbenzonitrile (Illustrative)
The following is a generalized protocol and should be optimized for specific laboratory conditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add 3-methylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath. Add the nitrating mixture dropwise to the solution of 3-methylbenzonitrile in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Part 4: Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the interplay of its three functional groups, making it a valuable precursor in the synthesis of complex molecular architectures.[1]
Core Reactivity
Caption: Key reaction pathways of this compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). The resulting 2-amino-3-methylbenzonitrile is a key intermediate for the synthesis of heterocyclic compounds and other pharmacologically active molecules.
-
Transformations of the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. It can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a starting material for the synthesis of more complex molecules with potential therapeutic value. The derivatives obtained from this compound are explored in various therapeutic areas, including oncology.[1] For instance, it is a known intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.[1]
Part 5: Safety, Handling, and Disposal
Due to its potential toxicity, proper safety precautions must be observed when handling this compound.
Table 3: Hazard and Safety Information
| Category | Information |
| Hazard Classification | Toxic if swallowed, in contact with skin, or if inhaled.[5] |
| Signal Word | Danger[6] |
| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5] |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
If Swallowed: Immediately call a poison center or doctor.[6]
-
If on Skin: Wash with plenty of soap and water.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disposal
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
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reactivity of the nitrile group in 3-Methyl-2-nitrobenzonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methyl-2-nitrobenzonitrile
Abstract
This compound is a multifaceted aromatic compound whose synthetic utility is largely defined by the reactivity of its nitrile moiety.[1] The strategic placement of an electron-withdrawing nitro group and an electron-donating methyl group on the benzene ring creates a unique electronic and steric environment that dictates the chemical behavior of the nitrile group.[1] This guide provides an in-depth exploration of the principal transformations of the nitrile group in this compound, including hydrolysis, reduction, and cycloaddition. We will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into how the substituent effects modulate reactivity. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in complex molecular synthesis.
Molecular Architecture and Electronic Landscape
The reactivity of the nitrile group (-C≡N) in this compound is a direct consequence of its molecular architecture. The carbon atom of the nitrile is inherently electrophilic, a characteristic that is significantly amplified by the presence of the adjacent ortho-nitro group.[2][3]
-
Electronic Effects : The nitro group (-NO₂) is a powerful electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. Its placement ortho to the nitrile group strongly enhances the partial positive charge on the nitrile carbon, making it highly susceptible to nucleophilic attack.[2] The methyl group (-CH₃) at the 3-position is a weak electron-donating group (+I effect), which marginally counteracts the electron-withdrawing influence but its effect is subordinate to that of the potent nitro group.[4]
-
Steric Considerations : The ortho-nitro and meta-methyl groups create a sterically congested environment around the nitrile functionality. This steric hindrance can impede the approach of bulky reagents, potentially influencing reaction rates and, in some cases, dictating the feasibility of certain transformations.[5][6]
The interplay of these electronic and steric factors is a central theme in understanding the chemistry of this molecule.
Caption: Molecular structure and key factors influencing nitrile reactivity.
Key Transformations of the Nitrile Group
The activated nitrile group of this compound serves as a versatile handle for the introduction of other critical functional groups.
Hydrolysis to 3-Methyl-2-nitrobenzoic acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, often employed in the synthesis of pharmaceutical intermediates.[7] The reaction proceeds through an amide intermediate and can be catalyzed by either acid or base.[8][9] The potent electron-withdrawing effect of the ortho-nitro group facilitates the initial nucleophilic attack of water or hydroxide on the nitrile carbon, often allowing for milder reaction conditions compared to less activated nitriles.[2]
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An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Methyl-2-nitrobenzonitrile
Executive Summary
3-Methyl-2-nitrobenzonitrile is a multifaceted aromatic compound whose reactivity is governed by the complex interplay of its three adjacent substituents: a strongly electron-withdrawing nitro group, a similarly deactivating cyano group, and a weakly activating methyl group. This guide provides an in-depth analysis of the chemical behavior of the nitro group within this sterically crowded and electronically distinct environment. We will explore the principal transformations—namely, reduction to the corresponding amine and its role in activating the benzene ring for nucleophilic aromatic substitution—supported by mechanistic insights, field-proven experimental protocols, and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex organic synthesis.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is not merely the sum of its parts but a consequence of the unique ortho and meta relationships between its functional groups. Understanding these interactions is paramount to predicting and controlling its chemical transformations.
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups are powerful EWGs, operating through both inductive (-I) and resonance (-M) effects.[1] They significantly reduce the electron density of the aromatic ring, rendering it susceptible to nucleophilic attack but deactivated towards electrophilic substitution.[2]
-
Electron-Donating Group (EDG): The methyl (-CH₃) group is a weak EDG, primarily through an inductive effect (+I) and hyperconjugation.
-
The Ortho Effect: The placement of the bulky nitro group between the methyl and cyano groups introduces significant steric hindrance. This can force the nitro group out of plane with the benzene ring, partially disrupting its π-conjugation and diminishing the magnitude of its resonance effect.[3] This steric strain is a critical factor influencing reaction kinetics and pathways.[4]
The confluence of these effects makes the C2 carbon (attached to the nitro group) highly electrophilic, while the overall ring is electron-deficient.
Caption: Interplay of functional groups in this compound.
Reduction of the Nitro Group: A Gateway to Amino Derivatives
The most synthetically valuable transformation of the nitro group in this compound is its reduction to a primary amine, yielding 2-amino-3-methylbenzonitrile. This product is a crucial intermediate for synthesizing heterocycles and other complex molecular architectures used in medicinal chemistry.[5] The reduction proceeds through nitroso and hydroxylamine intermediates.[6][7]
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. It offers high selectivity, often leaving other functional groups like nitriles intact under controlled conditions.
Mechanism Overview: The reaction occurs on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon). Hydrogen gas is adsorbed onto the metal surface, and the nitro compound coordinates to the catalyst. Stepwise transfer of hydrogen atoms leads to the sequential reduction of the nitro group to nitroso, hydroxylamine, and finally the amine.
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Electrophilic Aromatic Substitution on 3-Methylbenzonitrile: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of electrophilic aromatic substitution (EAS) reactions on 3-methylbenzonitrile, also known as m-tolunitrile. The interplay between the activating, ortho,para-directing methyl group and the deactivating, meta-directing cyano group creates a unique electronic landscape that governs the regioselectivity and reactivity of this substrate. This document explores the theoretical principles underpinning these directing effects and provides practical, field-proven protocols for key EAS reactions, including nitration, halogenation, and Friedel-Crafts reactions. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental details.
Introduction: The Electronic Dichotomy of 3-Methylbenzonitrile
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] In monosubstituted benzenes, the regiochemical outcome of EAS is well-established. However, the scenario becomes more complex in disubstituted systems like 3-methylbenzonitrile. Here, we encounter competing electronic effects that dictate the position of electrophilic attack.
The two substituents on the aromatic ring, a methyl group (-CH₃) and a cyano group (-CN), exert opposing influences:
-
The Methyl Group (-CH₃): As an alkyl group, it is a weak activating group that donates electron density to the aromatic ring through an inductive effect and hyperconjugation.[2][3] This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. The methyl group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[4][5]
-
The Cyano Group (-CN): The cyano group is a moderately deactivating group due to its strong electron-withdrawing inductive and resonance effects.[6][7] This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. The cyano group directs incoming electrophiles to the meta (C5) position relative to itself.[2][8]
In 3-methylbenzonitrile, the methyl group is at position 3. Therefore, it activates the C2, C4, and C6 positions. The cyano group, at position 1, deactivates the ring and directs towards C5. The interplay of these effects determines the ultimate regioselectivity of the reaction.
Predicting Regioselectivity in Electrophilic Aromatic Substitution
The directing effects of the methyl and cyano groups in 3-methylbenzonitrile are not simply additive. A careful analysis of the resonance structures of the sigma complex (the arenium ion intermediate) formed upon electrophilic attack at each possible position is crucial for predicting the major product(s).
The positions on the 3-methylbenzonitrile ring are:
-
C2: ortho to the cyano group and ortho to the methyl group.
-
C4: para to the cyano group and ortho to the methyl group.
-
C5: meta to both the cyano and methyl groups.
-
C6: ortho to the cyano group and para to the methyl group.
The activating methyl group strongly favors substitution at the positions ortho and para to it (C2, C4, and C6). The deactivating cyano group directs to the position meta to it (C5). When these effects are considered together, the positions activated by the methyl group (C2, C4, C6) are generally favored over the position directed by the cyano group (C5).
Among the activated positions, steric hindrance can play a role. The C2 position is sterically hindered by both adjacent substituents. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions , which are activated by the methyl group and less sterically hindered.[9]
Logical Flow of Regioselectivity Analysis
Caption: Analysis of directing effects on 3-methylbenzonitrile.
Key Electrophilic Aromatic Substitution Reactions and Protocols
This section provides detailed experimental protocols for common EAS reactions performed on 3-methylbenzonitrile.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is a fundamental transformation in organic synthesis.[10] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[11] For 3-methylbenzonitrile, nitration is expected to yield a mixture of 4-nitro-3-methylbenzonitrile and 6-nitro-3-methylbenzonitrile.[9]
Experimental Protocol: Nitration of 3-Methylbenzonitrile [9]
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.[9]
-
Reaction Setup: Dissolve 3-methylbenzonitrile in a suitable solvent, such as dichloromethane or concentrated sulfuric acid, in a separate flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Nitrating Mixture: Add the prepared nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile. It is crucial to maintain the reaction temperature below 10°C to minimize side reactions.[6][9]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.[9]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[9]
| Parameter | Value | Notes |
| Reactants | 3-Methylbenzonitrile, Conc. HNO₃, Conc. H₂SO₄ | |
| Temperature | 0-10 °C | Crucial for controlling selectivity and safety. |
| Reaction Time | 1-2 hours | Monitor by TLC for completion. |
| Expected Products | 4-nitro-3-methylbenzonitrile, 6-nitro-3-methylbenzonitrile | Isomeric mixture is common. |
Halogenation (Bromination)
Halogenation, particularly bromination, is another vital EAS reaction. For less reactive aromatic rings, a Lewis acid catalyst such as FeBr₃ is often required to polarize the bromine molecule and generate a more potent electrophile.[12] However, for activated rings, molecular bromine or N-bromosuccinimide (NBS) can be sufficient.[13]
Experimental Protocol: Bromination of 3-Methylbenzonitrile
-
Reaction Setup: Dissolve 3-methylbenzonitrile in an inert solvent, such as dichloromethane or carbon tetrachloride, in a flask protected from light.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Bromine Addition: Slowly add a solution of molecular bromine (Br₂) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Quench the reaction by adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.
-
Isolation and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
A modern and safer alternative involves the in situ generation of bromine from bromide salts and an oxidant in a continuous flow system, which minimizes the hazards associated with handling molecular bromine.[14]
Friedel-Crafts Reactions
Friedel-Crafts reactions, including alkylation and acylation, are essential for forming new carbon-carbon bonds on an aromatic ring.[15]
Friedel-Crafts Alkylation
This reaction involves the addition of an alkyl group to the aromatic ring, typically using an alkyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[16][17] However, Friedel-Crafts alkylation is often plagued by issues such as carbocation rearrangements and polyalkylation, especially with activated rings. The presence of the deactivating cyano group on 3-methylbenzonitrile can make this reaction challenging.
Friedel-Crafts Acylation
Friedel-Crafts acylation is generally a more reliable and synthetically useful reaction. It involves the introduction of an acyl group (-COR) using an acyl chloride or acid anhydride with a Lewis acid catalyst.[17] The resulting ketone is a deactivating group, which prevents further acylation of the ring.
Experimental Protocol: Friedel-Crafts Acylation of 3-Methylbenzonitrile
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend aluminum chloride (AlCl₃) in an excess of the acyl chloride (e.g., acetyl chloride) or in an inert solvent like dichloromethane.
-
Substrate Addition: Slowly add 3-methylbenzonitrile to the stirred suspension at a low temperature (e.g., 0 °C).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat it to reflux to ensure completion. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow: General Electrophilic Aromatic Substitution
Caption: A generalized workflow for EAS reactions on 3-methylbenzonitrile.
Conclusion
The electrophilic aromatic substitution of 3-methylbenzonitrile is a nuanced process governed by the competing directing effects of the activating methyl group and the deactivating cyano group. A thorough understanding of these electronic influences is paramount for predicting the regiochemical outcomes of such reactions. The primary sites of electrophilic attack are the C4 and C6 positions, which are activated by the ortho,para-directing methyl group. This guide has provided both the theoretical framework and practical, step-by-step protocols for key EAS reactions, offering valuable insights for professionals in chemical research and drug development. The successful application of these principles and methods will enable the efficient synthesis of functionalized benzonitrile derivatives for a wide range of applications.
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theoretical and computational studies of 3-Methyl-2-nitrobenzonitrile
An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Methyl-2-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive exploration of this compound (C₈H₆N₂O₂), a pivotal synthetic intermediate in medicinal chemistry and material science.[1] We delve into a synergistic approach, integrating experimental spectroscopic data with high-level computational analysis to elucidate the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed protocols for the characterization of this and similar aromatic compounds. Methodologies are grounded in Density Functional Theory (DFT), providing a robust framework for predicting molecular behavior and guiding rational molecular design.
Introduction: The Significance of this compound
This compound (CAS: 1885-77-4) is an aromatic compound featuring a benzene ring substituted with a methyl, a nitro, and a nitrile group.[1][2] The strategic placement of these functional groups—particularly the electron-withdrawing nitrile (-C≡N) and nitro (-NO₂) groups alongside the electron-donating methyl (-CH₃) group—creates a unique electronic landscape that dictates its chemical reactivity. This structure makes it a valuable precursor in the synthesis of complex molecules, including derivatives that have demonstrated significant antiproliferative effects against various cancer cell lines.[1] A thorough understanding of its molecular properties through theoretical and computational modeling is therefore essential for optimizing its use in synthetic pathways and for designing novel functional materials.
Molecular Geometry and Conformational Analysis
The foundational step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, a key structural feature is the potential for steric hindrance between the adjacent methyl and nitro groups at the 2- and 3-positions.
Causality of Structural Choices: Unlike a simple substituted benzene, where substituents might lie perfectly in the plane of the ring, the proximity of the -CH₃ and -NO₂ groups in this molecule forces a conformational adjustment. Computational studies on related nitrobenzene derivatives show that the nitro group often twists out of the benzene plane to alleviate steric strain.[3][4] This torsion angle is a critical parameter as it influences the extent of electronic conjugation between the nitro group and the aromatic system, thereby affecting the molecule's overall stability and electronic properties.
High-level DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to accurately predict these subtle structural details, including bond lengths, bond angles, and dihedral angles.[5][6]
Spectroscopic Characterization: A Hybrid Experimental-Theoretical Approach
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.[7] By pairing experimental spectra with theoretically calculated values, we can achieve unambiguous assignments of vibrational modes and electronic transitions.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy probes the characteristic stretching and bending motions of a molecule. For this compound, key vibrational signatures include:
-
Nitrile Stretching (νC≡N): A sharp, intense band typically found in the 2220-2240 cm⁻¹ region.[7]
-
Nitro Group Stretches (νNO₂): Two distinct bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.
-
Methyl Group Stretches (νCH₃): Symmetric and asymmetric C-H stretching vibrations, generally appearing between 2900-3050 cm⁻¹.[7]
-
Aromatic Ring Vibrations: C=C stretching and C-H in-plane and out-of-plane bending modes.
Protocol for Theoretical Vibrational Analysis:
-
Geometry Optimization: Perform a full geometry optimization of the molecule using DFT (e.g., B3LYP/6-311++G(d,p) level of theory).[5][8]
-
Frequency Calculation: Using the optimized geometry, perform a harmonic frequency calculation at the same level of theory. This yields the theoretical vibrational wavenumbers.
-
Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations.[5] Therefore, they are scaled using a well-established scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[7]
-
Vibrational Assignment: Assignments of the calculated modes are made based on the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode.[7][8]
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Expected Theoretical Scaled Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Methyl C-H Stretch | 2900 - 3050[7] | 2900 - 3050 |
| Nitrile (C≡N) Stretch | 2220 - 2240[7] | 2220 - 2240 |
| Asymmetric NO₂ Stretch | 1500 - 1560 | 1500 - 1560 |
| Symmetric NO₂ Stretch | 1335 - 1385 | 1335 - 1385 |
| Aromatic C=C Stretch | 1400 - 1650[7] | 1400 - 1650 |
Table 1: Key vibrational frequencies for this compound.
UV-Vis Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from occupied to unoccupied molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[9] The energy of this transition is directly related to the HOMO-LUMO energy gap. Time-Dependent DFT (TD-DFT) calculations are the standard method for predicting the electronic absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths.
Computational Deep Dive: Electronic Properties and Reactivity
DFT provides powerful tools to visualize and quantify the electronic characteristics that govern a molecule's reactivity.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions.[10]
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.
The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[10][11] Conversely, a small gap suggests the molecule is more reactive.
Caption: A generalized workflow for the DFT analysis and validation process.
Conclusion
The integration of theoretical and computational chemistry provides an indispensable toolkit for the modern researcher. For this compound, this approach allows for a deep understanding of its structure, spectroscopic signatures, and electronic properties that dictate its function as a valuable chemical intermediate. The computational protocols and analyses detailed in this guide not only provide specific insights into this molecule but also serve as a robust template for the investigation of other novel compounds in the fields of drug discovery and material science.
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- Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. (2015). International Journal of ChemTech Research.
- A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and 4-Methylbenzonitrile for Researchers. (n.d.). Benchchem.
- Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4–methylbenzonitrile. (n.d.). Oriental Journal of Chemistry.
- Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (n.d.). ResearchGate.
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Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Methyl-2-nitrobenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential and Inherent Risks of 3-Methyl-2-nitrobenzonitrile
This compound, with the Chemical Abstracts Service (CAS) number 1885-77-4 , is an aromatic organic compound of significant interest in medicinal chemistry and material science.[1] Its molecular structure, featuring a benzene ring substituted with nitrile, nitro, and methyl groups, provides a versatile scaffold for the synthesis of complex molecules.[1] In pharmaceutical research, it serves as a key precursor for novel therapeutic agents, with its derivatives showing promise for their antiproliferative effects against various cancer cell lines.[1] However, the very reactivity that makes this compound a valuable synthetic building block also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the material safety data for this compound, offering a framework for its safe handling, storage, and emergency management to protect researchers and ensure experimental integrity.
Section 1: Hazard Identification and GHS Classification
The primary and most critical aspect of working with this compound is understanding its toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as highly toxic.
Signal Word: Danger [1]
Hazard Statements: [1]
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.
This classification places this compound in a high-hazard category, demanding stringent safety protocols and the use of appropriate personal protective equipment (PPE) at all times. The primary routes of exposure and associated acute health effects are ingestion, skin contact, and inhalation.
Below is a diagram illustrating the GHS pictograms associated with the hazards of this compound.
Caption: GHS Pictogram for Acute Toxicity.
Section 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Likely a solid at room temperature, similar to other nitrobenzonitriles. | Inferred |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [1] |
Section 3: Handling and Storage
Given its high toxicity, all handling of this compound must be conducted with the utmost care, employing stringent engineering controls and personal protective equipment.
Engineering Controls:
-
Fume Hood: All work with this compound, including weighing and dilutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: For situations with a potential for high exposure or spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Storage:
-
Store in a cool, dry, and dark place away from incompatible materials.[1]
-
Keep containers tightly sealed.
-
Store in a designated, locked cabinet for toxic chemicals.
Section 4: First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Section 5: Fire-Fighting Measures
While not expected to be highly flammable, organic nitro compounds can be combustible and may produce toxic fumes upon decomposition in a fire.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the material.
-
Specific Hazards: During a fire, highly toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.
Section 6: Accidental Release Measures
A spill of this compound requires a prompt and well-coordinated response to prevent exposure and environmental contamination.
Caption: Emergency Spill Response Workflow.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear PPE: Before attempting cleanup, don the appropriate PPE, including a respirator.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Section 7: Toxicological Information
Section 8: Stability and Reactivity
-
Reactivity: Generally stable under normal laboratory conditions.
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, dark).
-
Possibility of Hazardous Reactions: Avoid contact with strong oxidizing agents and strong bases, as these may cause exothermic reactions.
-
Conditions to Avoid: Heat, flames, and direct sunlight.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Conclusion: A Commitment to Safety
This compound is a compound with significant potential for advancing scientific discovery. However, this potential can only be safely realized through a steadfast commitment to understanding and mitigating its inherent risks. By adhering to the guidelines outlined in this document, researchers can create a safe and controlled environment for their work, ensuring both personal safety and the integrity of their scientific endeavors. Always consult the most up-to-date safety data sheet from your supplier before use and conduct a thorough risk assessment for your specific experimental protocols.
References
Sources
An In-depth Technical Guide to 3-Methyl-2-nitrobenzonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methyl-2-nitrobenzonitrile (CAS No. 1885-77-4), a key chemical intermediate for researchers, medicinal chemists, and professionals in the field of drug discovery and development. This document delves into its commercial availability, chemical properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers a unique combination of reactivity that is strategically leveraged in the synthesis of complex molecules. The electron-withdrawing nature of the nitrile and nitro groups, coupled with the directing effects of the methyl group, makes it a versatile precursor for a variety of chemical transformations.[1]
In the realm of pharmaceutical research, the significance of this compound lies primarily in its role as a precursor to a range of biologically active compounds.[1] The reduction of its nitro group to an amine is a pivotal transformation, yielding 3-methyl-2-aminobenzonitrile, a key intermediate for the synthesis of heterocyclic compounds with potential therapeutic applications, including as antiproliferative agents against various cancer cell lines.[1] The nitrile group itself is a versatile functional handle, and its presence in pharmaceuticals has been shown to enhance binding affinity to biological targets and improve pharmacokinetic profiles.
This guide will provide the necessary technical details to effectively source, handle, and utilize this compound in a research and development setting.
Commercial Availability and Supplier Information
The accessibility of high-quality starting materials is paramount for reproducible and successful research outcomes. This compound is available from a range of commercial chemical suppliers. When selecting a supplier, researchers should consider not only the price but also the purity of the compound, available quantities, and the completeness of the accompanying technical and safety documentation.
Below is a comparative table of some of the commercial suppliers of this compound:
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | AMBH97BA10FF | 96% | 250 mg, 1 g, 5 g, 25 g |
| Benchchem | B167913 | High Purity | Inquire for details |
| Simson Pharma Limited | RC01840 | High Quality | Custom Synthesis |
| CymitQuimica | 10-F758638 | 96% | 250 mg, 1 g, 5 g, 25 g |
| Pharmaffiliates | PA140861019 | High Purity | Inquire for details |
| Alichem | Not specified | 97% | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to visit the suppliers' websites for the most current information.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling, storage, and for planning chemical reactions.
| Property | Value |
| CAS Number | 1885-77-4[1][2][3] |
| Molecular Formula | C₈H₆N₂O₂[1] |
| Molecular Weight | 162.15 g/mol [1] |
| Appearance | Solid |
| Purity | Typically ≥96%[2] |
| Storage | Keep in a dark place, sealed in dry, at room temperature.[1] |
| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N[1][2] |
Spectral Data:
-
¹H NMR: Spectral data for related compounds can be found in various chemical databases. For 3-methyl-2-nitrobenzoic acid, a precursor, the proton NMR spectrum shows characteristic shifts for the aromatic protons and the methyl group protons.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.[5] The nitro group (NO₂) will also show characteristic symmetric and asymmetric stretching bands.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 3-methylbenzonitrile.[1] An alternative, multi-step approach involves the synthesis and subsequent conversion of 3-methyl-2-nitrobenzoic acid.[1]
Experimental Protocol: Nitration of 3-Methylbenzonitrile
This protocol describes a general procedure for the nitration of 3-methylbenzonitrile. The regioselectivity of the nitration can be influenced by reaction conditions, and the desired 2-nitro isomer may be formed along with other isomers.
Materials:
-
3-Methylbenzonitrile
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-methylbenzonitrile to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise from the dropping funnel to the solution of 3-methylbenzonitrile in sulfuric acid, maintaining the temperature of the reaction mixture between 0 and 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to isolate the desired this compound isomer.
Key Applications in Drug Discovery and Development
The primary utility of this compound in medicinal chemistry stems from its conversion to 3-methyl-2-aminobenzonitrile. This transformation is a critical step in the synthesis of various heterocyclic scaffolds that are of interest in drug discovery.
Catalytic Reduction to 3-Methyl-2-aminobenzonitrile
The reduction of the nitro group to an amine is a fundamental and widely used reaction in organic synthesis. For the conversion of this compound, catalytic hydrogenation is a common and efficient method.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol provides a general procedure for the catalytic reduction of the nitro group.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, typically 5-10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask or Parr shaker bottle)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst is often pyrophoric and should be handled with care.
-
Seal the reaction vessel and purge it with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or maintain a positive pressure with a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the uptake of hydrogen.
-
Once the reaction is complete (the starting material is no longer visible by TLC), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite or a suitable filter to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-methyl-2-aminobenzonitrile.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[1] It is important to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[6][7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Conclusion
This compound is a strategically important chemical intermediate with significant applications in pharmaceutical research and development. Its commercial availability and well-established synthetic routes make it a readily accessible building block for medicinal chemists. A thorough understanding of its properties, synthesis, and key chemical transformations, particularly the reduction of its nitro group, is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to confidently and safely incorporate this compound into their research endeavors.
References
- CAS No : 1885-77-4 | Product Name : this compound | Pharmaffili
- 3 - SAFETY D
- Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98% - Cole-Parmer. [Link]
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- US10392364B2 - Process for synthesis of lenalidomide - Google P
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A Technical Guide to the Historical Synthesis of 3-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitrobenzonitrile is a valuable chemical intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its molecular structure, featuring a benzene ring substituted with a methyl, a nitro, and a nitrile group, provides a versatile platform for the construction of more complex molecules.[1] Notably, derivatives of this compound have demonstrated significant biological activities, including antiproliferative effects against cancer cell lines, making it a molecule of considerable interest in medicinal chemistry.[1] This guide provides an in-depth exploration of the historical and established methods for the synthesis of this compound, offering insights into the underlying chemical principles and experimental considerations.
Core Synthetic Strategies
The historical synthesis of this compound has primarily revolved around two core strategies: the direct nitration of a pre-existing benzonitrile and the construction of the nitrile functionality onto a pre-nitrated benzene ring. Each approach presents its own set of advantages and challenges, particularly concerning regioselectivity and reaction conditions.
Method 1: Nitration of 3-Methylbenzonitrile
A direct and common approach to synthesizing this compound is through the electrophilic aromatic substitution of 3-methylbenzonitrile.[1] This method involves the introduction of a nitro group onto the benzene ring.
The Chemistry Behind the Choice
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1]
The directing effects of the substituents on the benzene ring are crucial in this synthesis. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. This leads to a mixture of isomers, including the desired this compound, as well as 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile.[1] Controlling the reaction temperature is a key parameter to manage the exothermic nature of the reaction and influence the regioselectivity.[1]
Experimental Protocol: Nitration of 3-Methylbenzonitrile
Materials:
-
3-Methylbenzonitrile
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add a measured amount of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 3-methylbenzonitrile to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-methylbenzonitrile in sulfuric acid, ensuring the temperature is maintained between 0-10 °C.
-
After the addition is complete, continue stirring at the same temperature for a specified period to allow the reaction to go to completion.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution. If it separates as an oil, extract the mixture with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of isomers, can be purified by techniques such as fractional crystallization or column chromatography to isolate the desired this compound.
Data Presentation: Isomer Distribution in Nitration
| Isomer | Typical Yield Range (%) |
| This compound | Varies, often not the major product |
| 3-Methyl-4-nitrobenzonitrile | Often a significant byproduct |
| 3-Methyl-6-nitrobenzonitrile | Often a significant byproduct |
Note: The exact isomer distribution is highly dependent on specific reaction conditions such as temperature, reaction time, and the ratio of acids.
Method 2: The Sandmeyer Reaction Pathway
An alternative and often more regioselective route to this compound involves the Sandmeyer reaction.[2][3][4] This powerful transformation allows for the conversion of an aromatic amino group into a variety of functionalities, including the nitrile group, via a diazonium salt intermediate.[2][4][5]
The Logic of the Sandmeyer Approach
This multi-step synthesis begins with a precursor that already has the methyl and nitro groups in the desired 1,2-relationship, such as 3-methyl-2-nitroaniline. The key steps are:
-
Diazotization: The primary aromatic amine (3-methyl-2-nitroaniline) is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6][7] The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[6]
-
Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution.[2][3] The copper(I) salt acts as a catalyst in this radical-nucleophilic aromatic substitution reaction, facilitating the replacement of the diazonium group with a cyanide group to form the desired this compound.[2]
Experimental Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Protocol: Sandmeyer Synthesis
Part 1: Diazotization of 3-Methyl-2-nitroaniline
Materials:
-
3-Methyl-2-nitroaniline[8]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
Procedure:
-
Dissolve 3-methyl-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature. The formation of the diazonium salt is indicated by a clear solution.
Part 2: Cyanation of the Diazonium Salt
Materials:
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to form a soluble complex)
-
Water
-
The diazonium salt solution from Part 1
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide. If CuCN is not readily soluble, a solution of sodium cyanide can be added to form a soluble complex.
-
Cool the copper(I) cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
A reaction, often evidenced by the evolution of nitrogen gas, will occur.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath) to ensure the reaction goes to completion.
-
The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification as described in the nitration method.
Alternative and Modern Approaches
While the two methods described above represent the classical and most established routes, other synthetic strategies have been explored.
From Benzoic Acid Derivatives
An indirect route involves starting with 3-methyl-2-nitrobenzoic acid.[1][9] This intermediate can be synthesized by the nitration of 3-methylbenzoic acid.[9][10] The carboxylic acid can then be converted to the corresponding amide (3-methyl-2-nitrobenzamide), which is subsequently dehydrated to yield this compound.[11][12] Dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this transformation.[12][13]
Caption: Synthetic pathway from 3-methyl-2-nitrobenzoic acid.
Nucleophilic Aromatic Substitution
Another potential, though less common, historical approach could involve nucleophilic aromatic substitution (SNA r).[14][15] This would typically start with a substrate like 2-chloro-3-methylnitrobenzene or 2-fluoro-3-methylnitrobenzene. The presence of the electron-withdrawing nitro group ortho to the halogen leaving group activates the ring towards nucleophilic attack by a cyanide source (e.g., NaCN or KCN).[14][15] However, this method can be sensitive to reaction conditions and the reactivity of the specific halogen.
Conclusion
The synthesis of this compound has historically been achieved through several key chemical transformations. The direct nitration of 3-methylbenzonitrile offers a straightforward, one-step approach, but often suffers from a lack of regioselectivity, leading to challenging purification steps. The Sandmeyer reaction, while being a multi-step process, provides a more controlled and regioselective route, making it a preferred method for obtaining a pure product. Alternative pathways starting from benzoic acid derivatives offer additional flexibility in synthetic design. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity of the final product, and scalability of the process. Understanding the chemical principles behind each of these historical methods provides a solid foundation for researchers and scientists working on the synthesis of this important chemical intermediate and its derivatives.
References
- Sandmeyer reaction. Wikipedia.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis.
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- Sandmeyer Reaction. GeeksforGeeks.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Nucleophilic aromatic substitution. Wikipedia.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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- 2-Hydroxyimino-2-phenylacetonitrile. Organic Syntheses.
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- Synthetic method of 2-nitro-3-methylbenzoic acid. Google Patents.
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- Preparation method of 3-methyl-4-nitrobenzoic acid. Patsnap.
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- Supporting Information. CDC Stacks.
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- PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION. European Patent Office.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
- Synthesis of 3-methyl-2-nitroaniline. PrepChem.com.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
- Process for the preparation of aminonitriles. Google Patents.
- Oxidation of Aniline to Nitrobenzene Catalysed by 1-Butyl-3-methyl imidazolium phosphotungstate Hybrid Material Using m-chloroperbenzoic Acid as an Oxidant. ResearchGate.
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Methodological & Application
nitration of 3-methylbenzonitrile experimental protocol
An Application Note on the Regioselective Nitration of 3-Methylbenzonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed experimental protocol for the electrophilic aromatic nitration of 3-methylbenzonitrile. As valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, nitrated benzonitrile derivatives are of significant interest to the research and drug development community.[1][2] This application note outlines the reaction mechanism, provides a step-by-step laboratory procedure, emphasizes critical safety protocols for handling nitrating agents, and details methods for product isolation, purification, and characterization. The protocol is designed for researchers, scientists, and professionals in drug development seeking a reliable method for this specific transformation.
Introduction and Scientific Background
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro (-NO₂) group onto an aromatic ring.[1] This functional group is a versatile precursor for other functionalities, most notably amines, and its electron-withdrawing nature significantly influences the reactivity of the aromatic system.[3] The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway, wherein the highly reactive nitronium ion (NO₂⁺) acts as the electrophile.[1] This ion is typically generated in situ from a potent mixture of concentrated nitric acid and concentrated sulfuric acid.[1]
The regiochemical outcome of the nitration of 3-methylbenzonitrile is governed by the directing effects of the two existing substituents:
-
Methyl Group (-CH₃): An activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects.[4]
-
Cyano Group (-CN): A deactivating, meta-directing group due to its strong electron-withdrawing nature.[4]
In 3-methylbenzonitrile, these effects work in concert. The activating methyl group directs the incoming electrophile to the C2, C4, and C6 positions. The deactivating cyano group directs to the C5 position (and C1, which is already substituted). The positions most strongly activated by the methyl group and not significantly deactivated by the cyano group are C4 and C6. This synergistic effect leads to the preferential formation of 4-nitro-3-methylbenzonitrile and 6-nitro-3-methylbenzonitrile.[1][5]
Reaction Mechanism: Electrophilic Aromatic Substitution
The mechanism involves three key steps:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).[3]
-
Nucleophilic Attack: The π-electron system of the 3-methylbenzonitrile ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[3]
Caption: Mechanism of electrophilic aromatic nitration.
Safety First: Handling Nitrating Agents
The use of concentrated nitric and sulfuric acids necessitates strict adherence to safety protocols to prevent serious injury.[6] Nitric acid is a powerful oxidizing agent and is extremely corrosive, capable of causing severe, rapid chemical burns.[7][8]
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, chemical safety goggles, a full-face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[7][8][9][10]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive and toxic vapors.[6][7]
-
Emergency Access: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[8][9][10]
-
Acid Handling:
-
When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.[1]
-
When quenching the reaction, always pour the acid reaction mixture slowly onto crushed ice .[1] Never add water directly to a concentrated acid mixture, as the exothermic reaction can cause violent boiling and splashing.[9][10]
-
-
Spill Response: Have a spill kit with a neutralizing agent (e.g., sodium carbonate) and an inert absorbent (e.g., sand or vermiculite) available.[7] For spills larger than 1 liter, evacuate the area and contact emergency personnel.[7]
-
Waste Disposal: All acidic aqueous waste must be neutralized before disposal and handled in accordance with institutional and local environmental regulations.[10][11]
Materials and Experimental Setup
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Methylbenzonitrile | ≥98% Purity | Sigma-Aldrich | Starting aromatic substrate. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Catalyst and solvent. |
| Nitric Acid (HNO₃) | Concentrated (70%) | VWR | Nitrating agent. |
| Ethanol (C₂H₅OH) | Reagent Grade | EMD Millipore | Recrystallization solvent. |
| Deionized Water (H₂O) | Type II or better | Lab Water System | For washing and recrystallization. |
| Crushed Ice | - | Ice Machine | For temperature control and quenching. |
Laboratory Equipment
-
100 mL Round-bottom or Erlenmeyer flask
-
50 mL Beaker or Erlenmeyer flask
-
Glass dropping funnel
-
Magnetic stirrer and stir bar
-
Crystallizing dish or large beaker for ice bath
-
Thermometer (-10 to 110 °C range)
-
Büchner funnel and vacuum flask (for vacuum filtration)
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
This protocol is based on a 0.05 molar scale, which can be adjusted as needed.
Step 1: Preparation of the Substrate Solution
-
In a 100 mL flask, place a magnetic stir bar and add 5.86 g (0.05 mol) of 3-methylbenzonitrile.
-
Place the flask in an ice bath set upon a magnetic stirrer.
-
Slowly and carefully, with continuous stirring, add 15 mL of concentrated sulfuric acid to the 3-methylbenzonitrile.[1] Maintain the flask in the ice bath to dissipate the heat generated during this addition.
Step 2: Preparation of the Nitrating Mixture
-
In a separate 50 mL flask, add 10 mL of concentrated sulfuric acid.
-
Cool this flask in the ice bath.
-
Very slowly, with great care and constant swirling, add 10 mL of concentrated nitric acid to the sulfuric acid.[1] This mixture is extremely corrosive. Keep it cold in the ice bath until use.
Step 3: The Nitration Reaction
-
Ensure the temperature of the 3-methylbenzonitrile solution is between 0 °C and 5 °C.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over approximately 30-60 minutes.
-
The key to a successful reaction is meticulous temperature control. The internal temperature of the reaction mixture must be maintained between 0 °C and 10 °C throughout the addition.[1] Use the rate of addition to control the temperature.
Step 4: Reaction Completion
-
After the addition of the nitrating mixture is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the mixture stir at room temperature for an additional 15-30 minutes to ensure the reaction proceeds to completion.[12][13]
Step 5: Product Quenching and Isolation
-
Place approximately 100 g of crushed ice into a 400 mL beaker.
-
With vigorous stirring, slowly pour the reaction mixture from the flask onto the crushed ice.[1][13] A solid precipitate of the crude nitrated product will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
Step 6: Washing and Purification
-
Wash the collected solid (the "filter cake") with several portions of cold deionized water to remove any residual acid.[1] Continue washing until the filtrate is neutral when tested with pH paper.
-
Purify the crude product by recrystallization. An ethanol/water mixture is a common and effective solvent system for this purpose.[1][13]
-
Transfer the crude solid to a flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
-
Collect the purified crystals by vacuum filtration.
Step 7: Drying
-
Dry the final product either by air drying on the filter paper or in a vacuum oven at a low temperature (<50 °C) to a constant weight.[1]
-
Weigh the dried product to calculate the final yield. A typical yield for this reaction is in the range of 60-80%.[1]
Workflow Visualization and Data Summary
Caption: Overall workflow for the synthesis of nitrated 3-methylbenzonitrile.
Quantitative Data Summary
| Parameter | Value | Rationale / Notes |
| Mass of Substrate | 5.86 g (0.05 mol) | Example quantity, can be scaled.[1] |
| Volume of Conc. H₂SO₄ | 15 mL (for substrate) + 10 mL (for mix) | Acts as both solvent and catalyst. |
| Volume of Conc. HNO₃ | 10 mL | The nitrating agent. |
| Reaction Temperature | 0 - 10 °C | Critical for controlling the reaction rate and minimizing byproduct formation.[1] |
| Expected Yield | 60 - 80% | Dependent on strict temperature control and purification efficiency.[1] |
Product Characterization
To confirm the identity and purity of the synthesized product(s), the following analytical techniques are recommended:
-
Melting Point: Determine the melting point of the purified crystals and compare it to literature values for 4-nitro-3-methylbenzonitrile and 6-nitro-3-methylbenzonitrile. A sharp melting point range indicates high purity.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the key functional groups:
-
Strong asymmetric and symmetric stretches for the nitro group (-NO₂) typically appear around 1530 cm⁻¹ and 1350 cm⁻¹.
-
A sharp, medium-intensity peak for the nitrile group (-C≡N) around 2230 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation and can distinguish between the different isomers formed. The distinct electronic environments of the aromatic protons and carbons will result in unique chemical shifts and coupling patterns for each isomer.[3]
References
- Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile. Benchchem.
- Nitric Acid Safety. University of Washington Environmental Health & Safety.
- Mixed Nitrating Acid Safety D
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Nitr
- Nitric Acid: Properties, Applications, and Safety Precautions. Lab Pro Inc.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile. Benchchem.
- An Electrophilic Aromatic Substitution: The nitration of methyl benzo
- A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and 4-Methylbenzonitrile for Researchers. Benchchem.
- Nitration of methyl benzo
- Nitration of Methyl Benzo
- Synthetic Protocols for Aromatic Nitration: A Review.
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The Strategic Utility of 3-Methyl-2-nitrobenzonitrile in Modern Synthetic Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of synthetic organic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 3-Methyl-2-nitrobenzonitrile (CAS No. 1885-77-4), a seemingly unassuming aromatic compound, has emerged as a powerful and versatile building block, particularly in the realms of medicinal chemistry and materials science.[1] Its unique trifunctional substitution pattern—a methyl group, a nitro group, and a nitrile moiety—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, complete with detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The presence of the electron-withdrawing nitro and nitrile groups, ortho and meta to the methyl group respectively, imparts distinct reactivity to the benzene ring. This electronic arrangement not only influences the regioselectivity of further substitutions but also provides latent functionalities that can be unmasked or transformed in subsequent synthetic steps. Notably, the reduction of the nitro group to a primary amine opens up a vast chemical space for the synthesis of heterocyclic compounds, including those with significant biological activity. Indeed, derivatives of this compound have demonstrated promising antiproliferative effects against various cancer cell lines, underscoring its importance in the development of novel therapeutics.
This document will serve as a comprehensive resource, guiding the user through the synthetic nuances and practical applications of this valuable intermediate.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety considerations of a chemical is a prerequisite for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1885-77-4 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥96% | [2] |
| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N |[2] |
Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures: Work in a well-ventilated fume hood, wear personal protective equipment (gloves, lab coat, safety glasses), and avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Synthesis of this compound: A Detailed Protocol
The most common and established method for the synthesis of this compound is the electrophilic aromatic substitution of 3-methylbenzonitrile via nitration.[1] The reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ, which then attacks the aromatic ring.
Protocol 1: Nitration of 3-Methylbenzonitrile
This protocol provides a step-by-step procedure for the laboratory-scale synthesis of this compound.
Materials:
-
3-Methylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-methylbenzonitrile (1.0 eq). Place the flask in an ice bath and begin stirring.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 3 eq) to the 3-methylbenzonitrile while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling the mixture in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. A solid precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude this compound can be purified by recrystallization from ethanol to yield the final product.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent side reactions (such as dinitration), and ensure the regioselective formation of the desired product.
-
Sulfuric Acid as Catalyst: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.
-
Slow Addition of Nitrating Mixture: The dropwise addition of the nitrating mixture ensures that the concentration of the nitronium ion remains low and constant, which helps to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to rapidly dilute the strong acids and precipitate the organic product, which is insoluble in water.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Accurate characterization of the synthesized intermediate is crucial for ensuring its purity and for confirming its structure. The following table summarizes the expected spectroscopic data for this compound based on analysis of similar compounds and general principles of spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals | Rationale |
|---|---|---|
| ¹H NMR | Aromatic protons: Multiplets in the range of 7.5-8.2 ppm. Methyl protons: Singlet around 2.5 ppm. | The electron-withdrawing nitro and nitrile groups will deshield the aromatic protons, shifting them downfield. The methyl protons will appear as a singlet in the typical benzylic region. |
| ¹³C NMR | Aromatic carbons: Multiple signals between 110-150 ppm. Nitrile carbon (C≡N): Signal around 115-120 ppm. Methyl carbon: Signal around 20 ppm. | The chemical shifts of the aromatic carbons are influenced by the substituents. The nitrile carbon has a characteristic chemical shift. |
| FT-IR (cm⁻¹) | ~2230 (C≡N stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretches), ~2950 (C-H stretch of CH₃), ~1600, 1480 (C=C aromatic stretches). | These are characteristic vibrational frequencies for the respective functional groups. The C≡N stretch is typically a sharp, strong band.[3] The nitro group exhibits two strong stretching bands. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 162. Fragmentation peaks corresponding to the loss of NO₂, CN, and CH₃. | The molecular ion peak corresponds to the molecular weight of the compound. Common fragmentation patterns for aromatic nitro compounds and nitriles would be expected.[4][5] |
Key Synthetic Transformations and Applications
The synthetic utility of this compound lies in the selective transformation of its functional groups. The reduction of the nitro group is a particularly important reaction, providing access to 2-amino-3-methylbenzonitrile, a key precursor for various heterocyclic systems.
Protocol 2: Reduction of this compound to 2-Amino-3-methylbenzonitrile
This protocol details the reduction of the nitro group using tin(II) chloride, a common and effective method for this transformation.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-methylbenzonitrile.
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
Alternative Reduction Method: Catalytic Hydrogenation Catalytic hydrogenation offers a greener alternative to the use of stoichiometric reducing agents like tin(II) chloride.
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[6]
-
Hydrogen Source: The reaction can be carried out using hydrogen gas in a Parr shaker or under a hydrogen-filled balloon.
-
Solvent: A polar solvent such as ethanol or methanol is typically used.
-
Procedure: The substrate is dissolved in the solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere with vigorous stirring until the reaction is complete. The catalyst is then removed by filtration, and the product is isolated by evaporation of the solvent.
Caption: Key reduction pathways of this compound.
Application in the Synthesis of Bioactive Molecules
The derivatives of this compound are valuable precursors in the synthesis of pharmaceuticals, most notably in the development of anticancer agents.
Case Study: Synthesis of Niraparib Intermediate
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer. The synthesis of Niraparib often involves an intermediate derived from 3-methyl-2-nitrobenzoic acid.[7][8][9] While this compound is not directly the starting material in all reported syntheses, it can be readily hydrolyzed to the corresponding benzoic acid, thus serving as a key precursor.
The general synthetic strategy involves the conversion of the methyl group to a functional group that can be further elaborated to form the indazole ring system of Niraparib.
Caption: Conceptual synthetic pathway to Niraparib from this compound.
A patented method for preparing Niraparib starts from 3-methyl-2-nitrobenzoic acid, which is first esterified to methyl 3-methyl-2-nitrobenzoate.[10][11] This intermediate then undergoes a series of reactions, including functionalization of the methyl group, to construct the final drug molecule.
Potential Application in the Synthesis of 3-Aminoindazoles as Kinase Inhibitors
The 2-amino-3-methylbenzonitrile obtained from the reduction of this compound is a valuable precursor for the synthesis of 3-aminoindazoles. These heterocyclic compounds are known to be privileged scaffolds in medicinal chemistry and have been investigated as potent kinase inhibitors.
The synthesis of 3-aminoindazoles can be achieved through a diazotization of the aniline followed by an intramolecular cyclization.
Conclusion
This compound is a versatile and strategically important synthetic intermediate with significant applications in the development of pharmaceuticals and other advanced materials. Its unique substitution pattern allows for a range of chemical transformations, most notably the reduction of the nitro group to an amine, which opens the door to a wide variety of heterocyclic structures. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, along with detailed experimental protocols. By understanding the principles behind the experimental choices and the potential of this intermediate, researchers can effectively leverage this compound to accelerate their synthetic programs and contribute to the advancement of chemical and pharmaceutical sciences.
References
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.
- CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
- Fragmentation (mass spectrometry) - Wikipedia.
- Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online.
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The Strategic Utility of 3-Methyl-2-nitrobenzonitrile in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 3-Methyl-2-nitrobenzonitrile, a seemingly unassuming aromatic compound, has emerged as a cornerstone intermediate in the synthesis of a range of biologically active molecules. Its unique arrangement of a nitrile, a nitro group, and a methyl group on a benzene ring offers a rich tapestry of chemical reactivity, enabling medicinal chemists to forge intricate pathways to novel therapeutics. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation medicines.
Derivatives of this compound, particularly those where the nitro group is reduced to an amine, have demonstrated significant antiproliferative effects against various cancer cell lines, underscoring its importance in oncological research[1]. The inherent chemical functionalities of this compound allow for its elaboration into diverse heterocyclic systems, a common feature in many active pharmaceutical ingredients (APIs)[2].
Core Applications in Drug Discovery
The true value of this compound is realized in its role as a precursor to sophisticated molecular frameworks. Two prominent examples that highlight its strategic importance are its application in the synthesis of PARP inhibitors and adenosine receptor antagonists.
Keystone Intermediate in the Synthesis of PARP Inhibitors: The Case of Niraparib
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2 mutations[3][4]. Niraparib, a potent PARP inhibitor, leverages a core indazole structure, the synthesis of which can be efficiently initiated from this compound. The journey from this starting material to a key intermediate for Niraparib underscores the synthetic versatility of this nitroaromatic compound.
Mechanism of Action of PARP Inhibitors:
PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to an accumulation of double-strand breaks during DNA replication. This overwhelming DNA damage cannot be repaired, resulting in a synthetic lethality that selectively kills the cancer cells[3][5].
Illustrative Signaling Pathway: PARP Inhibition
Caption: PARP inhibitor mechanism of action.
Experimental Protocol: Synthesis of a Key Niraparib Intermediate
The following protocol outlines the synthesis of methyl 3-formyl-2-nitrobenzoate, a crucial intermediate for Niraparib, starting from methyl 3-methyl-2-nitrobenzoate (which can be obtained from this compound via hydrolysis of the nitrile to a carboxylic acid followed by esterification).
Step 1: Synthesis of methyl-3-(2-(dimethylamino)vinyl)-2-nitrobenzoate
-
Charge a clean reactor with dimethylformamide (DMF, 530 g) and methyl-3-methyl-2-nitrobenzoate (100.0 g, 1.0 eq).
-
Agitate the mixture and heat to 130 °C under a nitrogen atmosphere.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 130 g) dropwise while maintaining the temperature at 130 °C.
-
Stir the mixture at 130 °C for 16 hours, monitoring for reaction completion by TLC or LC-MS.
-
Once complete, cool the mixture to 5 °C and stir for 2 hours to induce precipitation.
-
Collect the solid product by filtration and wash with a cold solvent.
Step 2: Synthesis of methyl 3-formyl-2-nitrobenzoate
This step involves the oxidative cleavage of the enamine intermediate formed in Step 1.
Note: The direct conversion of the enamine to the aldehyde is often achieved using reagents like sodium periodate or ozonolysis, followed by a reductive workup. The specific conditions can vary based on the patent literature.
Scaffolding for Adenosine Receptor Antagonists
Adenosine receptors, particularly the A2A and A2B subtypes, are implicated in various physiological processes, including inflammation and immune responses. Antagonists of these receptors are being explored for applications in immuno-oncology and other therapeutic areas. This compound derivatives have been successfully employed in the synthesis of potent dual A2A/A2B adenosine receptor antagonists.
Signaling Pathway of A2A and A2B Adenosine Receptors:
The A2A and A2B adenosine receptors are Gs protein-coupled receptors. Upon activation by adenosine, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can modulate various downstream cellular processes, including gene expression and inflammation[6][7].
Illustrative Signaling Pathway: A2A/A2B Adenosine Receptors
Caption: A2A/A2B adenosine receptor signaling pathway.
Quantitative Data: Biological Activity of Dual A2A/A2B AR Antagonists
The following table summarizes the in vitro activity of novel dual A2A/A2B adenosine receptor antagonists synthesized from a methylbenzonitrile core.
| Compound | A2A AR IC50 (nM) | A2B AR IC50 (nM) |
| 7f | 15.34 | 29.87 |
| 7i | 10.21 | 14.12 |
Experimental Protocol: Synthesis of 3-Aminoindazoles from this compound
The conversion of the nitrobenzonitrile scaffold to an aminoindazole is a key transformation in the synthesis of many bioactive molecules. This protocol provides a general method for this conversion.
-
Reduction of the Nitro Group:
-
Dissolve this compound (1 eq) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, stannous chloride (SnCl2·2H2O, 3-5 eq) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC).
-
Upon completion, neutralize the reaction mixture and extract the product, 2-amino-3-methylbenzonitrile.
-
-
Cyclization to 3-Amino-7-methylindazole:
-
To a solution of 2-amino-3-methylbenzonitrile (1 eq) in a suitable solvent (e.g., acetic acid or an alcohol), add sodium nitrite (NaNO2, 1.1 eq) portion-wise at a low temperature (0-5 °C) to form the diazonium salt.
-
After the formation of the diazonium salt, a reducing agent such as sodium sulfite or stannous chloride is added to facilitate the reductive cyclization to the indazole ring.
-
The reaction mixture is then worked up by neutralization and extraction to yield 3-amino-7-methylindazole.
-
Conclusion: A Building Block of Strategic Importance
This compound is more than just a simple chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity and versatile functional handles provide a reliable and efficient starting point for the synthesis of complex and highly valuable therapeutic agents. The successful application of this building block in the development of drugs like Niraparib and novel adenosine receptor antagonists solidifies its position as an indispensable tool in the modern drug discovery arsenal. As researchers continue to push the boundaries of molecular complexity, the strategic application of such well-defined and versatile scaffolds will undoubtedly continue to accelerate the journey from the laboratory to the clinic.
References
- Cronstein, B. N., & Sitkovsky, M. V. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Purinergic Signalling, 12(2), 191–197. [Link]
- Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?.
- MD Anderson Cancer Center. (2024). What are PARP inhibitors?.
- Wikipedia. (n.d.). PARP inhibitor.
- Hinz, S., et al. (2018). Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors. Biochemical Pharmacology, 152, 24-33. [Link]
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- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 3-Methyl-2-nitrobenzonitrile
Abstract: 3-Methyl-2-nitrobenzonitrile is a versatile and highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds, particularly those with significant applications in medicinal chemistry and drug discovery. Its unique arrangement of nitrile, nitro, and methyl functional groups on an aromatic core allows for a series of strategic transformations into privileged scaffolds such as indazoles and quinazolines. This document provides detailed application notes and step-by-step protocols for the synthesis of these key heterocyclic systems, intended for researchers, medicinal chemists, and professionals in drug development. The protocols emphasize not only the procedural steps but also the underlying chemical principles, safety considerations, and optimization strategies.
Introduction: Strategic Importance of this compound
This compound serves as a pivotal building block in synthetic organic chemistry.[1] The electron-withdrawing properties of the ortho-nitro and meta-nitrile groups activate the benzene ring for certain nucleophilic substitutions, while the methyl group offers a handle for further functionalization. However, the most powerful application of this molecule lies in the sequential reduction of the nitro group and subsequent intramolecular cyclization, leveraging the neighboring nitrile and methyl functionalities.
The primary strategic transformation involves the reduction of the nitro group to an amine, yielding 2-amino-3-methylbenzonitrile. This intermediate is the gateway to a variety of cyclization reactions, leading to fused heterocyclic systems that are central to many therapeutic agents.[2][3][4] This guide will focus on two of the most prominent and medicinally relevant heterocyclic classes accessible from this precursor: Indazoles and Quinazolines .
Core Synthetic Workflow Overview
The synthetic pathways described herein originate from the common intermediate, 2-amino-3-methylbenzonitrile, which is first synthesized from this compound. The overall strategy is depicted below.
Caption: General synthetic workflow from this compound.
PART I: Synthesis of the Key Intermediate: 2-Amino-3-methylbenzonitrile
The reduction of the aromatic nitro group is the critical first step. While various methods exist, the use of tin(II) chloride (SnCl₂) in an acidic medium is a reliable and highly chemoselective method that preserves the nitrile functionality.[5][6] Catalytic hydrogenation can also be employed, but care must be taken to select conditions that do not reduce the nitrile group.[7][8]
Protocol 1: Nitro Group Reduction using Tin(II) Chloride
This protocol is favored for its high yield and tolerance of the nitrile group. The mechanism involves the transfer of electrons from Sn(II) to the nitro group under acidic conditions, proceeding through nitroso and hydroxylamine intermediates before yielding the amine.[9]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).
-
Addition of Reagents: To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq). Stir the suspension at room temperature.
-
Acidification: Slowly add concentrated hydrochloric acid (5.0-7.0 eq) portion-wise down the condenser. An exothermic reaction will occur. Use an ice bath to maintain control if the reaction becomes too vigorous.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully and slowly add 10 M NaOH solution to neutralize the acid. The mixture will become thick with the precipitation of tin salts (tin hydroxide). Continue adding NaOH until the solution is strongly basic (pH > 10) and the precipitate is easily stirred.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The tin salts may form an emulsion; if so, filter the entire mixture through a pad of Celite® before extraction.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield crude 2-amino-3-methylbenzonitrile.
-
Purification: The product is often sufficiently pure for the next step. If required, it can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Starting Material | Reagents | Conditions | Typical Yield | Reference |
| This compound | SnCl₂·2H₂O, Conc. HCl, EtOH | Reflux, 2-4 h | 85-95% | [7][10] |
PART II: Synthesis of Heterocyclic Scaffolds
Pathway I: Synthesis of 3-Amino-4-methyl-1H-indazole
The synthesis of indazoles from 2-aminobenzonitriles is a well-established transformation.[11][12] This protocol utilizes a diazotization followed by an intramolecular cyclization.
Caption: Workflow for the synthesis of 3-Amino-4-methyl-1H-indazole.
Protocol 2: Diazotization and Cyclization to form 4-Methyl-1H-indazol-3-amine
Rationale: The reaction proceeds by converting the primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). The highly electrophilic diazonium species is then attacked by the nitrogen of the nitrile group in an intramolecular cyclization to form the indazole ring system.
Materials:
-
2-Amino-3-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ice bath
Procedure:
-
Dissolution: Dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at room temperature. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this NaNO₂ solution dropwise to the amine solution, ensuring the temperature is maintained below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.
-
Cyclization: After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the disappearance of the intermediate.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying and Purification: Dry the solid product under vacuum. If necessary, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-amino-4-methyl-1H-indazole.
| Intermediate | Reagents | Conditions | Typical Yield | Reference |
| 2-Amino-3-methylbenzonitrile | NaNO₂, Conc. HCl | 0-5 °C to RT, 2-3 h | 75-85% | [11] |
Pathway II: Synthesis of 4-Methylquinazolines
Quinazolines and their derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs featuring this scaffold.[2][3][4][13] The synthesis from 2-amino-3-methylbenzonitrile typically involves a condensation reaction with a one-carbon synthon (like formic acid or an orthoester) followed by cyclization.
Protocol 3: Synthesis of 4-Methylquinazolin-4(3H)-one via Formic Acid Condensation
Rationale: This protocol involves the initial formation of a formamide intermediate by reaction of the amino group with formic acid. Subsequent acid-catalyzed intramolecular cyclization and dehydration, involving the nitrile and the formamide, leads to the formation of the quinazolinone ring.
Materials:
-
2-Amino-3-methylbenzonitrile
-
Formic acid (HCOOH, >95%)
-
Reflux condenser, oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, add 2-amino-3-methylbenzonitrile (1.0 eq) to an excess of formic acid (10-20 eq).
-
Heating: Attach a reflux condenser and heat the mixture in an oil bath to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. A solid precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it extensively with water to remove excess formic acid.
-
Purification: The crude product can be recrystallized from ethanol or a similar solvent to yield pure 4-methylquinazolin-4(3H)-one.
| Intermediate | Reagents | Conditions | Typical Yield | Reference |
| 2-Amino-3-methylbenzonitrile | Formic Acid | Reflux, 4-6 h | 80-90% | [14][15] |
Safety and Handling
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Tin(II) Chloride and HCl: Corrosive. Handle with care. The neutralization step with NaOH is highly exothermic and should be performed slowly in an ice bath.
-
Sodium Nitrite: Oxidizer and toxic. Avoid contact with acidic solutions, which liberates toxic nitrogen oxides. Diazotization reactions should always be carried out at low temperatures (0-5 °C) as diazonium salts can be unstable and potentially explosive at higher temperatures.
Conclusion
This compound is a readily accessible precursor for the efficient synthesis of medicinally important heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for accessing key indazole and quinazoline scaffolds. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize this versatile building block to generate diverse libraries of compounds for drug discovery and development programs.
References
- American Chemical Society Publications. (2016). Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. Organic Letters.
- PubMed. (n.d.). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles.
- PubMed Central. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
- MDPI. (n.d.). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation.
- Google Books. (n.d.). Heterocyclic N-Oxides.
- Master Organic Chemistry. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
- PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- PubMed Central. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- PubMed. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
- Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
- ResearchGate. (n.d.). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- ResearchGate. (n.d.). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Organic Reactions. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles.
- PubMed. (n.d.). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification.
- ResearchGate. (n.d.). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid.
- PubMed Central. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
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- 4. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of 3-Aminoindazoles via Reductive Cyclization of 3-Methyl-2-nitrobenzonitrile Derivatives
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] This application note provides an in-depth guide for the synthesis of 3-aminoindazole derivatives, a critical subclass, commencing from readily available 3-methyl-2-nitrobenzonitrile precursors. The core transformation is a reductive cyclization, a robust and versatile strategy for constructing the bicyclic indazole system. We will explore the underlying reaction mechanism and present detailed, field-tested protocols utilizing common reducing agents, including Tin(II) Chloride (SnCl₂), Iron (Fe) powder, and catalytic hydrogenation. This guide is designed for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and practical, step-by-step methodologies to facilitate successful synthesis and downstream drug discovery efforts.
Mechanistic Insights: The Reductive Cyclization Pathway
The conversion of a 2-nitrobenzonitrile derivative to a 3-aminoindazole is a fascinating cascade reaction. The fundamental principle involves the reduction of the ortho-nitro group to a nucleophilic nitrogen species, which then undergoes an intramolecular attack on the adjacent nitrile carbon to form the pyrazole ring fused to the benzene core.
The generally accepted mechanism proceeds through the following key stages:
-
Reduction of the Nitro Group: The process is initiated by a reducing agent, which converts the electrophilic nitro group (-NO₂) into a more nucleophilic form. This reduction can proceed stepwise through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the primary amine (-NH₂).[2][3] The specific intermediate that cyclizes can vary depending on the reaction conditions and the reductant used.
-
Intramolecular Nucleophilic Attack: The newly formed nucleophilic nitrogen atom (from the amine, hydroxylamine, or related species) attacks the electrophilic carbon of the nitrile group (-C≡N).
-
Cyclization and Tautomerization: This attack forms a five-membered ring intermediate. Subsequent proton transfers and tautomerization lead to the formation of the aromatic 3-amino-1H-indazole system.
The overall transformation leverages the strategic placement of the nitro and nitrile groups to facilitate an efficient ring-closing reaction.
Figure 1: General mechanism for reductive cyclization.
Comparative Overview of Synthetic Protocols
The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired reaction conditions, cost, and scalability. Below is a summary of the protocols detailed in this guide.
| Method | Reductant / Catalyst | Typical Solvent | Temperature | Key Advantages | Challenges & Considerations |
| Protocol A | Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Reflux (60-80°C) | High functional group tolerance; reliable and widely used.[4] | Stoichiometric tin waste; workup can be tedious to remove tin salts.[4] |
| Protocol B | Iron (Fe) Powder | Acetic Acid, Ethanol/H₂O | Reflux (80-110°C) | Inexpensive, environmentally benign metal; robust for many substrates.[5] | Requires acidic conditions; filtration of fine iron particles can be difficult. |
| Protocol C | Catalytic Hydrogenation | Methanol, Ethanol | Room Temp - 50°C | Clean reaction with water as the only byproduct; high atom economy. | Requires specialized high-pressure equipment; catalyst can be expensive; potential for nitrile reduction.[6] |
Detailed Experimental Protocols
Protocol A: Tin(II) Chloride Mediated Reductive Cyclization
This classic method is highly effective for the reduction of aromatic nitro compounds while often preserving other sensitive functional groups.[7] The reaction proceeds under acidic conditions generated in situ or with added acid.
Materials and Equipment:
-
This compound derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the this compound derivative (1.0 eq).
-
Reagent Addition: Add ethanol (or ethyl acetate) to create a slurry (approx. 10-20 mL per gram of starting material). Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (typically 70-80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of ice water.
-
Workup - Basification: Slowly add saturated sodium bicarbonate solution to neutralize the acid. Be cautious of gas evolution. Adjust the pH to ~8. During this process, a thick white precipitate of tin hydroxides will form.
-
Workup - Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x). The tin salts can sometimes make phase separation difficult; a filtration step through celite before extraction may be beneficial.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-aminoindazole derivative.
Protocol B: Iron-Mediated Reductive Cyclization in Acetic Acid
This method utilizes inexpensive and readily available iron powder as the reductant in an acidic medium, making it a cost-effective and scalable option.[5]
Materials and Equipment:
-
This compound derivative
-
Iron (Fe) powder (<325 mesh)
-
Glacial Acetic Acid (AcOH)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Celite
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend the this compound derivative (1.0 eq) and iron powder (5.0-10.0 eq) in glacial acetic acid (10-20 mL per gram of starting material).
-
Reaction Execution: Heat the vigorously stirred suspension to 80-110°C. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup - Filtration: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Workup - Neutralization: Transfer the filtrate to a separatory funnel. Carefully wash with water and then with saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH ~8).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography or recrystallization.
Protocol C: Catalytic Hydrogenation
Catalytic hydrogenation is an exceptionally clean reduction method. However, care must be taken to selectively reduce the nitro group without affecting the nitrile, which can be achieved by careful catalyst selection and control of reaction conditions.[6]
Materials and Equipment:
-
This compound derivative
-
Palladium on Carbon (Pd/C, 5-10 wt%) or Raney Nickel (Ra-Ni)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen (H₂) gas source
-
Celite
Step-by-Step Methodology:
-
Reaction Setup: To a suitable hydrogenation vessel, add the this compound derivative (1.0 eq) and a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add the catalyst (typically 5-10 mol% Pd/C or a slurry of Ra-Ni) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi). Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically sampling and analyzing via LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.
General Experimental Workflow
The synthesis of indazoles from nitrobenzonitriles follows a standardized laboratory sequence, which is crucial for ensuring reproducibility and safety.
Figure 2: Standard laboratory workflow for indazole synthesis.
References
- Nitroreductase-triggered indazole form
- Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
- Indazole synthesis. Organic Chemistry Portal.
- Iron promoted C3-H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. PubMed.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH.
- Novel Syntheses of N-heterocycles
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.
- Sn2+ reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar.
- Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Stack Exchange.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry.
- Synthesis of 1H-Indazoles by Reductive Cycliz
- Regioselective Synthesis of 2H‑Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cycliz
- Indazolone synthesis. Organic Chemistry Portal.
- Iron mediated reductive cyclization/oxidation for the generation of chemically diverse scaffolds: An approach in drug discovery. PubMed.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Semantic Scholar.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- CN103319410B - A kind of synthetic method of indazole compound.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
- An efficient synthesis of 2H-indazoles via reductive cyclization of 2-nitrobenzylamines induced by low-valent titanium reagent. ISC.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
- New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. PubMed.
- Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship.org.
- Synthesis of 1H-Indazoles by Reductive Cycliz
- Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium c
- Reaction pathways associated with the hydrogenation of benzonitrile...
- Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and...
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Application Note: A Streamlined One-Pot Synthesis of 8-Methyl-4(3H)-quinazolinone from 3-Methyl-2-nitrobenzonitrile
Abstract
Quinazolinone scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 8-Methyl-4(3H)-quinazolinone, a key derivative, starting from the readily available precursor, 3-Methyl-2-nitrobenzonitrile. This method leverages a sequential reduction, hydrolysis, formylation, and cyclization cascade, offering high yields and operational simplicity, making it highly suitable for research and process development environments.
Introduction: The Significance of Quinazolinones
The quinazolinone ring system is recognized as a "privileged structure" in medicinal chemistry, a testament to its ability to interact with a diverse range of biological targets.[4] Its derivatives are found in both natural products and synthetic drugs, highlighting its versatility and drug-like properties.[2][4] The development of robust and scalable synthetic routes to access functionalized quinazolinones is therefore a critical endeavor for advancing drug discovery programs.
The synthesis described herein starts from this compound, a strategic starting material where the ortho-positioning of the nitro and cyano groups facilitates the key cyclization step. The core transformation involves the reduction of the nitro group to an amine, which then participates in the formation of the pyrimidinone ring. One-pot methodologies, such as the one detailed, are particularly advantageous as they minimize waste, reduce purification steps, and improve overall time and resource efficiency.[5]
Overall Synthetic Strategy
The conversion of this compound to 8-Methyl-4(3H)-quinazolinone is achieved in a single reaction vessel. The process involves an iron-catalyzed reduction of the nitro group using hydrazine hydrate, followed by an acid-mediated cyclization with formic acid which serves as the carbon source for the C2 position of the quinazolinone ring.
Caption: High-level workflow for the synthesis of 8-Methyl-4(3H)-quinazolinone.
Plausible Reaction Mechanism
The efficiency of this one-pot synthesis relies on a well-orchestrated sequence of chemical transformations. Understanding this mechanism is key to troubleshooting and adapting the protocol for other substrates.
-
Reduction of Nitro Group: The process begins with the reduction of the nitro group of this compound to an amino group. Ferric chloride (FeCl₃) acts as a catalyst, and hydrazine hydrate (N₂H₄·H₂O) serves as the reducing agent, a combination known for its effectiveness in converting nitroarenes to anilines.[5]
-
Hydrolysis of Nitrile: Concurrently or sequentially, the nitrile group undergoes hydrolysis under the reaction conditions to form a primary amide. Some methodologies suggest that with certain catalysts, the hydrolysis and reduction steps are concerted.[6]
-
Formylation: The in situ generated 2-amino-3-methylbenzamide reacts with formic acid, leading to the formation of an N-formyl intermediate.
-
Intramolecular Cyclization & Dehydration: Under acidic conditions and heat, the N-formyl intermediate undergoes intramolecular cyclization. The amide nitrogen attacks the formyl carbonyl carbon, followed by dehydration to yield the stable, aromatic 8-Methyl-4(3H)-quinazolinone ring system.
Caption: Plausible mechanistic pathway for the one-pot quinazolinone synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the one-pot conversion of 2-nitrobenzonitriles.[5]
Reagents and Materials
| Reagent/Material | Grade | Suggested Supplier | Purpose |
| This compound | >98% | Sigma-Aldrich, Alfa Aesar | Starting Material |
| Hydrazine Hydrate (80% soln.) | Reagent | Fisher Scientific | Reducing Agent |
| Ferric Chloride (anhydrous) | >98% | Acros Organics | Catalyst |
| Formic Acid (85%) | Reagent | VWR | Carbon Source / Reagent |
| Hydrochloric Acid (35%) | ACS Grade | J.T. Baker | Acid Catalyst |
| Methanol (MeOH) | ACS Grade | Major Suppliers | Solvent |
| Water (H₂O) | Deionized | In-house | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Suppliers | Extraction Solvent |
| Saturated Sodium Bicarbonate | - | Prepared in-house | Neutralization |
| Anhydrous Sodium Sulfate | >99% | Major Suppliers | Drying Agent |
Equipment
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 61.7 mmol), Methanol (90 mL), and Water (30 mL).
-
Catalyst Addition: Add a catalytic amount of anhydrous Ferric Chloride (FeCl₃) (approx. 0.1 g, 0.6 mmol). Begin stirring the suspension.
-
Reduction: Heat the mixture to reflux (approx. 70-80 °C). Once refluxing, add 80% Hydrazine Hydrate (11.5 mL, ~185 mmol) dropwise over a period of 45-60 minutes.
-
Expert Insight: The slow, dropwise addition of hydrazine hydrate is critical to control the exothermic reaction and prevent a dangerous temperature spike.
-
-
Reaction Monitoring: Continue stirring at reflux for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Solvent Removal: After the reduction is complete, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Cyclization: To the resulting residue, add Water (50 mL), 35% Hydrochloric Acid (35 mL), and 85% Formic Acid (21 mL).
-
Heating for Cyclization: Heat the mixture to 100-110 °C and maintain this temperature with stirring for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate may form. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Expert Insight: Perform neutralization slowly and in an ice bath, as it is an exothermic process and will release CO₂ gas.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 8-Methyl-4(3H)-quinazolinone.
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Reagent | Key Hazards | Handling Precautions |
| This compound | Harmful if swallowed or inhaled. Causes skin and eye irritation.[7] | Avoid contact and inhalation of dust. Wear gloves and safety glasses. |
| Hydrazine Hydrate | Toxic, corrosive, suspected carcinogen. Flammable. | Use in a well-ventilated fume hood. Wear chemical-resistant gloves, lab coat, and splash goggles. Keep away from ignition sources. |
| Ferric Chloride | Corrosive, causes severe skin and eye burns. | Handle with care, avoiding dust inhalation. |
| Formic Acid | Corrosive, causes severe skin and eye burns. Respiratory irritant. | Dispense in a fume hood. Wear appropriate gloves and eye protection. |
| Hydrochloric Acid | Corrosive, causes severe burns. Gives off toxic fumes. | Handle exclusively in a fume hood. Wear acid-resistant gloves and safety goggles. |
This table provides a summary. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[7][8][9][10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reduction | Insufficient reducing agent or inactive catalyst. | Add a small additional portion of hydrazine hydrate. Ensure the FeCl₃ used is anhydrous and fresh. |
| Low Yield of Final Product | Incomplete cyclization; product lost during work-up. | Ensure the cyclization step is heated for the full duration at the correct temperature. Be careful during neutralization to avoid overly basic conditions which can hydrolyze the product. |
| Purification Difficulties | Presence of persistent impurities from side reactions. | Optimize TLC conditions to find a suitable eluent system for column chromatography. Consider a charcoal treatment before recrystallization to remove colored impurities. |
Conclusion
This application note details a robust and efficient one-pot synthesis of 8-Methyl-4(3H)-quinazolinone from this compound. The procedure is well-suited for laboratory-scale synthesis and provides a practical route to a valuable heterocyclic scaffold for drug discovery and medicinal chemistry research. By explaining the underlying mechanism and providing practical insights, this guide serves as a comprehensive resource for researchers in the field.
References
- Synthetic protocols to furnish 2,3‐dihydroquinazolin‐4(1H)‐ones from 2‐nitrobenzonitrile. (n.d.). Wiley Online Library. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. [Link]
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). MDPI. [Link]
- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015).
- Several synthetic methods to prepare quinazolinone derivatives along with this study. (n.d.).
- Study on quinazolinone derivative and their pharmacological actions. (2024). AIMS Press. [Link]
- Quinazolinones, the Winning Horse in Drug Discovery. (2023).
- Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018). Organic-Chemistry.org. [Link]
- Theoretical study on the reaction of CO2 and 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)
- Reaction of CO2 and 2-aminobenzonitriles to quinazolinones. (2022).
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2006). ARKIVOC. [Link]
- Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. (2021).
- Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. (2023). Royal Society of Chemistry. [Link]
- Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. (2025).
- Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation. (n.d.).
- Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. (n.d.). Cole-Parmer. [Link]
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Application Note: Selective Reduction of 3-Methyl-2-nitrobenzonitrile to 2-Amino-3-methylbenzonitrile
Abstract
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and dyes. This document provides a comprehensive technical guide for the selective reduction of 3-Methyl-2-nitrobenzonitrile to 2-amino-3-methylbenzonitrile, a key intermediate in medicinal chemistry.[1] We explore the mechanistic underpinnings of this transformation and present a comparative analysis of common reduction methodologies. Detailed, field-proven protocols for metal-mediated reduction and catalytic hydrogenation are provided, emphasizing chemoselectivity, safety, and scalability. This guide is intended for researchers, chemists, and process development professionals seeking robust and reliable methods for nitroarene reduction.
Introduction: The Strategic Importance of Nitro Group Reduction
The conversion of aromatic nitro compounds to their corresponding anilines is a cornerstone of synthetic chemistry.[2] The starting material, this compound, possesses two reducible functional groups: a nitro group and a nitrile group. The primary challenge and objective of this synthesis are to achieve chemoselective reduction of the nitro group while preserving the nitrile moiety, as the latter is often essential for subsequent synthetic manipulations.
The resulting product, 2-amino-3-methylbenzonitrile, serves as a versatile building block. The aniline functionality allows for a wide range of derivatization reactions, including diazotization, acylation, and cyclization, which are critical in the synthesis of complex heterocyclic structures found in many biologically active molecules.
Mechanistic Overview: A Stepwise Transformation
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[2][3] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: General mechanistic pathway for nitro group reduction.
The reaction initiates with the reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine.[3] The final step involves the reductive cleavage of the N-O bond in the hydroxylamine to yield the primary amine.[4] The choice of reducing agent and reaction conditions determines the efficiency of this cascade and can influence the formation of side products, such as azoxy or azo compounds, which arise from the condensation of intermediates.[5]
Comparative Analysis of Reduction Methodologies
Selecting the appropriate reduction method is critical and depends on factors like substrate sensitivity, desired selectivity, scalability, cost, and safety. Below is a comparative summary of common techniques applicable to this compound.
| Methodology | Reagents & Conditions | Advantages | Disadvantages & Causality | Chemoselectivity (Nitrile) |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni catalyst, various solvents (MeOH, EtOH, EtOAc) | High atom economy, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment; H₂ is highly flammable; Pd/C is pyrophoric. Over-reduction of the nitrile is possible with aggressive catalysts like Raney Ni or harsh conditions.[6][7] | Good to moderate. Pd/C is generally selective. Raney Nickel is less selective and may reduce the nitrile.[6][7] |
| Metal/Acid Reduction | Fe/HCl (or AcOH); SnCl₂/HCl | Robust, inexpensive, and highly tolerant of other functional groups like nitriles and esters.[7][8][9] | Generates stoichiometric metallic waste, requiring tedious workup to remove metal salts.[10] Strongly acidic conditions may not be suitable for acid-labile substrates. | Excellent. The nitrile group is stable under these conditions.[8][11] |
| Neutral Metal Reduction | Fe powder, NH₄Cl, EtOH/H₂O | Milder and more environmentally benign than strong acid systems.[12][13] Simple workup. | Can be slower than acidic methods; requires a large excess of iron powder. | Excellent. Highly chemoselective for the nitro group. |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄), aqueous or biphasic system | Metal-free alternative, operates under mild conditions, and shows good functional group tolerance.[14][15][16] | Often requires a large excess of the reagent; solubility can be an issue. The active reducing species is the sulfur dioxide radical anion (•SO₂⁻).[14] | Excellent. Does not typically reduce nitriles.[14] |
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn. Aromatic nitro compounds can be toxic and should be handled with care.[17]
Protocol 1: Reduction using Iron and Ammonium Chloride (Neutral Conditions)
This method is favored for its high chemoselectivity, mild conditions, and straightforward workup, avoiding the use of strong acids.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Büchner funnel and filter flask
-
Separatory funnel
Figure 2: Experimental workflow for Fe/NH₄Cl reduction.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 30.8 mmol, 1.0 eq), ethanol (100 mL), and water (20 mL).
-
To this suspension, add ammonium chloride (e.g., 6.6 g, 123.2 mmol, 4.0 eq) and fine iron powder (e.g., 8.6 g, 154.0 mmol, 5.0 eq).[13]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) with vigorous stirring. The reaction is often exothermic initially.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (100 mL).
-
Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate (3 x 30 mL).[13]
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 2-amino-3-methylbenzonitrile, can be further purified by silica gel column chromatography or recrystallization if necessary.
Protocol 2: Catalytic Hydrogenation
This protocol offers a very clean conversion but requires strict adherence to safety procedures for handling hydrogen gas and the pyrophoric palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
Celite®
Equipment:
-
Heavy-walled hydrogenation flask or a standard round-bottom flask
-
Magnetic stirrer
-
Vacuum/inert gas manifold
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, dissolve this compound (e.g., 5.0 g, 30.8 mmol) in methanol (100 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 0.33 g, ~1 mol % Pd) under a stream of nitrogen. Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air. Always handle the catalyst wet or under an inert atmosphere.[13]
-
Seal the flask and purge the system by evacuating and backfilling with nitrogen (3 cycles).
-
Replace the nitrogen atmosphere with hydrogen gas by evacuating and backfilling with H₂ from a balloon (3 cycles).[13]
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is usually complete in 4-12 hours.
Work-up and Purification:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Crucially, the filter cake must be kept wet with solvent to prevent ignition. [13]
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the pure 2-amino-3-methylbenzonitrile. This method often yields a product clean enough to be used without further purification.
Analytical Characterization and Monitoring
-
Reaction Monitoring: Progress can be easily tracked by TLC using a mobile phase like 30% Ethyl Acetate in Hexanes. The product amine is significantly more polar than the starting nitro compound.
-
Product Confirmation: The structure of 2-amino-3-methylbenzonitrile should be confirmed using standard analytical techniques:
-
¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons (typically ~4-5 ppm in CDCl₃) and characteristic shifts in the aromatic protons.
-
IR Spectroscopy: Disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretches for the primary amine (~3350-3450 cm⁻¹). The nitrile stretch (~2220 cm⁻¹) should remain.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected mass of the product (C₈H₈N₂).
-
Safety and Handling Precautions
-
Nitro Compounds: Aromatic nitro compounds are potentially explosive, especially polynitrated compounds, and can be toxic. Handle with care and avoid heat, shock, or friction.[17][18]
-
Reducing Agents:
-
Iron Powder: Fine iron powder can be flammable.
-
Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. Ensure all connections are secure and operate in a spark-free environment.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Never allow the catalyst to dry in the presence of air, especially after use when it is saturated with hydrogen.[13]
-
-
Acids and Solvents: Handle corrosive acids and flammable organic solvents inside a chemical fume hood.[19][20]
References
- Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry.
- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.
- Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst. RSC Publishing.
- Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-su. ResearchGate.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
- Nitro Reduction - Common Conditions. Organic Chemistry.
- Nitro Reduction - Iron (Fe). Common Organic Chemistry.
- Spotlight 346. Synlett.
- Nitroaromatic Reduction w/Sn. Sciencemadness Discussion Board.
- nitro razredčilo. Chemius.
- Catalytic reduction of 2-nitroaniline: a review. PubMed.
- Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing.
- An example of light enhanced hydrogenation of 4-nitrobenzonitrile over... ResearchGate.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Taylor & Francis Online.
- Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube.
- Nitration reaction safety. YouTube.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
- AMINATION BY REDUCTION. SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY.
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. National Institutes of Health (NIH).
- Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. RSC Publishing.
- Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Quick Company.
- analytical methods. Agency for Toxic Substances and Disease Registry.
- This compound | CAS 1885-77-4. Benchchem.
- 2,4-dinitrofluorobenzene - Report. CAMEO Chemicals | NOAA.
- material safety data sheet - msds. Nitro Química.
- NITRIC ACID SAFETY. University of Washington.
- Method of 2-aminobenzonitrile synthesis. Google Patents.
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The Synthetic Versatility of Substituted Benzonitriles: Application Notes on Key Named Reactions in Medicinal Chemistry
Introduction: Substituted benzonitriles are a cornerstone in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The nitrile functional group, with its unique electronic properties and reactivity, serves as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of several key named reactions where substituted benzonitriles are pivotal reactants. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors. The applications of these reactions are further highlighted through their use in the synthesis of prominent pharmaceutical agents.
The Stephen Aldehyde Synthesis: A Classic Transformation
The Stephen aldehyde synthesis is a reliable method for the conversion of nitriles to aldehydes.[1][2] This reaction involves the reduction of a nitrile using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), followed by the hydrolysis of the resulting iminium salt.[1][2] It is particularly effective for aromatic nitriles, making it a valuable tool for the synthesis of substituted benzaldehydes.[1][3]
Mechanism and Experimental Rationale
The reaction proceeds through a series of well-defined steps. Initially, the nitrile is activated by the addition of hydrogen chloride to form a salt. This is followed by a single electron transfer from tin(II) chloride, leading to the formation of an aldimine-tin chloride complex.[1] This intermediate precipitates from the reaction mixture and is subsequently hydrolyzed to yield the aldehyde.[1]
The choice of anhydrous conditions is critical to prevent the premature hydrolysis of the tin(II) chloride and the intermediate iminium salt.[4] Electron-donating substituents on the benzonitrile ring can enhance the rate of reaction by stabilizing the intermediate cation, while electron-withdrawing groups may hinder the reaction.[1]
Caption: Workflow of the Stephen Aldehyde Synthesis.
Experimental Protocol: Synthesis of p-Tolualdehyde from p-Tolunitrile
This protocol describes the synthesis of p-tolualdehyde from p-tolunitrile as a representative example.
Materials:
-
p-Tolunitrile
-
Anhydrous Tin(II) Chloride (SnCl₂)
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Water
-
Round-bottom flask, condenser, gas inlet tube, dropping funnel, ice bath, heating mantle.
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a condenser protected by a calcium chloride tube, suspend anhydrous tin(II) chloride (0.2 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.
-
Slowly add a solution of p-tolunitrile (0.1 mol) in 50 mL of anhydrous diethyl ether to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours, during which a crystalline precipitate of the iminium salt will form.
-
Isolate the precipitate by filtration under a blanket of nitrogen, and wash it with two 20 mL portions of anhydrous diethyl ether.
-
Transfer the solid to a beaker and add 100 mL of water. Heat the mixture to boiling with stirring for 15 minutes to effect hydrolysis.
-
Cool the mixture to room temperature and extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude p-tolualdehyde. Further purification can be achieved by distillation.
Quantitative Data:
| Substrate | Product | Yield (%) | Reference |
| Benzonitrile | Benzaldehyde | 60-70 | [5] |
| p-Tolunitrile | p-Tolualdehyde | 55-65 | [5] |
| p-Chlorobenzonitrile | p-Chlorobenzaldehyde | 50-60 | [5] |
The Ritter Reaction: Amide Synthesis from Nitriles
The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a carbocation source, such as an alkene or an alcohol, under strongly acidic conditions.[6] This reaction is particularly useful for preparing amides with sterically hindered N-alkyl groups.
Mechanism and Rationale for Experimental Design
The reaction is initiated by the formation of a stable carbocation from an alcohol or alkene in the presence of a strong acid (e.g., sulfuric acid).[7] The stability of the carbocation is a key determinant of the reaction's success, with tertiary and benzylic carbocations being the most favorable.[8] The nucleophilic nitrogen of the nitrile then attacks the carbocation to form a nitrilium ion intermediate.[8] Subsequent hydrolysis of this intermediate furnishes the N-alkyl amide.[8]
The choice of a strong, non-nucleophilic acid is crucial to promote carbocation formation without competing side reactions. The nitrile itself can often be used as the solvent, especially when it is a liquid.
Caption: Mechanistic pathway of the Ritter Reaction.
Experimental Protocol: Synthesis of N-tert-Butylbenzamide
This protocol details the synthesis of N-tert-butylbenzamide from benzonitrile and tert-butyl alcohol.[7]
Materials:
-
Benzonitrile
-
tert-Butyl alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Round-bottom flask, dropping funnel, ice bath.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 10 mL of benzonitrile.
-
Cool the flask in an ice bath.
-
Slowly add 10 mL of concentrated sulfuric acid to the stirred benzonitrile. Maintain the temperature below 10 °C.
-
Once the acid has been added, slowly add 10 mL of tert-butyl alcohol from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.
-
The N-tert-butylbenzamide will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be recrystallized from a mixture of ethanol and water to yield the pure amide.
Yields with Various Substrates:
A study on the Ritter reaction using a solid acid catalyst (silica-bonded N-propyl sulphamic acid) under solvent-free conditions reported high yields for the synthesis of various amides from benzylic or tertiary alcohols and different nitriles.[9] Another protocol using formic acid as a milder medium for the reaction of benzhydrol with various nitriles also reported fair to good yields.[10]
The Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles
The Thorpe reaction is the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[11] Its intramolecular variant, the Thorpe-Ziegler reaction, is a powerful tool for the synthesis of cyclic ketones from α,ω-dinitriles.[11][12]
Mechanism and Strategic Considerations
The reaction is initiated by the deprotonation of an α-carbon of the dinitrile by a strong base, forming a carbanion.[12] This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the other nitrile group, leading to the formation of a cyclic imine anion.[13] Protonation and tautomerization yield a cyclic enaminonitrile. Subsequent acidic hydrolysis of the enaminonitrile furnishes the desired cyclic ketone.[13] High-dilution conditions are often employed in the Thorpe-Ziegler reaction to favor intramolecular cyclization over intermolecular polymerization.[12]
Sources
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 3-Methyl-2-nitrobenzonitrile as a Foundational Precursor for the Synthesis of Anthranilic Diamide Agrochemicals
Introduction
In the landscape of modern crop protection, the development of targeted, effective, and environmentally conscious insecticides is paramount. Among the most significant recent advancements is the rise of the anthranilic diamide class of insecticides, which includes blockbuster products such as Chlorantraniliprole and Cyantraniliprole.[1][2] These compounds function as highly potent activators of insect ryanodine receptors, leading to impaired muscle regulation and effective pest control.[1] The intricate molecular architecture of these agrochemicals necessitates a robust and versatile synthetic strategy, often beginning with carefully chosen foundational building blocks.
3-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂), a multifunctional aromatic compound, has emerged as a critical starting material in these synthetic pathways.[3] Its structure, featuring a strategically positioned nitro group, a nitrile moiety, and a methyl group, provides the necessary chemical handles for a series of high-yield transformations. The nitro group serves as a masked amine, which is fundamental to the final amide bond formation, while the nitrile and methyl groups are precursors to the core substituted benzamide structure.
This document provides a detailed guide for researchers and synthetic chemists on the practical application of this compound as a precursor. We will elucidate the key transformations, provide step-by-step protocols for the synthesis of a crucial intermediate, and explain the chemical rationale behind the procedural choices, thereby offering a comprehensive framework for its use in agrochemical research and development.
Strategic Overview: The Synthetic Pathway to Anthranilic Diamides
The conversion of this compound into the core scaffold of a diamide insecticide like Chlorantraniliprole is a multi-step process. The overall strategy involves the sequential modification of the functional groups on the aromatic ring to construct the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide . This intermediate embodies the substituted anthranilamide portion of the final active ingredient. The subsequent and final step involves the coupling of this intermediate with a substituted pyrazole carboxylic acid.
The workflow diagram below illustrates the synthetic journey from the starting precursor to the final agrochemical product.
Caption: Two-step, one-pot amide formation via a benzoxazinone intermediate.
Procedure (One-Pot):
-
Suspend 2-Amino-5-chloro-3-methylbenzoic acid (18.5 g, 0.1 mol) in a solvent such as methylene chloride.
-
Add a phosgene equivalent (e.g., triphosgene) or another cyclizing agent and heat gently (30-35°C) to form the benzoxazinone intermediate. [4][5]3. Once the cyclization is complete (monitored by TLC), add a 40% aqueous methylamine solution dropwise, maintaining the temperature at 30-35°C. [4]4. Stir for an additional 1-2 hours after the addition is complete.
-
Perform a standard aqueous work-up: separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by recrystallization to yield pure 2-amino-5-chloro-N,3-dimethylbenzamide .
Quantitative Data Summary for Intermediate Synthesis:
| Step | Starting Material | Product | Typical Yield | Reference |
| A. Nitrile Hydrolysis | 2-Amino-3-methylbenzonitrile | 2-Amino-3-methylbenzoic Acid | ~90% | |
| B. Chlorination | 2-Amino-3-methylbenzoic Acid | 2-Amino-5-chloro-3-methylbenzoic Acid | >98% | [6] |
| C. Amide Formation | 2-Amino-5-chloro-3-methylbenzoic Acid | 2-Amino-5-chloro-N,3-dimethylbenzamide | >85% | [4] |
Final Step: Amide Coupling to Chlorantraniliprole
The culmination of the synthesis is the coupling of the 2-amino-5-chloro-N,3-dimethylbenzamide intermediate with the second key precursor, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . This reaction forms the final amide bond to yield Chlorantraniliprole. The reaction is typically mediated by an activating agent, such as methanesulfonyl chloride, in the presence of a base. [4][7] Reaction:
-
The carboxylic acid of the pyrazole component is activated by methanesulfonyl chloride to form a mixed anhydride.
-
The amino group of the benzamide intermediate then acts as a nucleophile, attacking the activated carbonyl to form the amide linkage and release methanesulfonic acid, which is neutralized by the base (e.g., 3-picoline or pyridine). [7] This final coupling is a high-yield reaction that demonstrates the convergent power of this synthetic strategy, where two complex intermediates are prepared separately and combined at the end. [4]
Safety and Handling Precautions
Working with nitroaromatic compounds and the intermediates described requires strict adherence to safety protocols. These compounds should be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
| Compound | CAS Number | Hazard Classifications | Key Precautionary Statements |
| This compound | 1885-77-4 | Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331). [3] | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. [8] |
| 3-Methyl-2-nitrobenzoic acid | 5437-38-7 | Harmful if swallowed (H302). Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335). [9] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] |
| Raney Nickel | 7440-02-0 | Flammable Solid. May cause an allergic skin reaction. Causes damage to organs through prolonged or repeated exposure. Suspected of causing cancer. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves. P370+P378: In case of fire: Use sand, dry chemical or alcohol-resistant foam for extinction. Keep wet. |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) for each chemical before use. [8][10][11]
References
- Title: Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles Source: ACS Public
- Title: Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group Source: PubMed URL:[Link]
- Title: Synthesis of insecticidal fluorinated anthranilic diamides Source: PubMed URL:[Link]
- Title: Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation Source: ResearchG
- Title: Anthranilic diamide class of insecticides Source: ResearchG
- Title: Method for synthesizing chlorantraniliprole Source: P
- Title: Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98% Source: Cole-Parmer URL:[Link]
- Title: Hydrogenation of nitrobenzonitriles using Raney nickel catalyst Source: ResearchG
- Title: Optimizing Organic Synthesis with 3-Methyl-2-nitrobenzoic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Nitro Reduction - Common Conditions Source: Organic Chemistry D
- Title: More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger Source: Master Organic Chemistry URL:[Link]
- Title: Synthesis of cyantraniliprole and its bioactivity Source: ResearchG
- Title: Reduction of nitro compounds Source: Wikipedia URL:[Link]
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Application Notes and Protocols for the Functional Group Transformations of 3-Methyl-2-nitrobenzonitrile
Abstract
3-Methyl-2-nitrobenzonitrile is a multifunctional aromatic compound that serves as a strategic intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—featuring a nitrile, a nitro group, and a methyl group in a 1,2,3-arrangement—offers a rich platform for selective chemical manipulation. This guide provides a comprehensive exploration of the key functional group transformations of this compound, designed for researchers, chemists, and professionals in drug development. We delve into the selective reduction of the nitro group, transformations of the nitrile moiety, and subsequent cyclization reactions of the resulting derivatives. Each section combines in-depth mechanistic discussions with field-proven, step-by-step protocols to ensure both conceptual understanding and practical applicability in a laboratory setting.
Strategic Overview: The Reactivity Landscape
The chemical behavior of this compound is governed by the interplay of its three distinct functional groups. The nitro (-NO₂) and nitrile (-CN) groups are strong electron-withdrawing groups (EWGs), which significantly deactivate the aromatic ring towards electrophilic substitution.[2] Conversely, the methyl (-CH₃) group is a weak electron-donating group (EDG) and directs electrophilic attack to the ortho and para positions (C4 and C6).[3][4] This electronic opposition makes reactions on the aromatic ring challenging. Therefore, the most synthetically valuable transformations focus on the functional groups themselves, where high selectivity can be achieved.
This guide will focus on the three primary reaction pathways:
-
Selective Reduction of the Nitro Group: The most common and pivotal transformation, yielding 2-amino-3-methylbenzonitrile, a key precursor for heterocyclic synthesis.
-
Transformations of the Nitrile Group: Hydrolysis to a carboxylic acid or reduction to a primary amine, providing alternative synthetic handles.
-
Oxidation of the Methyl Group: A more challenging transformation to access the corresponding benzoic acid derivative.
Selective Reduction of the Nitro Group: Gateway to 2-Amino-3-methylbenzonitrile
The conversion of the 2-nitro group to a 2-amino group is arguably the most critical transformation of this substrate. The resulting product, 2-amino-3-methylbenzonitrile, contains vicinal amino and nitrile functionalities, which are primed for intramolecular cyclization reactions to construct fused heterocyclic systems of high medicinal value.[5][6] The primary challenge is to achieve this reduction with high chemoselectivity, leaving the nitrile group intact.
Causality of Reagent Selection
The choice of reducing agent is paramount and depends on the desired outcome and tolerance of other functional groups.
-
Catalytic Hydrogenation: Methods using H₂ gas with catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel are highly efficient for nitro group reduction.[7][8] However, they carry the risk of over-reduction, potentially converting the nitrile to a benzylamine, especially under harsh conditions (high pressure or temperature).[9][10] Raney Nickel is often preferred when halogen substituents are present, as Pd/C can promote dehalogenation.[8]
-
Metal/Acid Reductions: Classic methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media are robust and cost-effective.[11] A particularly valuable reagent is Stannous Chloride (SnCl₂) dihydrate , which is renowned for its ability to selectively reduce aromatic nitro groups in the presence of sensitive functionalities like nitriles, esters, and aldehydes, often under neutral or non-aqueous conditions.[7][12] This makes it an ideal choice for this specific transformation.
Caption: Key transformation of this compound.
Protocol 2.1: Chemoselective Reduction with Stannous Chloride (SnCl₂)
This protocol leverages the high chemoselectivity of SnCl₂ to cleanly reduce the nitro group while preserving the nitrile functionality.[12]
Materials:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (Absolute) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (e.g., 5.0 g, 30.8 mmol) in absolute ethanol (100 mL).
-
Reagent Addition: Add stannous chloride dihydrate (e.g., 34.8 g, 154 mmol, 5.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) under an inert atmosphere (e.g., Nitrogen).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The starting material should be consumed within 1-3 hours.
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (approx. 200 g).
-
Carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Caution: Initial neutralization can be exothermic and cause frothing.
-
The resulting slurry will contain tin salts. Filter the mixture through a pad of Celite® to remove the bulk of the inorganic precipitate, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Purification & Characterization: Purify the crude 2-Amino-3-methylbenzonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a pure solid. The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Protocol 2.2: Catalytic Hydrogenation with Pd/C
This protocol is an effective alternative, particularly for larger-scale synthesis, but requires careful control to maintain selectivity.[8]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
Celite®
Procedure:
-
Reaction Setup: To a hydrogenation flask or a thick-walled round-bottom flask, add this compound (e.g., 5.0 g, 30.8 mmol) and the solvent (e.g., 100 mL methanol).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 330 mg, ~1 mol%) under a stream of nitrogen. Safety Note: Pd/C can be pyrophoric; do not add it to a dry flask or allow it to dry in the air.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent (methanol or ethyl acetate). Safety Note: Do not allow the filtered catalyst to dry on the filter paper, as it can ignite upon contact with air. Quench the wet catalyst with water.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified as described in Protocol 2.1.
| Parameter | Protocol 2.1 (SnCl₂) | Protocol 2.2 (Pd/C) |
| Primary Reagent | Stannous Chloride Dihydrate | H₂ gas, 10% Palladium on Carbon |
| Selectivity | Excellent for -NO₂ over -CN[12] | Good, but over-reduction of -CN is possible |
| Conditions | Reflux (e.g., ~78 °C) | Room Temperature, 1 atm H₂ |
| Work-up | Requires neutralization and filtration of tin salts | Requires careful filtration of pyrophoric catalyst |
| Advantages | High chemoselectivity, no special gas handling | Atom economical, clean byproducts (H₂O) |
| Disadvantages | Stoichiometric tin waste | Requires H₂ gas, catalyst can be pyrophoric |
Transformations Involving the Nitrile Group
While the nitro group reduction is often the primary goal, the nitrile group itself is a versatile functional handle that can be transformed into other valuable moieties.[1][13]
Protocol 3.1: Complete Hydrolysis to 3-Methyl-2-nitrobenzoic Acid
The nitrile can be fully hydrolyzed to a carboxylic acid under strong acidic conditions. This transformation proceeds via an intermediate amide.[14][15]
Caption: Workflow for the acidic hydrolysis of the nitrile group.
Materials:
-
This compound (1.0 eq)
-
Sulfuric Acid (H₂SO₄), ~50% aqueous solution
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (e.g., 5.0 g, 30.8 mmol) with a 50% (v/v) aqueous solution of sulfuric acid (50 mL).
-
Heating: Heat the mixture to reflux with vigorous stirring. The solid will gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction by observing the formation of a homogenous solution and confirming the absence of starting material by TLC. The hydrolysis may take several hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the acidic solution into a beaker containing crushed ice (approx. 200 g) with stirring.
-
A precipitate of 3-Methyl-2-nitrobenzoic acid should form.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven to yield 3-Methyl-2-nitrobenzoic acid.[16] Further purification can be achieved by recrystallization from ethanol/water.
-
Advanced Synthesis: Cyclization of 2-Amino-3-methylbenzonitrile
The true synthetic power of this compound is unlocked after its conversion to 2-amino-3-methylbenzonitrile. The ortho-disposed amino and nitrile groups are ideal partners for cyclization reactions, forming fused heterocyclic rings that are common motifs in medicinal chemistry.[17][18][19]
Caption: Synthetic pathway from starting material to a fused heterocycle.
Protocol 4.1: Synthesis of 4-Amino-8-methylquinazoline
This protocol demonstrates a common cyclization strategy using formamide as a source for the two missing atoms of the pyrimidine ring.
Materials:
-
2-Amino-3-methylbenzonitrile (1.0 eq, from Section 2)
-
Formamide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place 2-Amino-3-methylbenzonitrile (e.g., 2.0 g, 15.1 mmol).
-
Reagent Addition: Add an excess of formamide (e.g., 20 mL).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting aminonitrile is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
Add water (50 mL) to the mixture and stir.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield pure 4-Amino-8-methylquinazoline.
Conclusion
This compound is a highly adaptable building block for advanced organic synthesis. Mastery of its functional group transformations—particularly the selective reduction of the nitro group—provides chemists with a powerful tool for constructing complex molecular architectures. The protocols detailed in this guide offer reliable and reproducible methods for accessing key intermediates like 2-amino-3-methylbenzonitrile and 3-methyl-2-nitrobenzoic acid. By understanding the underlying principles of reactivity and reagent choice, researchers can effectively leverage this substrate to accelerate projects in drug discovery and material science.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and 4-Methylbenzonitrile for Researchers. BenchChem. URL: https://www.benchchem.com/product/b1361078/technical-guide
- Guan, A., et al. (2019). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. RSC Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7064288/
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzonitrile. BenchChem. URL: https://www.benchchem.com/product/b1361078/technical-guide
- BenchChem. (n.d.). This compound | CAS 1885-77-4. BenchChem. URL: https://www.benchchem.com/product/b1361078
- Červený, L., et al. (1987). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Collection of Czechoslovak Chemical Communications. URL: https://www.researchgate.
- Guidechem. (n.d.). What is the synthesis and application of 3-Methyl-2-nitrobenzoic acid? Guidechem. URL: https://www.guidechem.com/faq/5437-38-7.html
- Google Patents. (1992). RU1772103C - Method of 2-aminobenzonitrile synthesis. URL: https://patents.google.
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. URL: https://doi.org/10.1016/S0040-4039(01)80041-1
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds
- ResearchGate. (n.d.). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. URL: https://www.researchgate.net/publication/233003008_Comment_on_Cyclization_of_2-3-Acylthioureidobenzonitrile_in_Sulfuric_Acid
- Zhang, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6147. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8548332/
- Guidechem. (n.d.). What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE? Guidechem. URL: https://www.guidechem.com/faq/synthesis-method-of-2-amino-3-fluorobenzonitrile-cas-124068-15-1.html
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2018/10/08/more-reactions-on-the-aromatic-sidechain-reduction-of-nitro-groups-and-the-baeyer-villiger/
- Google Patents. (2015). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. URL: https://patents.google.
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Application Notes and Protocols for Copper-Catalyzed Cyanation in the Synthesis of Benzonitrile Derivatives
Introduction: The Strategic Importance of Benzonitriles and the Rise of Copper Catalysis
Benzonitrile derivatives are a cornerstone in modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and materials.[1][2] The nitrile functional group is a versatile synthon, readily transformable into amines, amides, carboxylic acids, aldehydes, and tetrazoles, highlighting its strategic value in molecular construction.[1] Historically, the synthesis of these valuable compounds was dominated by methods like the Sandmeyer reaction and the Rosenmund-von Braun reaction.[3][4] The latter, while effective, suffers from significant drawbacks, including the need for stoichiometric or super-stoichiometric amounts of toxic copper(I) cyanide (CuCN) and harsh reaction conditions (high temperatures), which complicates product purification and generates substantial waste.[5][6]
The advent of transition-metal catalysis has revolutionized the synthesis of aryl nitriles, with palladium- and copper-based systems at the forefront.[1][3] While palladium catalysis is highly effective, the cost and limited abundance of palladium present notable disadvantages.[7] Consequently, copper-catalyzed cyanation has emerged as a highly attractive alternative. Copper is significantly more abundant, less expensive, and its catalytic systems often exhibit excellent functional group tolerance under milder conditions, making it a more sustainable and economical choice for both laboratory-scale synthesis and industrial production.[5][7] This guide provides an in-depth overview of modern copper-catalyzed cyanation, detailing the underlying mechanisms, key reaction components, and robust protocols for the synthesis of benzonitrile derivatives.
Mechanistic Insights: The Copper Catalytic Cycle
The precise mechanism of copper-catalyzed cyanation can vary depending on the copper source, ligand, and substrate. However, a generally accepted catalytic cycle for the cyanation of an aryl halide (Ar-X) involves a Cu(I)/Cu(III) cycle, analogous to other copper-catalyzed cross-coupling reactions.
A key advancement in this field is the "domino" or "in situ" halide exchange-cyanation, particularly for less reactive aryl bromides. In this process, a catalytic amount of an iodide source (like KI) is added to the reaction. The aryl bromide is first converted to the more reactive aryl iodide in situ via a copper-catalyzed Finkelstein reaction, which then undergoes cyanation.[5][6][8] This strategy significantly improves the efficiency of cyanation for aryl bromides under milder conditions.[5][6][8]
Figure 1: A generalized catalytic cycle for copper-catalyzed cyanation of aryl halides.
Key Reaction Components: A Deeper Dive
The success of a copper-catalyzed cyanation reaction hinges on the careful selection of four primary components: the copper source, the ligand, the cyanide source, and the solvent.
Copper Source
Copper(I) salts are most commonly employed as the catalyst precursor.
-
Copper(I) Iodide (CuI): Frequently used due to its effectiveness, particularly in domino halide-exchange reactions with aryl bromides.[5][8] It serves as both a catalyst and a component of the halide exchange system.
-
Copper(I) Cyanide (CuCN): While it is the stoichiometric reagent in the classical Rosenmund-von Braun reaction, it can also be used in catalytic amounts in modern protocols.[9][10]
-
Other Copper Salts: Salts like CuBr and Cu(BF₄)₂ have also been successfully used in specific catalytic systems.[11]
Ligands
Ligands are critical for stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of oxidative addition and reductive elimination. The development of effective ligands has been instrumental in moving from harsh, stoichiometric conditions to mild, catalytic protocols.[12][13]
-
N,N'-Dimethylethylenediamine (DMEDA): An inexpensive and highly effective diamine ligand that has proven robust for the cyanation of aryl bromides.[8][11]
-
1,10-Phenanthroline: A classic bidentate N-donor ligand used in various copper-catalyzed cross-coupling reactions.[4][13]
-
Amino Acids: L-proline has been shown to be an effective ligand, promoting the reaction under milder conditions.
-
Oxalamides and Picolinamides: Newer classes of ligands that have shown high turnover numbers and broad applicability in copper catalysis.[7][12]
Cyanide Source
The choice of cyanating agent is crucial, with a significant trend moving towards less toxic and safer alternatives to simple alkali metal cyanides.
-
Sodium Cyanide (NaCN) & Potassium Cyanide (KCN): The traditional, highly effective, but also highly toxic sources.[3][5]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A paradigm shift in cyanation chemistry, this complex is significantly less toxic, inexpensive, and readily available.[11][14] It releases cyanide ions slowly into the reaction medium, which can prevent catalyst deactivation.[11]
-
Acetone Cyanohydrin: A liquid cyanide source that can be added slowly via syringe pump, allowing for precise control over the cyanide concentration in the reaction.[14]
-
"Cyanide-Free" Sources: Recent innovations have introduced reagents that generate the cyanide nucleophile in situ from non-cyanide precursors. Examples include formamide, α-cyanoacetates, and benzyl cyanide, which offer significant safety advantages.[14][15][16][17]
Solvents and Bases
The choice of solvent and base is interdependent and crucial for reaction efficiency.
-
Solvents: Apolar solvents like toluene are often used, which simplifies product isolation compared to the polar solvents (e.g., DMF, NMP) required in older methods.[5][8] For reactions using salts like K₄[Fe(CN)₆], more polar solvents such as DMAc (N,N-dimethylacetamide) may be necessary.[11]
-
Bases: While not always required, a base like K₂CO₃ or K₃PO₄ is sometimes included, particularly in protocols involving C-H activation or specific ligand systems.
Protocols: From General Procedure to Specific Applications
The following protocols are designed to serve as a starting point for researchers. Optimization of catalyst loading, ligand, temperature, and reaction time is often necessary for specific substrates.
General Protocol for Cyanation of an Aryl Bromide using a Diamine Ligand
This protocol is adapted from the highly cited work of Buchwald and colleagues, which employs a domino halide exchange-cyanation strategy.[5][6][8]
Materials:
-
Aryl Bromide (1.0 mmol)
-
Copper(I) Iodide (CuI) (19.0 mg, 0.10 mmol, 10 mol%)
-
Sodium Cyanide (NaCN) (59 mg, 1.2 mmol) (Caution: Highly Toxic!)
-
Potassium Iodide (KI) (33.2 mg, 0.20 mmol, 20 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (1.0 mmol)
-
Toluene (Anhydrous, 2.0 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add CuI, NaCN, and KI to the reaction vial.
-
Reagent Addition: Add the aryl bromide, followed by the solvent (toluene).
-
Ligand Addition: Add the DMEDA ligand via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Figure 2: Standard experimental workflow for copper-catalyzed cyanation.
Comparative Data and Optimization
The choice of catalytic system can significantly impact the reaction outcome, especially concerning substrate scope and functional group tolerance. The table below summarizes various successful protocols, showcasing the versatility of copper catalysis.
| Aryl Halide (Ar-X) | Copper Source (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | CuI (10) | DMEDA (100) | NaCN (1.2) | Toluene | 110 | 95 | [5][8] |
| 4-Iodoanisole | CuI (10) | None specified | K₄[Fe(CN)₆] (0.3) | DMAc | 120 | 91 | [11] |
| 1-Bromo-4-nitrobenzene | CuI (10) | DMEDA (100) | NaCN (1.2) | Toluene | 110 | 98 | [5][8] |
| 2-Bromopyridine | CuI (5) | 1-Butylimidazole (20) | Acetone Cyanohydrin (1.5) | Dioxane | 120 | 85 | [14] |
| 4-Iodobenzaldehyde | CuI (10) | None | α-cyanoacetate (2.0) | DMSO | 120 | 88 | [15] |
Table 1: Comparison of Selected Copper-Catalyzed Cyanation Protocols.
Troubleshooting and Optimization Insights:
-
Low Conversion: For aryl bromides, ensure the iodide source (KI) is present and the system is rigorously deoxygenated. Increasing the temperature or reaction time may be necessary for electron-rich or sterically hindered substrates.
-
Catalyst Deactivation: When using highly nucleophilic cyanide sources like NaCN, slow addition or using a source that provides a gradual release of cyanide (e.g., K₄[Fe(CN)₆]) can prevent catalyst poisoning.[11]
-
Substrate Incompatibility: Highly acidic protons (e.g., phenols, unprotected anilines) may require protection or the use of a suitable base to prevent side reactions. The choice of a non-nucleophilic base is critical in such cases.
Conclusion
Copper-catalyzed cyanation represents a powerful, economical, and increasingly sustainable strategy for the synthesis of benzonitrile derivatives. The development of new ligands and safer cyanide sources has overcome many of the limitations of classical methods.[11][18] The protocols described herein provide a robust foundation for researchers to implement these transformations. By understanding the interplay between the catalyst, ligand, cyanide source, and reaction conditions, scientists can effectively leverage this methodology for the efficient synthesis of complex molecules critical to drug discovery and materials science.
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Application Notes & Protocols: Leveraging 3-Methyl-2-nitrobenzonitrile for the Synthesis of Biologically Active Molecules
Abstract
This technical guide provides an in-depth exploration of 3-Methyl-2-nitrobenzonitrile as a strategic starting material for the synthesis of diverse, biologically active molecules. The unique arrangement of the nitrile, nitro, and methyl groups on the aromatic ring offers a versatile platform for a range of chemical transformations.[1] This document details key synthetic protocols, explains the chemical rationale behind methodological choices, and discusses the pharmacological relevance of the resulting molecular architectures, particularly in the context of medicinal chemistry and drug development.
Introduction: The Strategic Value of this compound
This compound is a highly valuable synthetic intermediate in organic and medicinal chemistry.[1] Its molecular architecture is distinguished by three key functional groups:
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[2] Its primary utility in synthetic pathways is its susceptibility to selective reduction, providing a direct route to the corresponding aniline derivative. This transformation is often a critical first step in the construction of nitrogen-containing heterocyclic systems.[3]
-
The Nitrile Group (-C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or participate in cyclization reactions. The presence of the nitrile is crucial, as over 70 approved drugs feature this moiety in their structure.[2]
-
The Methyl Group (-CH₃): An electron-donating group that influences the regioselectivity of further reactions on the aromatic ring and can be a key structural feature for biological recognition.
The strategic ortho-positioning of the nitro and methyl groups, and meta-positioning of the nitrile group, allows for the controlled and sequential manipulation of these functionalities to build complex molecular scaffolds with significant potential for biological activity, including antiproliferative effects against various cancer cell lines.[1]
Core Synthetic Transformations and Protocols
The journey from this compound to a biologically active molecule typically involves a series of foundational transformations. The most critical of these is the selective reduction of the nitro group to form 2-amino-3-methylbenzonitrile, a pivotal intermediate for subsequent heterocycle synthesis.
Key Transformation: Selective Reduction of the Nitro Group
The primary challenge in this step is to reduce the nitro group to an amine without affecting the nitrile functionality. While catalytic hydrogenation with reagents like Pd/C can achieve this, it sometimes risks over-reduction of the nitrile.[4] For this reason, metal-based reducing agents in acidic or neutral media are often preferred for their superior chemoselectivity.[3][5]
Stannous chloride (SnCl₂) in an alcoholic solvent is a particularly effective and widely used method for the selective reduction of aromatic nitro compounds in the presence of sensitive groups like nitriles.[5] The reaction proceeds cleanly and typically results in high yields of the desired aniline.
Protocol 2.1.1: Selective Reduction of this compound using Stannous Chloride (SnCl₂)
Objective: To synthesize 2-amino-3-methylbenzonitrile.
Materials:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)[5]
-
Absolute Ethanol (or Ethyl Acetate)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-78°C) under a nitrogen atmosphere.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30-60 minutes).
-
Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of crushed ice.
-
Carefully neutralize the mixture by adding 5% aqueous sodium bicarbonate solution until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[5]
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the initial solvent).
-
Combine the organic layers and wash thoroughly with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 2-amino-3-methylbenzonitrile by column chromatography or recrystallization as needed.
Table 1: Comparison of Nitro Group Reduction Methods
| Reagent/Catalyst | Solvent | Key Advantages | Key Considerations |
| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | High chemoselectivity for nitro group; nitrile is unaffected.[5] | Requires stoichiometric amounts; workup involves neutralization and removal of tin salts. |
| Fe / HCl or AcOH | Water / Ethanol | Cost-effective and mild.[3][4] | Acidic conditions may not be suitable for all substrates. |
| H₂ / Pd/C | Methanol / Ethanol | Catalytic method, clean workup.[4] | Risk of reducing the nitrile group; may cleave other sensitive groups (e.g., benzyl ethers). |
| H₂ / Raney Nickel | Ethanol | Effective for nitro reduction.[6] | Often used when avoiding dehalogenation is necessary.[4] |
Application: Synthesis of Quinazoline Scaffolds
The intermediate, 2-amino-3-methylbenzonitrile, is an excellent precursor for constructing fused heterocyclic systems. The ortho-disposition of the amino and nitrile groups allows for intramolecular cyclization reactions to form valuable pharmacophores like quinazolines.[1] Quinazoline derivatives are prevalent in medicinal chemistry, with many exhibiting potent kinase inhibitory and anticancer activities.
Protocol 2.2.1: Synthesis of a 4-Amino-8-methylquinazoline Derivative
Objective: To construct the quinazoline ring system from 2-amino-3-methylbenzonitrile.
Rationale: This protocol utilizes a common method where an aminonitrile is reacted with formamide. Formamide serves as the source for the additional carbon and nitrogen atoms required to close the pyrimidine ring of the quinazoline core.
Materials:
-
2-amino-3-methylbenzonitrile (1.0 eq)
-
Formamide (HCONH₂) (excess, serves as reagent and solvent)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Place 2-amino-3-methylbenzonitrile (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (e.g., 10-20 eq).
-
Heat the mixture to a high temperature (typically 150-180°C) and maintain for several hours (e.g., 4-8 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Biological Activity of Derived Molecules
The nitro group itself is a known pharmacophore and is present in numerous approved drugs with a wide spectrum of activities, including antimicrobial and anticancer effects.[7][8] The transformation of this compound into novel derivatives capitalizes on this inherent potential.
Derivatives synthesized from this precursor have shown significant promise, particularly in oncology. The resulting aniline and subsequent quinazoline structures are key components of many kinase inhibitors, which function by blocking signaling pathways that cancer cells rely on for growth and proliferation.
Table 2: Exemplary Biological Activities of Derived Scaffolds
| Scaffold | Target Class | Example Activities | Rationale for Activity |
| Quinazolines | Protein Kinases (e.g., EGFR, VEGFR) | Potent inhibitors of cancer cell proliferation; induction of apoptosis. | The quinazoline ring acts as a "hinge-binding" motif, mimicking the adenine part of ATP to block the kinase active site. |
| Substituted Anilines | Various Enzymes & Receptors | Precursors for a wide range of pharmaceuticals, including anti-inflammatory and CNS agents. | The amino group serves as a key hydrogen bond donor/acceptor and a nucleophilic handle for further derivatization. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of molecules with significant biological potential. The distinct reactivity of its functional groups allows for a logical and efficient assembly of complex heterocyclic scaffolds. The protocols outlined in this guide, particularly the selective reduction of the nitro group followed by cyclization, provide a reliable pathway for researchers in drug discovery to generate novel compounds for screening and development. The continued exploration of this starting material is expected to yield new therapeutic agents, particularly in the fields of oncology and inflammatory diseases.
References
- Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Stack Exchange. [Link]
- Reduction of nitro compounds - Wikipedia. [Link]
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [Link]
- Reduction of nitro compounds - chemeurope.com. [Link]
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-2-nitrobenzonitrile in Cancer Research
Introduction: A Versatile Scaffold for Anticancer Drug Discovery
3-Methyl-2-nitrobenzonitrile is an aromatic organic compound that serves as a pivotal synthetic intermediate in the field of medicinal chemistry.[1] While not extensively studied as a standalone therapeutic agent, its true value in oncology research lies in its role as a precursor for more complex molecules with significant biological activity.[1] Specifically, derivatives of this compound, particularly those where the nitro group is reduced to an amino group, have demonstrated promising antiproliferative effects against a variety of cancer cell lines.[1] This positions this compound as a compound of interest for researchers and drug development professionals focused on discovering and synthesizing novel therapeutic agents.
This guide provides a comprehensive overview of the applications and protocols for utilizing this compound as a foundational scaffold in a cancer drug discovery workflow. It is designed for researchers, scientists, and drug development professionals seeking to explore its potential in developing new cancer therapies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting compound is crucial for its effective use in synthesis and biological screening.
| Property | Value | Reference |
| CAS Number | 1885-77-4 | [1] |
| Molecular Formula | C8H6N2O2 | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | White to almost white crystalline solid | [2] |
| Melting Point | 220-223°C | [2] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO) | [3] |
Synthetic Strategy: From Intermediate to Bioactive Derivative
The primary pathway to unlock the anticancer potential of this compound involves the chemical modification of its functional groups. A key transformation is the reduction of the electron-withdrawing nitro group to an amino group, which has been shown to be critical for the antiproliferative activity of its derivatives.[1] This conversion significantly alters the electronic and steric properties of the molecule, often leading to enhanced binding affinity for biological targets within cancer cells.
Caption: General synthetic scheme for generating bioactive derivatives from this compound.
Application Notes: A Screening Cascade for Anticancer Activity
Once a library of derivatives has been synthesized from this compound, a systematic screening cascade is essential to identify and characterize promising lead compounds. This workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic and target identification studies.
Caption: A typical experimental workflow for screening and characterizing novel anticancer compounds.
Detailed Protocols
The following protocols provide a framework for evaluating the anticancer properties of compounds derived from this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is designed to determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC50).
1. Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell lines to 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO2.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. It is common to perform a 10-point dilution series.
-
Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours.[4]
-
-
Viability Assessment:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
3. Data Analysis:
-
Normalize the absorbance values to the vehicle-only control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol can be used to determine if a lead compound induces programmed cell death (apoptosis).
1. Materials:
-
Cancer cells treated with the test compound at its IC50 and 2x IC50 concentrations.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
2. Procedure:
-
Protein Extraction:
-
Treat cells with the test compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[4]
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[4]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Protocol 3: Target Identification and Validation (Conceptual Framework)
Identifying the molecular target of a novel bioactive compound is a critical step in drug development.[5]
1. Target Identification Strategies:
-
Affinity-Based Methods: These techniques involve using the compound to "pull down" its binding partners from cell lysates. Examples include affinity chromatography and chemical proteomics.
-
Genetic and Genomic Approaches: Methods like RNA interference (RNAi) or CRISPR-Cas9 screening can identify genes that, when knocked down or out, confer resistance or sensitivity to the compound, suggesting their protein products may be direct or indirect targets.[5]
-
Computational Methods: In silico approaches such as molecular docking can predict potential binding targets based on the compound's structure.
2. Target Validation:
-
Biochemical Assays: Once a potential target is identified, its interaction with the compound should be confirmed using in vitro binding or enzymatic assays.
-
Cellular Target Engagement: Techniques like cellular thermal shift assays (CETSA) can verify that the compound binds to its target within intact cells.
-
Genetic Validation: Knocking down or knocking out the proposed target gene should mimic the phenotypic effects of the compound.[5]
Data Presentation
Clear and structured presentation of quantitative data is essential for interpretation and comparison.
Table 1: In Vitro IC50 Values of a Hypothetical Derivative
| Cell Line | IC50 (µM) | Assay Type | Treatment Duration (h) |
| Cancer Cell Line A | 5.2 | MTT | 72 |
| Cancer Cell Line B | 12.8 | CellTiter-Glo® | 72 |
| Normal Cell Line | >100 | MTT | 72 |
Table 2: Effect of a Hypothetical Derivative on Apoptosis Marker Expression
| Treatment | Concentration (µM) | Cleaved PARP (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Derivative X | 5 | 3.5 | 4.2 |
| Derivative X | 10 | 6.8 | 7.1 |
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood. For research use only. Not intended for human or veterinary use.[1]
References
- BenchChem. This compound | CAS 1885-77-4. URL
- BenchChem. Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. URL
- Zhang et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. URL
- BenchChem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. URL
- Guidechem. What is the synthesis and application of 3-Methyl-2-nitrobenzoic acid? URL
- Gomes, A. T., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 1-11. URL
- Cree, I. A., et al. (2009). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Drugs, 20(8), 613-624. URL
- ChemicalBook. 3-methyl-2-nitrobenzamide synthesis. URL
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Methyl-2-nitrobenzoic Acid: Properties and Industrial Significance. URL
- Google Patents.
- National Toxicology Program. 3-Methyl-2-nitrobenzoic acid (5437-38-7) | Chemical Effects in Biological Systems. URL
- Optical Imaging Core. Essential Techniques of Cancer Cell Culture. URL
- Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 22(16), 8821. URL
- CymitQuimica. This compound. URL
- BenchChem. 3-Methyl-4-nitrobenzonitrile | 96784-54-2. URL
- National Center for Biotechnology Information. 3-Nitrobenzonitrile.
- National Center for Biotechnology Information. 3-Methyl-4-nitrobenzonitrile.
- Santa Cruz Biotechnology. 3-Nitrobenzonitrile | CAS 619-24-9. URL
- ChemicalBook. 3-Nitrobenzonitrile | 619-24-9. URL
- BostonGene.
- Liu, X., et al. (2021). MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. Cancers, 13(4), 795. URL
- Campbell, J., et al. (2016). A Pipeline for Drug Target Identification and Validation.
- Kim, J. H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry, 63(1), 1-8. URL
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the Nitration of 3-Methylbenzonitrile
Welcome to the technical support center for the nitration of 3-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the regioselectivity of this important electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Reaction: The "Why" Behind Regioselectivity
The nitration of 3-methylbenzonitrile is a classic example of competitive directing effects in electrophilic aromatic substitution. To control the outcome of this reaction, it is crucial to understand the electronic and steric influences of the methyl (-CH₃) and cyano (-CN) groups on the aromatic ring.
The Directing Effects of Substituents
-
Methyl Group (-CH₃): The methyl group is an activating substituent. Through hyperconjugation and a weak inductive effect, it donates electron density to the benzene ring, making it more reactive towards electrophiles.[1][2][3] This electron-donating nature directs incoming electrophiles, like the nitronium ion (NO₂⁺), to the ortho (C2, C6) and para (C4) positions.[1][3][4]
-
Cyano Group (-CN): The cyano group is a strongly deactivating substituent.[4][5] Its powerful electron-withdrawing inductive and resonance effects pull electron density away from the aromatic ring, making it less reactive.[4][6] This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta (C5) position relative to itself.[4][5]
The Synergy of Directing Effects in 3-Methylbenzonitrile
In 3-methylbenzonitrile, these two groups work in concert to favor nitration at specific positions. The methyl group at C3 directs ortho to itself (C2 and C4) and para to itself (C6). The cyano group at C1 directs meta to itself (C3 and C5). The positions activated by the methyl group and not strongly deactivated by the cyano group are the most likely sites of nitration. Therefore, substitution is strongly favored at the C4 and C6 positions.
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise when performing the nitration of 3-methylbenzonitrile.
Q1: What is the expected major product in the nitration of 3-methylbenzonitrile?
The major products are typically 4-nitro-3-methylbenzonitrile and 6-nitro-3-methylbenzonitrile. The directing effects of the activating methyl group and the deactivating cyano group synergize to favor substitution at these positions.[7]
Q2: Why is a mixture of nitric and sulfuric acid used as the nitrating agent?
Concentrated sulfuric acid acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[8][9][10] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[9][10]
Q3: How does reaction temperature affect the regioselectivity and yield?
Lower temperatures (e.g., 0-10°C) are generally preferred to control the reaction rate and minimize the formation of byproducts, including dinitrated compounds.[7] Higher temperatures can lead to decreased regioselectivity and an increased risk of runaway reactions.[10]
Q4: What is the purpose of quenching the reaction mixture in ice water?
Pouring the reaction mixture into ice water serves two primary purposes. First, it rapidly cools the reaction and stops it from proceeding further. Second, the nitrated products are typically insoluble in water and will precipitate out of the acidic solution, allowing for their collection by filtration.[7][11]
III. Troubleshooting Guide
Even with a well-defined protocol, experimental challenges can arise. This section provides a structured approach to diagnosing and resolving common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of nitrated products | 1. Incomplete reaction. 2. Loss of product during workup. 3. Insufficient generation of the nitronium ion. | 1. Increase reaction time or slightly increase the temperature (monitor carefully). 2. Ensure the pH of the wash water is neutral before discarding. Use cold water for washing to minimize product solubility. 3. Use fresh, concentrated acids. Ensure the nitrating mixture is prepared correctly and kept cold. |
| Formation of a dark, tarry substance | 1. Reaction temperature was too high. 2. Over-nitration (formation of dinitro or trinitro compounds). 3. Presence of impurities in the starting material. | 1. Maintain strict temperature control, especially during the addition of the nitrating mixture. 2. Use a stoichiometric amount of the nitrating agent. Consider a milder nitrating agent if over-nitration persists. 3. Purify the starting 3-methylbenzonitrile before use. |
| Poor regioselectivity (significant formation of other isomers) | 1. Reaction conditions favoring kinetic over thermodynamic control. 2. Steric hindrance influencing the position of attack. | 1. Lowering the reaction temperature can sometimes improve selectivity. 2. While the electronic effects are dominant, consider that the C6 position is sterically less hindered than the C2 position. The choice of nitrating agent can also influence the steric demands of the electrophile. |
| Difficulty in separating the isomeric products | The physical properties of the 4-nitro and 6-nitro isomers can be very similar. | Recrystallization is a common method for purification.[7] Experiment with different solvent systems (e.g., ethanol, ethanol/water mixtures) to achieve differential solubility.[7][12][13] Column chromatography may be necessary for complete separation. |
Logical Flow for Troubleshooting
Caption: A flowchart for diagnosing common issues in the nitration of 3-methylbenzonitrile.
IV. Experimental Protocol
This protocol provides a standardized procedure for the nitration of 3-methylbenzonitrile, with an emphasis on safety and control to optimize the yield of the desired isomers.
Materials and Reagents
-
3-methylbenzonitrile
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Procedure
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with continuous stirring. Keep the nitrating mixture cold until use.[7]
-
Reaction Setup: In a separate reaction flask, dissolve 3-methylbenzonitrile in a sufficient amount of concentrated sulfuric acid. Cool this mixture in an ice bath to between 0°C and 5°C with continuous stirring.[7]
-
Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10°C.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A solid precipitate of the crude nitrated product should form.[7][11]
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7][12][13] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the nitration of 3-methylbenzonitrile.
V. References
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepp.in [prepp.in]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. byjus.com [byjus.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Separation of 3-Methyl-2-nitrobenzonitrile
Introduction: The Challenge of Isomeric Purity
Welcome to the technical support guide for the separation of 3-Methyl-2-nitrobenzonitrile. This compound is a critical intermediate in medicinal chemistry and material science.[1] Its synthesis, typically via the nitration of 3-methylbenzonitrile, frequently results in a mixture of positional isomers, most notably 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile.[1] These isomers possess very similar physical and chemical properties, making their separation a significant purification challenge.
This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to empower researchers to achieve high isomeric purity in their preparations. We will explore the causality behind experimental choices to build a robust, self-validating purification strategy.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound from its isomers so difficult?
A1: The primary challenge lies in the subtle structural differences between the isomers. Positional isomers, such as this compound and 3-methyl-4-nitrobenzonitrile, have the same molecular weight and similar polarity. This results in nearly identical physical properties like boiling points and solubility profiles, rendering techniques like simple distillation or bulk crystallization often ineffective for achieving high purity.[1][2] Chromatographic techniques are essential because they can exploit minor differences in the isomers' interactions with a stationary phase.[1][3]
Q2: What are the primary isomeric impurities I should expect during synthesis?
A2: The electrophilic nitration of 3-methylbenzonitrile is directed by the existing methyl (-CH₃) and nitrile (-CN) groups. While the desired product is the 2-nitro isomer, the reaction conditions will invariably produce other isomers. The most common by-products are:
-
3-Methyl-4-nitrobenzonitrile
-
3-Methyl-6-nitrobenzonitrile The ratio of these isomers depends heavily on reaction conditions such as the nitrating agent used (e.g., HNO₃/H₂SO₄ vs. acetic anhydride/HNO₃) and temperature control.[1]
Q3: Which analytical techniques are best for separating and quantifying these isomers?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the cornerstone techniques.[1][4][5]
-
HPLC: Particularly reverse-phase HPLC using a C18 column, is highly effective for resolving these isomers.[1][6] It is the preferred method for both analytical quantification and preparative scale purification.[6][7]
-
GC/GC-MS: Provides excellent separation and allows for definitive identification based on fragmentation patterns. It is a powerful tool for analyzing the composition of the crude reaction mixture and assessing final purity.[4][5][8]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective method for enriching the desired isomer, especially if it is the major component of the mixture.[1] However, due to the similar solubilities of the isomers, achieving >99% purity by recrystallization alone is often difficult. It is best used as a preliminary purification step to remove bulk impurities or to enrich the target isomer before a final chromatographic polishing step. The choice of solvent is critical; common solvents for nitroaromatic compounds include ethanol, methanol, and acetone.[1][9][10]
Isomer Synthesis Pathway
The following diagram illustrates the common synthetic route to this compound, highlighting the formation of the primary product and its major positional isomers.
Caption: Nitration of 3-methylbenzonitrile yields a mixture of isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
High-Performance Liquid Chromatography (HPLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and its isomers. | 1. Mobile Phase Composition: The organic/aqueous ratio may not be optimal. 2. Stationary Phase: The column chemistry (e.g., C18) may not provide sufficient selectivity. 3. Flow Rate: The flow rate may be too high, reducing the number of theoretical plates. | 1. Optimize Mobile Phase: Perform a gradient or isocratic elution study. Decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and improve separation.[11] 2. Change Selectivity: Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded group column, which can offer different selectivity through π-π interactions.[12] 3. Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow more time for isomer interaction with the stationary phase. |
| Peak Tailing for all Isomers. | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the silica backbone may be interacting with the nitro or nitrile groups. 3. Column Degradation: The column may be nearing the end of its lifespan. | 1. Dilute Sample: Reduce the concentration of your sample and re-inject. 2. Modify Mobile Phase: Ensure the mobile phase pH is low (e.g., by adding 0.1% formic or phosphoric acid) to suppress the ionization of free silanols.[6] 3. Use End-capped Column: Ensure you are using a high-quality, end-capped C18 column. If the problem persists, replace the column. |
| Inconsistent Retention Times. | 1. System Equilibration: The HPLC system and column were not properly equilibrated with the mobile phase. 2. Temperature Fluctuation: The column temperature is not controlled or is fluctuating. 3. Mobile Phase Preparation: Inconsistent mobile phase preparation between runs. | 1. Equilibrate Thoroughly: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. 2. Use a Column Oven: Set the column temperature (e.g., 25 °C or 30 °C) to ensure a stable operating environment.[13] 3. Prepare Fresh Mobile Phase: Prepare mobile phase batches carefully and consistently. Premix and degas the mobile phase before use. |
Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of forming crystals. | 1. Solution is too Supersaturated: The solution was cooled too rapidly. 2. Inappropriate Solvent: The solvent has a boiling point that is too high, or the compound's melting point is below the solvent's boiling point. 3. Presence of Impurities: Impurities can inhibit crystal lattice formation. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation.[14] 2. Use a Solvent Pair: Dissolve the compound in a "good" solvent (e.g., acetone) and slowly add a "poor" solvent (e.g., hexane or water) until the solution becomes turbid. Then, gently heat until clear and cool slowly.[9][15] 3. Pre-purify: Consider passing the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization. |
| Poor recovery of the desired isomer. | 1. Too Much Solvent: An excessive amount of solvent was used, keeping the product dissolved even at low temperatures. 2. Compound is Too Soluble: The chosen solvent dissolves the compound too well, even when cold. | 1. Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[14] If too much was added, carefully evaporate some solvent and allow it to cool again. 2. Screen Solvents: Test the solubility in various solvents. An ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[16] Common options include ethanol, methanol, or mixtures like ethanol/water.[9] |
| Purity does not improve significantly. | 1. Co-crystallization: The isomers have very similar crystal lattice energies and are crystallizing together. 2. Inefficient Washing: The mother liquor containing impurities was not completely removed from the crystal surfaces. | 1. Multiple Recrystallizations: Perform a second or even third recrystallization. However, if purity does not improve, this method is unsuitable for separation. 2. Switch to Chromatography: For high-purity requirements, HPLC or column chromatography is necessary when isomers co-crystallize.[1] 3. Proper Washing: After filtering, wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product.[14] |
Detailed Experimental Protocol: HPLC Separation
This protocol provides a validated starting point for the analytical separation of this compound and its isomers.
1. Principle
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. Isomers are separated based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. Detection is achieved using a UV detector.[1][13]
2. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade).
-
Reference standards for this compound and its expected isomers.
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 40% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
4. Procedure
-
Standard Preparation: Prepare individual stock solutions of each isomer reference standard at 1 mg/mL in acetonitrile. Create a mixed standard solution by combining aliquots of each stock solution and diluting with the mobile phase to a final concentration of ~20 µg/mL.
-
Sample Preparation: Accurately weigh ~10 mg of the crude reaction mixture and dissolve it in 10 mL of acetonitrile. Dilute this solution 1:50 with the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.[13]
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (60:40 A:B) for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject the mixed standard to determine the retention time and resolution of each isomer. Subsequently, inject the prepared sample.
5. Data Analysis
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the reference standards.
-
Calculate the relative percentage of each isomer using the peak area. For accurate quantification, a calibration curve should be constructed for each isomer.
HPLC Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving poor peak resolution in your HPLC method.
Caption: A systematic workflow for improving HPLC isomer separation.
References
- Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. (2021). Łukasiewicz Research Network – Institute of Industrial Organic Chemistry.
- (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration. (2021). ResearchGate.
- Interfacial coupling of transition-metal composites with nitrogen doped carbon as efficient catalysts for nitro- compounds hydrogenation. (n.d.). The Royal Society of Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (n.d.). Der Pharma Chemica.
- Go-to recrystallization solvent mixtures. (2023). Reddit.
- XRD patterns of 3-methyl-2-nitrobenzoic acid. (n.d.). ResearchGate.
- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory | Abstract. (n.d.). Der Pharma Chemica.
- US Patent 2,874,196A - Method of crystallizing nitro products. (n.d.). Google Patents.
- 3-Nitrobenzonitrile. (2023). IUCr Journals.
- EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
- 3-Nitrotoluene. (n.d.). PubChem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Development and validation of gc-ms method for the trace level determination of potential genotoxic. (n.d.). World Journal of Pharmaceutical Research.
- Recrystallization. (n.d.).
- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). PubMed Central.
- 2-Amino-4-nitrotoluene. (n.d.). EZGC & EZLC Online Software Suite.
- Separation of Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PubMed Central.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.
- Chiral Drug Separation. (n.d.).
- CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid. (n.d.). Google Patents.
- Principles in preparative HPLC. (n.d.). University of Warwick.
- 4-Methyl-3-nitrobenzonitrile. (n.d.). PubMed Central.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- Supporting Information. (n.d.). CDC Stacks.
- HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
- Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque, Inc.
- WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. (n.d.). Google Patents.
- (PDF) 3-Nitrobenzonitrile. (2023). ResearchGate.
- US5567854A - Process for separating mixtures of nitrobenzaldehyde isomers. (n.d.). Google Patents.
- Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. (n.d.). PubMed Central.
- Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU.
- 3-Methyl-2-nitrobenzoic acid. (n.d.). PubChem.
- US4714783A - Separation of nitrobenzaldehyde isomers. (n.d.). Google Patents.
Sources
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- 4. bibliotekanauki.pl [bibliotekanauki.pl]
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- 16. mt.com [mt.com]
Technical Support Center: Purification of 3-Methyl-2-nitrobenzonitrile
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 3-methyl-2-nitrobenzonitrile via recrystallization. It is designed for researchers and drug development professionals to navigate common challenges and optimize the purification process based on sound scientific principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. Each entry details the problem, its probable causes, and a systematic approach to resolution.
Q1: I've cooled my solution, but no crystals are forming. What should I do?
This is a common issue, often related to either using an excessive amount of solvent or the solution becoming supersaturated.[1][2]
Potential Causes & Solutions:
-
Excess Solvent: The most frequent cause is using too much solvent, preventing the solution from reaching saturation upon cooling.[2][3]
-
Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this.[2] Alternatively, you can boil the solution in the flask (within a fume hood) until the volume is reduced. Allow the concentrated solution to cool again. To check if you have reached a good concentration, dip a glass stirring rod into the hot solution; a solid residue should form on the rod as the solvent evaporates.[3]
-
-
Supersaturation: The solution may be cooled and saturated but requires a nucleation site for crystal growth to begin.[1][2]
-
Solution A (Induce Crystallization): Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a rough surface that can initiate crystallization.[1][2]
-
Solution B (Seeding): If you have a small, pure crystal of this compound saved from a previous batch, add it to the solution. This "seed" crystal provides a template for new crystals to grow upon.[1]
-
-
Insufficient Cooling: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice-water bath can significantly decrease the compound's solubility and promote crystallization.[1][4]
Q2: My product has separated as an oil instead of crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[2][3] The melting point for this compound is reported to be in the range of 62-65 °C.[5] If the solution is still very hot when it becomes saturated, the compound may melt instead of crystallizing.
Potential Causes & Solutions:
-
Saturation Temperature is Too High: The solution is becoming saturated at a temperature above the compound's melting point.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to decrease the saturation temperature.[3] Allow the solution to cool much more slowly. Insulating the flask by placing it in a beaker of warm water and letting both cool together can be effective.[4]
-
-
Significant Impurities: Impurities can depress the melting point of the solute, making it more prone to oiling out.
-
Solution: If slow cooling and adding more solvent fails, it may be necessary to recover the crude material by removing the solvent and attempting purification by another method, such as column chromatography, before re-attempting recrystallization.[2]
-
Q3: My final yield of pure crystals is very low. Why did this happen and how can I improve it?
A low yield indicates a loss of product during the recrystallization process. While some loss is inevitable due to the compound's finite solubility, poor technique can exacerbate it.[1]
Potential Causes & Solutions:
-
Using Too Much Solvent: As discussed in Q1, excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1][3]
-
Solution: Always use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[1] If you suspect excess solvent was used, you can try to recover more product by evaporating some solvent from the filtrate and cooling it again.
-
-
Premature Crystallization: The product crystallized in the filter funnel during a hot filtration step (used to remove insoluble impurities).
-
Solution: To prevent this, use a stemless funnel and pre-heat it by pouring hot solvent through it just before filtering your solution. Keep the solution boiling until the moment of filtration.[4]
-
-
Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your product.
-
Solution: Always wash the crystals with a minimum amount of ice-cold recrystallization solvent.[1] This rinses away impurities adhering to the crystal surface without dissolving the desired product.
-
Q4: My final product is still colored or has a wide melting point range. What went wrong?
This indicates that the recrystallization did not effectively remove all impurities.
Potential Causes & Solutions:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice.[3]
-
Inappropriate Solvent Choice: The chosen solvent may not be effective at separating the specific impurities present. For example, an impurity may have very similar solubility characteristics to the desired product in that solvent.
-
Solution: A second recrystallization using a different solvent system may be necessary. Refer to the FAQ section for guidance on solvent selection.
-
-
Colored Impurities: If the crude product is known to contain colored impurities, these can sometimes be removed with activated charcoal.
-
Solution: After dissolving the crude solid in the hot solvent, add a very small amount of decolorizing carbon (a spatula tip is often enough). Swirl the hot solution for a few minutes and then perform a hot filtration to remove the carbon and the adsorbed impurities before cooling.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
The ideal recrystallization solvent should dissolve the solute well at high temperatures but poorly at low temperatures.[7] Additionally, it should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling.[8]
-
Recommended Solvents: Ethanol and acetone are commonly cited as effective solvents for recrystallizing this compound.[9]
-
Solvent Pairs: If a single solvent is not ideal, a solvent pair can be used. This involves dissolving the compound in a "good" solvent (in which it is highly soluble, e.g., ethanol) and then adding a "poor" solvent (in which it is sparingly soluble, e.g., water) to the hot solution until it becomes cloudy (saturated).[6][10] Re-heating to clarify and then cooling will often yield good crystals. An ethanol/water mixture is a common and effective solvent pair.[11]
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Characteristics & Suitability | Safety Precautions |
|---|---|---|---|
| Ethanol | 78 | Good general-purpose polar solvent. Often dissolves this compound well when hot and poorly when cold.[9] | Flammable liquid. Use in a well-ventilated area away from ignition sources. |
| Methanol | 65 | Similar to ethanol but more volatile. Can be effective.[12] | Flammable and toxic. Avoid inhalation and skin contact. |
| Acetone | 56 | A stronger, more polar solvent. May be too effective, leading to high solubility even when cold.[9][13] | Highly flammable and volatile. |
| Isopropanol | 82 | Less volatile than ethanol. A good alternative to consider. | Flammable liquid. |
| Water | 100 | This compound has low aqueous solubility.[14] Primarily useful as an anti-solvent in a pair with ethanol or methanol. | Non-flammable. |
| Toluene | 111 | A non-polar solvent. May be useful if impurities are highly polar. | Flammable. Toxic. Work in a fume hood. |
Q2: What are the common impurities I'm trying to remove?
The primary synthesis route for this compound is the nitration of 3-methylbenzonitrile.[9] This reaction can produce several byproducts.
Table 2: Potential Impurities and Byproducts
| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Comments |
|---|---|---|---|
| This compound (Product) | 162.15[9] | 62-65 (related compound)[5] | The desired product. Moderately polar. |
| 3-Methylbenzonitrile (Starting Material) | 117.15 | -24 | A liquid at room temperature; its high solubility should allow it to be removed in the mother liquor. |
| 3-Methyl-4-nitrobenzonitrile (Isomer) | 162.15[15] | 102-106[16] | A common isomeric byproduct.[9] Its different polarity and crystal packing energy should allow for separation by careful solvent choice. |
| 3-Methyl-6-nitrobenzonitrile (Isomer) | 162.15 | N/A | Another potential isomeric byproduct from the nitration reaction.[9] |
Q3: What are the critical safety precautions when handling this compound?
This compound is a hazardous chemical and must be handled with appropriate care.
-
Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[5]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid creating dust.[5]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Q4: How do I properly execute the recrystallization workflow?
Following a systematic procedure is key to a successful purification. The diagram below outlines the standard workflow.
Caption: Standard experimental workflow for recrystallization.
Q5: How can I approach troubleshooting systematically?
When a problem occurs, it's helpful to follow a logical decision-making process to identify and solve the issue.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. fishersci.com [fishersci.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 939-79-7 CAS MSDS (4-Methyl-3-nitrobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 3-Methyl-2-nitrobenzonitrile
Welcome to the comprehensive technical support guide for the synthesis of 3-Methyl-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. This guide provides in-depth, field-proven insights and actionable protocols to optimize your reaction outcomes.
Introduction
The synthesis of this compound, a key intermediate in various chemical industries, presents unique challenges, primarily concerning regioselectivity and the formation of unwanted byproducts. This guide will focus on the two most common synthetic pathways: the direct nitration of 3-methylbenzonitrile and the Sandmeyer reaction starting from 2-amino-3-methylbenzonitrile. We will explore the mechanistic origins of common byproducts and provide robust troubleshooting strategies to enhance the purity and yield of your target compound.
Part 1: Troubleshooting the Nitration of 3-Methylbenzonitrile
Direct nitration of 3-methylbenzonitrile is a common approach, but controlling the position of the nitro group can be challenging due to the competing directing effects of the methyl (ortho-, para-directing) and cyano (meta-directing) groups.[1] This often leads to a mixture of isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric byproducts I should expect when nitrating 3-methylbenzonitrile?
A1: The nitration of 3-methylbenzonitrile typically yields a mixture of three main isomers: the desired this compound, along with 3-Methyl-4-nitrobenzonitrile and 3-Methyl-6-nitrobenzonitrile as the major byproducts.[1] The relative ratios of these isomers are highly dependent on the reaction conditions.
Q2: My reaction is producing an excessive amount of the 4-nitro and 6-nitro isomers. What are the likely causes?
A2: The formation of significant amounts of 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile is often a result of using harsh nitrating conditions. The use of a strong mixed acid system (concentrated nitric acid and sulfuric acid) at elevated temperatures can decrease the regioselectivity of the reaction.[1]
Q3: How can I improve the regioselectivity to favor the formation of this compound?
A3: To enhance the yield of the desired 2-nitro isomer, consider the following strategies:
-
Milder Nitrating Agents: Employing a milder nitrating system, such as a mixture of nitric acid and acetic anhydride, can significantly improve the selectivity for the 2-nitro position.[1]
-
Temperature Control: Maintaining a low reaction temperature is crucial. Performing the nitration at temperatures between -10°C and 30°C has been shown to favor the formation of the 2-nitro isomer.[1]
-
Catalyst Systems: The use of certain zeolites as catalysts in the nitration of 3-methylbenzonitrile with nitrogen dioxide and molecular oxygen has been reported to remarkably improve the regioselectivity towards the desired product.[1]
Troubleshooting Guide: Isomeric Impurities in Nitration
| Observed Issue | Potential Cause | Recommended Action |
| High levels of 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile | Aggressive nitrating conditions (e.g., high concentration of H₂SO₄, elevated temperature). | Switch to a milder nitrating agent like HNO₃ in acetic anhydride. Carefully control the reaction temperature, maintaining it below 30°C, ideally between -10°C and 10°C.[1] |
| Incomplete reaction, starting material remains | Insufficient nitrating agent or reaction time. | Increase the molar equivalent of the nitrating agent slightly. Monitor the reaction progress by TLC or GC to ensure completion. |
| Formation of dinitro byproducts | Excessively harsh conditions or prolonged reaction times. | Reduce the amount of nitrating agent and shorten the reaction time. Ensure precise temperature control to prevent over-nitration. |
Experimental Protocol: High-Selectivity Nitration of 3-Methylbenzonitrile
-
Preparation: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, cool acetic anhydride to 0°C in an ice-salt bath.
-
Formation of Acetyl Nitrate: Slowly add concentrated nitric acid to the cooled acetic anhydride while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the acetyl nitrate reagent.
-
Nitration: Dissolve 3-methylbenzonitrile in a minimal amount of acetic anhydride and cool the solution to 0°C. Add the prepared acetyl nitrate solution dropwise to the 3-methylbenzonitrile solution, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress using TLC or GC analysis until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to isolate this compound.[1]
Logical Workflow for Nitration Troubleshooting
Caption: Troubleshooting workflow for nitration.
Part 2: Troubleshooting the Sandmeyer Reaction of 2-Amino-3-methylbenzonitrile
The Sandmeyer reaction provides an alternative route to this compound, proceeding via the diazotization of 2-amino-3-methylbenzonitrile followed by treatment with a nitrite source in the presence of a copper catalyst.[2][3] However, this multi-step process has its own set of potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the Sandmeyer synthesis of this compound?
A1: Common byproducts include phenolic compounds (e.g., 3-methyl-2-hydroxybenzonitrile) formed from the reaction of the diazonium salt with water, biaryl compounds resulting from radical side reactions, and unreacted starting amine.[3][4] Premature decomposition of the diazonium salt can also lead to a variety of minor impurities.
Q2: I am observing a significant amount of a phenolic byproduct in my reaction mixture. How can I prevent this?
A2: The formation of phenolic byproducts is a classic side reaction in diazotizations, occurring when the diazonium salt reacts with water.[4] To minimize this:
-
Low Temperature: Strictly maintain a low temperature (0-5°C) during the diazotization and subsequent Sandmeyer reaction.
-
Control of Acidity: Ensure the reaction medium is sufficiently acidic during diazotization to stabilize the diazonium salt.
-
Efficient Mixing: Good agitation is essential to ensure rapid reaction with the copper catalyst and nitrite, outcompeting the slower reaction with water.
Q3: My reaction is giving a low yield and a complex mixture of byproducts. What could be the issue?
A3: A low yield and a complex product mixture often point to the instability of the diazonium salt. Aryl diazonium salts can be unstable and decompose, especially at elevated temperatures.[5] It is critical to prepare the diazonium salt at low temperatures and use it immediately in the subsequent Sandmeyer step. The quality of the starting 2-amino-3-methylbenzonitrile is also crucial; impurities in the amine can lead to side reactions during diazotization.
Troubleshooting Guide: Byproducts in the Sandmeyer Reaction
| Observed Issue | Potential Cause | Recommended Action |
| Formation of 3-methyl-2-hydroxybenzonitrile | Reaction of the diazonium salt with water. | Maintain a strict temperature control of 0-5°C throughout the diazotization and Sandmeyer reaction. Ensure adequate acidity and efficient stirring.[4] |
| Presence of biaryl byproducts | Radical side reactions. | Use a scavenger for aryl radicals, if compatible with the reaction conditions. Ensure the copper(I) catalyst is active and used in the correct stoichiometric amount.[2][3] |
| Unreacted 2-amino-3-methylbenzonitrile | Incomplete diazotization. | Ensure the stoichiometric amount of sodium nitrite is added slowly and that the temperature is maintained to prevent decomposition of nitrous acid. Test for the presence of excess nitrous acid using starch-iodide paper before proceeding. |
| General low yield and tar formation | Decomposition of the diazonium salt. | Prepare the diazonium salt at 0-5°C and use it immediately. Ensure the starting amine is pure. |
Experimental Protocol: Sandmeyer Reaction for this compound
-
Diazotization: Dissolve 2-amino-3-methylbenzonitrile in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Preparation of the Copper Catalyst: In a separate flask, prepare the copper(I) catalyst. For a Sandmeyer reaction to introduce a nitro group, a common method involves the use of a copper catalyst with a nitrite source.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the prepared copper catalyst and nitrite solution, maintaining the temperature below 10°C. Vigorous evolution of nitrogen gas should be observed.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Logical Workflow for Sandmeyer Reaction Troubleshooting
Caption: Troubleshooting workflow for the Sandmeyer reaction.
References
- Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. (2022). National Center for Biotechnology Information.
- Sandmeyer reaction. (2023). In Wikipedia.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. (2015). Google Patents.
- Preparation method of 3-nitro-2-methylbenzoic acid. (2020). Google Patents.
- Sandmeyer reaction. (2020). L.S.College, Muzaffarpur.
- Method of 2-aminobenzonitrile synthesis. (1992). Google Patents.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Center for Biotechnology Information.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- p-NITROBENZONITRILE. (n.d.). Organic Syntheses.
- 6-nitro-m-tolunitrile. (n.d.). Chemsrc.
- Diazotization of Amines. (2019). Chemistry LibreTexts.
- Nitration. (2023). In Wikipedia.
- A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. (2024). ResearchGate.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). Scientific Research Publishing.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1967). Royal Society of Chemistry.
Sources
Technical Support Center: Selective Reduction of 3-Methyl-2-nitrobenzonitrile
Introduction
Welcome to the technical support guide for the selective reduction of 3-Methyl-2-nitrobenzonitrile to 3-Amino-2-methylbenzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials, including dual A2A/A2B adenosine receptor antagonists.[1] The primary challenge in this synthesis is the chemoselective reduction of the aromatic nitro group in the presence of a sensitive nitrile (cyano) group. Standard reduction methods can often lead to over-reduction of the nitrile, resulting in diminished yields and complex purification challenges.[2]
This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate the complexities of this reaction, ensuring high yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in reducing this compound?
A: The core challenge is achieving high chemoselectivity. Both the nitro (-NO₂) and nitrile (-C≡N) groups are reducible. The goal is to reduce the nitro group to an amine (-NH₂) without simultaneously reducing the nitrile to a benzylamine (-CH₂NH₂). Many powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce both functional groups indiscriminately.[3][4][5]
Q2: Which catalytic systems are generally recommended for this selective reduction?
A: Heterogeneous catalytic hydrogenation is the most common and effective method. Palladium on carbon (Pd/C) is a widely used catalyst.[4] However, controlling the reaction conditions is crucial. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, often provides enhanced selectivity under milder conditions compared to using high-pressure hydrogen gas.[6] Metal-mediated reductions with reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) are also classic, robust methods known for their selectivity towards the nitro group.[3][4][6]
Q3: Why is my reaction stalling or showing no conversion?
A: This is a common issue often attributed to catalyst inactivity. The catalyst's active sites can be "poisoned" by impurities such as sulfur or certain nitrogen compounds.[3][7] It could also be due to catalyst deactivation from improper storage or handling.[7][8] In heterogeneous systems, poor agitation can lead to mass transfer limitations, effectively starving the catalyst of reactants.[7][9] Always ensure you are using high-purity reagents and solvents and that your reaction has vigorous stirring.
Q4: Can I use sodium borohydride (NaBH₄) for this reduction?
A: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group under standard conditions.[5] While some specialized systems use NaBH₄ in combination with a catalyst (like NiCl₂ or CoCl₂), these conditions may also affect the nitrile group.[8][10][11] For selective nitro group reduction in the presence of a nitrile, NaBH₄ is not a standard first-choice reagent.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during the experiment.
Problem 1: Low Yield of Desired Product with Significant Starting Material Remaining
| Probable Cause | Recommended Solution & Rationale |
| Catalyst Poisoning | Impurities (e.g., sulfur from upstream reagents) can irreversibly bind to the catalyst's active sites. Solution: Ensure all glassware is meticulously cleaned. Use high-purity, degassed solvents. If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst.[3][7] |
| Catalyst Deactivation | Improper storage or handling of the catalyst (especially pyrophoric types like Raney Ni) can lead to oxidation and loss of activity. Solution: Use a fresh batch of catalyst from a sealed container. Handle catalysts under an inert atmosphere (e.g., nitrogen or argon).[7][8] |
| Insufficient Hydrogen Source | In catalytic hydrogenation, a leak in the system or an insufficient amount of hydrogen donor in transfer hydrogenation will stall the reaction. Solution: For H₂ gas, ensure the system is sealed and properly purged. For transfer hydrogenation, use a sufficient excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate).[6] |
| Poor Mass Transfer | In a three-phase system (solid catalyst, liquid substrate, gas H₂), inefficient stirring prevents the reactants from reaching the catalyst surface. Solution: Increase the stirring rate to ensure the catalyst is well-suspended and the gas is well-dispersed. A flat-bottom flask is not ideal; use a round-bottom flask with a properly sized stir bar.[7] |
Problem 2: Formation of Unwanted By-products (Low Selectivity)
| Probable Cause | Recommended Solution & Rationale |
| Over-reduction of Nitrile Group | Harsh reaction conditions (high temperature, high pressure, overly active catalyst) can lead to the reduction of the nitrile to a benzylamine. Solution: Lower the reaction temperature and/or hydrogen pressure. Consider switching to a less active catalyst (e.g., 5% Pd/C instead of 10% Pd/C or PtO₂). Catalytic transfer hydrogenation is often milder and more selective.[6][12] |
| Formation of Azo/Azoxy Compounds | Incomplete reduction can lead to the condensation of intermediates like nitrosoarenes and hydroxylamines, especially under neutral or basic conditions.[13] Solution: Ensure the reaction goes to completion by monitoring via TLC or LC-MS. The use of metal/acid systems (e.g., Fe/HCl) typically prevents the accumulation of these intermediates.[4] |
| Hydrolysis of Nitrile Group | If using strong acidic conditions (e.g., SnCl₂ in conc. HCl) and elevated temperatures for prolonged periods, the nitrile can hydrolyze to an amide or carboxylic acid. Solution: Maintain moderate temperatures and monitor the reaction closely to stop it once the starting material is consumed. Neutralize the reaction mixture promptly during workup. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for selective nitro reduction.
Validated Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method is often preferred for its mild conditions, high selectivity, and avoidance of high-pressure hydrogen gas.[6]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)
-
Ammonium Formate (HCOONH₄, 4.0 eq)
-
Methanol (MeOH), analytical grade
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol (approx. 10-15 mL per gram of substrate).
-
Add ammonium formate to the solution and stir until it dissolves.
-
Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Handle with care.[2]
-
Heat the reaction mixture to a gentle reflux (around 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is fully consumed, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude residue can be purified by partitioning between ethyl acetate and water, followed by drying the organic layer and concentrating. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and highly reliable stoichiometric reduction method that shows excellent selectivity for the nitro group.[3][6]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq)
-
Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O to the solution. The reaction is often exothermic.
-
Heat the mixture to 50-70 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 1-3 hours.
-
After completion, cool the reaction to room temperature and pour it over crushed ice.
-
Carefully basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin salts. Caution: CO₂ evolution.
-
Filter the resulting slurry through Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Mechanistic Insights & Data
The selectivity of these reactions is rooted in the different mechanisms of reduction for nitro and nitrile groups.
-
Catalytic Hydrogenation: The reduction of a nitro group on a catalyst surface is a stepwise process proceeding through nitroso and hydroxylamine intermediates.[13][14] This pathway is generally kinetically favored over the hydrogenation of the nitrile's C≡N triple bond under mild conditions.
-
Metal/Acid Reduction (e.g., SnCl₂): This reaction proceeds via a series of single-electron transfers (SET) from the metal (Sn²⁺ → Sn⁴⁺) to the nitro group, followed by protonation.[13] The nitrile group is significantly less electrophilic and does not readily accept electrons under these conditions.
Comparative Data for Reduction Methods
| Method | H₂ Source | Catalyst/Reagent | Temp. (°C) | Typical Time | Selectivity | Notes |
| Catalytic Hydrogenation | H₂ gas (1-5 atm) | 5-10% Pd/C | 25-50 | 2-6 h | Good to Excellent | Risk of nitrile reduction at high pressure/temp.[11] |
| Transfer Hydrogenation | HCOONH₄ | 10% Pd/C | 60-70 | 2-4 h | Excellent | Milder, avoids H₂ gas, generally very selective.[6] |
| Metal Reduction | N/A | SnCl₂·2H₂O | 50-70 | 1-3 h | Excellent | Stoichiometric waste (tin salts), robust and reliable.[4] |
| Metal Reduction | N/A | Fe / NH₄Cl | 80-100 | 3-5 h | Excellent | Inexpensive, but requires filtration of iron sludge.[15] |
Reaction Pathway Diagram
Caption: Desired vs. undesired reduction pathways.
References
- BenchChem. (2025).
- NIH National Center for Biotechnology Information. (n.d.).
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- ACS Publications. (n.d.). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II)
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- NIH National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists.
- ResearchGate. (n.d.).
- NIH National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions.
- Wikipedia. (n.d.). Nitrile reduction.
- Organic-Chemistry.org. (n.d.). Nitrile Reduction.
- Chemguide. (n.d.). Reducing nitriles to primary amines.
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- 8. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
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- 15. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 3-Methyl-2-nitrobenzonitrile (CAS 1885-77-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in synthesizing this key intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and product purity.
Introduction
This compound is a valuable building block in medicinal chemistry and material science, notably as a precursor in the synthesis of complex therapeutic agents.[1] Its synthesis, however, can be challenging, often plagued by issues with regioselectivity and reaction control, leading to suboptimal yields. This guide focuses on the two most prevalent synthetic routes and provides actionable solutions to overcome common experimental hurdles.
The primary synthetic pathways discussed are:
-
The Sandmeyer Reaction: Starting from 3-methyl-2-nitroaniline, this route offers excellent regiochemical control.
-
Electrophilic Nitration: Starting from 3-methylbenzonitrile, this route is more direct but presents significant challenges in controlling the position of the incoming nitro group.
Below, we address specific issues you might encounter in a question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Route 1: Sandmeyer Reaction (from 3-Methyl-2-nitroaniline)
The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3][4] While regiochemically precise for this target molecule, success hinges on careful control of the two main stages: diazotization and copper-catalyzed cyanation.
Diagram: Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Question 1: My diazotization of 3-methyl-2-nitroaniline seems incomplete or fails, resulting in low yields. What's going wrong?
Answer: This is a common issue often traced back to temperature control, reagent quality, or the generation of the nitrosating agent.
-
Probable Cause 1: Temperature Instability. Aromatic diazonium salts are notoriously unstable at elevated temperatures.[5][6] The reaction must be kept between 0–5 °C to prevent premature decomposition of the diazonium salt into phenol byproducts and the release of nitrogen gas.[7]
-
Solution: Ensure your reaction vessel is well-submerged in an ice-salt bath. Monitor the internal temperature closely, especially during the dropwise addition of sodium nitrite, which is an exothermic process.
-
-
Probable Cause 2: Improper Generation of Nitrous Acid (HONO). Nitrous acid is unstable and must be generated in situ by reacting sodium nitrite with a strong acid.[3][7] The order and rate of addition are critical.
-
Solution: The standard procedure involves dissolving the amine (3-methyl-2-nitroaniline) in the strong acid first, cooling the mixture, and then adding a solution of sodium nitrite dropwise.[8] This ensures that the amine immediately reacts with the freshly generated nitrous acid. To confirm the reaction is complete and a slight excess of nitrous acid is present, you can test the solution with starch-iodide paper, which should turn dark blue.[7]
-
-
Probable Cause 3: Low Basicity of the Amine. The presence of the electron-withdrawing nitro group makes 3-methyl-2-nitroaniline a weak base, which can make diazotization sluggish in standard hydrochloric acid.[6][9]
-
Solution: Using a stronger acid system, such as dissolving the amine in glacial acetic acid and adding it to a solution of sodium nitrite in concentrated sulfuric acid ("nitrosylsulfuric acid"), can ensure complete and rapid diazotization of weakly basic amines.[9]
-
Question 2: During the cyanation step with CuCN, I get a low yield of the target nitrile and a lot of tar-like byproducts. How can I improve this?
Answer: The success of the copper-catalyzed cyanation step depends on the reactivity of the diazonium salt, the quality of the catalyst, and the reaction conditions.
-
Probable Cause 1: Premature Decomposition of the Diazonium Salt. As mentioned, diazonium salts are unstable. Any delay between the diazotization and cyanation steps, or allowing the temperature to rise, will drastically reduce the amount of active diazonium salt available for the Sandmeyer reaction.
-
Solution: Prepare your copper(I) cyanide solution in advance and have it ready at the appropriate temperature. Add the freshly prepared, cold diazonium salt solution to the CuCN solution promptly.[7] Do not let the diazonium salt solution warm up or sit for an extended period.
-
-
Probable Cause 2: Inactive Catalyst or Poor Reaction Conditions. The classic Sandmeyer reaction relies on a copper(I) catalyst.[2][4] The presence of water or other nucleophiles can lead to side reactions.
-
Solution:
-
Catalyst: Use high-quality, freshly prepared or commercially sourced CuCN.
-
Conditions: The reaction is typically performed by adding the diazonium salt solution to a solution of CuCN. For improved yields, a catalytic system using Cu(I)/Cu(II) salts with a ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine) in a solvent like acetonitrile can be highly effective, allowing the reaction to proceed under milder conditions.[10]
-
Anhydrous Conditions: While the diazotization is aqueous, some modern cyanation methods, especially those using palladium or nickel catalysts, require anhydrous conditions to prevent side reactions and catalyst deactivation.[1]
-
-
-
Probable Cause 3: Diaryl Ether Formation. A common side reaction is the formation of diaryl ethers, which contributes to the "tar" observed. This occurs when the aryl radical intermediate reacts with another aromatic species.
-
Solution: Maintaining a sufficiently high concentration of the cyanide nucleophile and the copper catalyst helps to trap the aryl radical efficiently, minimizing the formation of such byproducts.[9]
-
Route 2: Electrophilic Nitration (from 3-Methylbenzonitrile)
This route appears straightforward but is complicated by the directing effects of the substituents on the aromatic ring, making it a challenge of regioselectivity.
Diagram: Directing Effects in Nitration
Caption: Conflicting directing effects in the nitration of 3-methylbenzonitrile.
Question 3: My nitration of 3-methylbenzonitrile gives a very low yield of the desired this compound isomer. How can I improve the regioselectivity?
Answer: This is the central challenge of this synthetic route. The methyl group directs ortho/para, while the nitrile group directs meta.[1] This leads to a mixture of 2-nitro, 4-nitro, and 6-nitro isomers.[1] Maximizing the 2-nitro isomer requires careful optimization.
-
Probable Cause 1: Aggressive Nitrating Conditions. A standard mixture of concentrated nitric and sulfuric acids (mixed acid) is highly reactive and often leads to poor selectivity and potential over-nitration.[1]
-
Solution:
-
Temperature Control: Perform the reaction at lower temperatures (-10 °C to 30 °C) to increase selectivity for the 2-nitro isomer.[1]
-
Milder Reagents: Use a milder nitrating system, such as nitric acid in acetic anhydride. This system can reduce the formation of unwanted isomers and is considered a greener alternative as it avoids large quantities of sulfuric acid waste.[1]
-
-
-
Probable Cause 2: Unfavorable Steric/Electronic Environment. The inherent directing effects are difficult to overcome completely with 3-methylbenzonitrile as the starting material.
-
Solution: Modify the Substrate. A more advanced strategy involves starting from a precursor like 3-methylbenzoic acid.
-
Esterification: First, convert the carboxylic acid to a sterically bulky ester, such as a tert-butyl ester.
-
Nitration: The bulky ester group can sterically hinder nitration at the adjacent position 6, thereby increasing the relative yield of the desired 2-nitro isomer.[1]
-
Conversion to Nitrile: The ester can then be hydrolyzed back to the carboxylic acid, converted to an amide, and finally dehydrated to the nitrile. While a longer route, it provides significantly better regiochemical control.
-
-
Question 4: I've managed to produce a mixture of isomers, but I'm struggling to isolate the pure this compound.
Answer: Separating constitutional isomers with similar physical properties is a common purification challenge.
-
Probable Cause: Similar Polarity and Boiling Points. The 2-nitro, 4-nitro, and 6-nitro isomers of 3-methylbenzonitrile have very similar structures, making separation by standard column chromatography or distillation difficult.
-
Solution: Recrystallization. Fractional recrystallization is the most effective method for purifying the desired isomer.
-
Solvent Selection: Ethanol or an ethanol/water mixture is commonly used.[11] The goal is to find a solvent system where the desired isomer has lower solubility than the others at cooler temperatures.
-
Protocol: Dissolve the crude mixture in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.[11] Multiple recrystallization steps may be necessary to achieve high purity. Monitor the purity of each fraction using techniques like NMR or GC-MS.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound? A: For laboratory-scale synthesis where regiochemical purity is paramount, the Sandmeyer reaction starting from 3-methyl-2-nitroaniline is superior. It avoids the isomeric mixture problem inherent in the nitration of 3-methylbenzonitrile. The nitration route may be considered if 3-methylbenzonitrile is a more readily available or cost-effective starting material, but one must be prepared for a challenging purification process.
Q2: What are the primary safety concerns when performing these syntheses? A: Both routes involve significant hazards:
-
Strong Acids/Nitrating Agents: Concentrated sulfuric and nitric acids are highly corrosive. Handle them with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry.[5] They should always be prepared in solution at low temperatures and used immediately without any attempt at isolation.
-
Cyanide Compounds: Copper(I) cyanide (CuCN) and other cyanide salts are acutely toxic if ingested, inhaled, or absorbed through the skin.[1] All manipulations must be performed in a well-ventilated fume hood. Have a cyanide antidote kit and trained personnel available. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Q3: Are there any "green chemistry" considerations for this synthesis? A: Yes. For the nitration route, replacing the traditional mixed acid (H₂SO₄/HNO₃) system with nitric acid in acetic anhydride is a greener approach. This change minimizes the production of large volumes of acidic wastewater, which is a significant environmental concern with the mixed acid method.[1]
Q4: Can I use other cyanation methods besides the Sandmeyer reaction? A: Yes, modern transition-metal-catalyzed reactions are excellent alternatives. Palladium or nickel-catalyzed cyanation of an appropriate aryl halide (e.g., 2-bromo-3-methylnitrobenzene) can offer milder reaction conditions and broader functional group tolerance compared to the classic Sandmeyer or Rosenmund-von Braun reactions.[1] These methods often use less toxic cyanide sources like zinc cyanide (Zn(CN)₂).
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is adapted from general Sandmeyer reaction procedures.[2][3][7]
Part A: Diazotization of 3-Methyl-2-nitroaniline
-
In a 250 mL flask, dissolve 3-methyl-2-nitroaniline (10.0 g, 65.7 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). If solubility is an issue, gentle warming may be required.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 4.77 g, 69.0 mmol) in 15 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a drop of the solution should produce an immediate dark blue color). If the test is negative, add a small amount of additional NaNO₂ solution.
-
This cold diazonium salt solution should be used immediately in the next step.
Part B: Cyanation
-
In a separate 500 mL flask, dissolve copper(I) cyanide (CuCN, 7.07 g, 79.0 mmol) and sodium cyanide (NaCN, 8.05 g, 164 mmol) in 100 mL of water. Warm the mixture gently to facilitate dissolution, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring. The addition rate should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The crude product will precipitate as a solid.
-
Isolate the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Data Summary Table
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Nitration (Optimized) |
| Starting Material | 3-Methyl-2-nitroaniline | 3-Methylbenzonitrile |
| Key Reagents | 1. NaNO₂, HCl2. CuCN | HNO₃, Acetic Anhydride |
| Temperature | 0-5 °C (Diazotization) | 0-10 °C |
| Primary Challenge | Handling unstable diazonium salt | Achieving regioselectivity |
| Typical Yield | Good to Excellent (if controlled) | Low to Moderate (isomer mixture) |
| Purification | Standard Recrystallization | Fractional Recrystallization |
References
- Moss, R. A., et al. (2022). Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. Journal of Nuclear Medicine. [Link]
- Hassanzadeh, A., et al. (2015). Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors.
- Ghorbani‐Vaghei, R., & Malaekehpour, S. M. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Journal of Applied Polymer Science. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Taylor & Francis Online. (2015). Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. [Link]
- University of the West Indies.
- ResearchGate. (2012).
- GeeksforGeeks. (2023). Sandmeyer Reaction. [Link]
- Bloom Tech. (2023). How is 3-Nitrobenzonitrile synthesized. [Link]
- Beilstein Journal of Organic Chemistry. (2022).
- L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
- National Institutes of Health. (2020).
- PrepChem.com. Synthesis of 3-methyl-2-nitroaniline. [Link]
- Google Patents. (2015).
- Master Organic Chemistry. (2018).
- ResearchGate. (2021).
- Quora. (2016). What is the product for reaction of ortho-nitroaniline with nitrous acid?. [Link]
- Google Patents. (1995).
- Google Patents. (1989).
- Google Patents. (2020). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
- Organic Syntheses. p-NITROBENZONITRILE. [Link]
- CDC Stacks.
- Quora. (2016).
- PrepChem.com.
- Organic Chemistry Portal.
- Mol-Instincts. 2-amino-6-nitrobenzonitrile. [Link]
- MDPI. (2019). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
- European Patent Office. (2015).
- Hodgson, H. H., & Walker, J. (1933). The Diazotisation of Aromatic Nitro-amines and the Prevention of Diaryl Formation in the Sandmeyer Reaction. Journal of the Chemical Society, 1620. [Link]
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- 8. Diazotisation [organic-chemistry.org]
- 9. 382. The diazotisation of aromatic nitro-amines and the prevention of diaryl formation in the Sandmeyer reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Analysis of 3-Methyl-2-nitrobenzonitrile
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methyl-2-nitrobenzonitrile (CAS 1885-77-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chromatographic analysis of this specific aromatic nitrile. As a key intermediate in medicinal chemistry and material science, ensuring its purity and accurate quantification is paramount.[1]
This document moves beyond generic troubleshooting to provide targeted, cause-and-effect-driven solutions tailored to the chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A robust starting point involves a standard C18 column with a mobile phase of acetonitrile and water, modified with a small amount of acid to ensure good peak shape.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | A versatile, nonpolar phase providing good hydrophobic retention for the benzene ring.[2] |
| Mobile Phase | Acetonitrile:Water (55:45 v/v) | Acetonitrile often provides better selectivity and lower backpressure than methanol for aromatic compounds. |
| Modifier | 0.1% Formic Acid | Suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions and peak tailing.[2] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Provides better reproducibility by controlling viscosity and retention.[3] |
| Detection | UV at 254 nm | The aromatic ring and nitro group provide strong chromophores for UV detection. |
| Injection Volume | 10 µL | A standard volume to avoid column overload. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase is critical to prevent peak distortion.[4] |
Q2: My sample of this compound may contain isomers. How can I improve their separation?
Separating structurally similar isomers is a primary challenge.[1][2] If a standard C18 column is insufficient, enhancing selectivity (α) is the most effective strategy.[5][6]
-
Change Stationary Phase: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases promote π-π interactions with the aromatic ring of this compound, offering a different retention mechanism that can resolve isomers where hydrophobic interactions alone fail.[2][5]
-
Change Organic Modifier: If using acetonitrile, switch to methanol. Methanol is a proton donor and can interact differently with your analyte and stationary phase, altering selectivity.[7]
-
Optimize Mobile Phase Strength: Perform a gradient analysis to determine the optimal isocratic percentage of organic solvent or develop a shallow gradient method to improve the separation of closely eluting peaks.[5]
In-Depth Troubleshooting Guide
Issue 1: Significant Peak Tailing
Q: My peak for this compound is tailing severely (Tailing Factor > 1.5). What is the cause and how do I fix it?
A: Diagnosis & Causality
Peak tailing for a polar aromatic compound like this compound is a classic symptom of secondary retention mechanisms, where the analyte interacts with the column in more than one way.[8][9] The primary cause is the interaction between the polar nitro (-NO₂) and nitrile (-CN) groups of your analyte and active, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[10][11] This is especially prevalent on older 'Type A' silica columns or when the mobile phase pH is not optimized.[9][10]
// Node Definitions Problem [label="Observed Problem:\nSevere Peak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Primary Cause:\nSecondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Contributing Cause:\nSuboptimal Mobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Other Cause:\nColumn Contamination/Void", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Step 1: Adjust Mobile Phase pH\nLower pH to 2.5 - 3.5 with 0.1% Formic\nor Phosphoric Acid.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Step 2: Evaluate Column Type\nUse a modern, end-capped 'Type B' silica\nor a hybrid particle column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Step 3: Clean and Flush Column\nReverse flush with a strong solvent\n(e.g., Isopropanol).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1 [label=" Analyte's polar groups interact\n with active sites on column."]; Problem -> Cause2 [label=" pH > 4 allows silanol groups\n to deprotonate (Si-O⁻)."]; Problem -> Cause3 [label=" Physical blockage or bed collapse\n disrupts flow path."];
Cause1 -> Solution1 [label=" Protonates silanols (Si-OH),\n minimizing ionic interaction."]; Cause1 -> Solution2 [label=" Reduces number of available\n active silanol sites."]; Cause2 -> Solution1; Cause3 -> Solution3 [label=" Removes strongly adsorbed\n contaminants."]; } } Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Step-by-Step Resolution
-
Mobile Phase pH Adjustment (First Line of Defense):
-
Action: Prepare a fresh mobile phase containing an acid modifier to lower the pH to a range of 2.5-3.5. A concentration of 0.1% (v/v) formic acid or phosphoric acid is typically effective.
-
Rationale: At a low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), making them neutral. This prevents the strong ionic interaction with the polar groups of your analyte, promoting a single, uniform hydrophobic retention mechanism and a symmetrical peak.[10][11][12]
-
Verification: Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting your sample. A significant improvement in peak shape should be observed.[13]
-
-
Column Evaluation and Selection:
-
Action: If pH adjustment does not fully resolve the issue, evaluate your column. If it is an older column or one based on high-purity "Type A" silica, switch to a modern column that is "end-capped" or uses a hybrid particle base.
-
Rationale: End-capping chemically converts most of the active silanol groups into less reactive species.[8] This reduces the sites available for secondary interactions. Hybrid columns incorporate organic groups into the silica matrix, making them more resistant to high pH and further shielding silanol activity.
-
Verification: Run a system suitability test with the new column. The tailing factor should be within the acceptable range (typically ≤ 1.5).
-
-
Column Cleaning:
-
Action: If tailing has developed over time on a previously good column, contamination may be the issue.[14] Disconnect the column from the detector, reverse it, and flush with a sequence of solvents, such as water, methanol, isopropanol, and then re-equilibrate with your mobile phase.
-
Rationale: Strongly retained impurities can bind to the column inlet frit or the head of the packing bed, creating active sites and disrupting the sample flow path. A high-strength solvent like isopropanol can often remove these contaminants.[15][16]
-
Issue 2: Poor Resolution / Co-eluting Peaks
Q: I am seeing broad, overlapping peaks, and I suspect an impurity or isomer is co-eluting with my main peak. How can I improve the resolution?
A: Diagnosis & Causality
Poor resolution (Rs < 1.5) means the separation is not sufficient to distinguish between two or more compounds.[5] This is governed by three factors: column efficiency (N), retention factor (k'), and selectivity (α).[17] For closely related compounds like isomers of this compound, the problem is almost always insufficient selectivity (α), meaning the stationary phase does not differentiate well between the analytes under the current conditions.[6]
// Node Definitions Problem [label="Observed Problem:\nPoor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pillar1 [label="Selectivity (α)\nMost Influential", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pillar2 [label="Efficiency (N)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pillar3 [label="Retention (k')", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Solution1a [label="Change Stationary Phase\n(e.g., C18 -> Phenyl-Hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution1b [label="Change Organic Modifier\n(e.g., ACN -> MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution1c [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solution2 [label="Increase Column Length or\nDecrease Particle Size", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [label="Decrease % Organic Solvent\n(Weaker Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Problem -> Pillar1; Problem -> Pillar2; Problem -> Pillar3;
Pillar1 -> Solution1a [label=" Introduces new interaction\n mechanism (π-π)." ]; Pillar1 -> Solution1b [label=" Alters analyte-solvent\n interactions."]; Pillar1 -> Solution1c [label=" Affects polarity of ionizable\n impurities."];
Pillar2 -> Solution2 [label=" Increases theoretical plates."]; Pillar3 -> Solution3 [label=" Increases interaction time\n with stationary phase."]; } } Caption: Factors affecting chromatographic resolution.
Experimental Protocol: A Systematic Approach to Improving Resolution
-
Manipulate Selectivity (α) - The Most Powerful Tool:
-
Action A: Change Stationary Phase Chemistry. As previously mentioned, switch from a C18 to a Phenyl-Hexyl column.
-
Rationale: A Phenyl-Hexyl column provides an alternative selectivity through π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte and its impurities. This is often highly effective for separating positional isomers.[2][5]
-
Action B: Change the Organic Solvent. Prepare a mobile phase using methanol instead of acetonitrile, keeping the water and acid percentage the same. You may need to adjust the solvent ratio to achieve similar retention times.
-
Rationale: Acetonitrile and methanol have different polarities and solvating properties. This change can alter the relative retention of your analytes, potentially resolving the co-eluting pair.[6]
-
-
Optimize Retention (k'):
-
Action: If peaks are eluting too early (k' < 2), decrease the percentage of organic solvent in your mobile phase in 5% increments (e.g., from 55% ACN to 50% ACN).
-
Rationale: Increasing the mobile phase polarity (making it "weaker" in reversed-phase) increases the retention time of all nonpolar compounds. Allowing the peaks to remain on the column longer can provide more opportunity for separation to occur.
-
-
Increase Efficiency (N):
-
Action: If selectivity and retention changes are insufficient, use a longer column (e.g., 250 mm instead of 150 mm) or a column packed with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC).
-
Rationale: Both actions increase the number of theoretical plates (N) in the system. This results in sharper, narrower peaks, which are easier to resolve from one another even if their retention times are very close.[5][6]
-
Issue 3: Drifting or Shifting Retention Times
Q: The retention time for my main peak is gradually decreasing/increasing over a sequence of injections. What's causing this instability?
A: Diagnosis & Causality
Retention time drift is a common problem that indicates the system is not in equilibrium or that conditions are changing during the analysis.[14][18] It is crucial to first determine if the issue is chemical or physical.[3][18]
-
Chemical Drift: The retention times of analytes change, but the solvent front or an unretained peak (t₀) is stable. This points to issues with the column or mobile phase.
-
Physical/System Drift: All peaks, including t₀, shift proportionally. This indicates a problem with the physical parameters of the system, such as flow rate or temperature.[3]
Common Causes and Solutions:
| Cause | Diagnosis | Step-by-Step Solution & Rationale |
| Insufficient Column Equilibration | Drift is most pronounced at the beginning of a sequence and then stabilizes.[19] | Solution: Increase the equilibration time between gradient runs or after changing the mobile phase. Flush the column with at least 10-20 column volumes of the new mobile phase to ensure the stationary phase surface is fully conditioned.[13][14] |
| Mobile Phase Composition Change | Slow, consistent drift over a long sequence. | Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent the evaporation of more volatile components (like acetonitrile). Degas the mobile phase thoroughly to prevent bubble formation in the pump.[13][19] |
| Temperature Fluctuation | Random or cyclical shifts in retention time. | Solution: Use a thermostatted column compartment and ensure the lab's ambient temperature is stable. Even a few degrees of change can alter mobile phase viscosity and retention.[3][13] |
| Column Contamination | Retention times decrease and backpressure may increase over many injections.[14] | Solution: Use a guard column to protect the analytical column from strongly retained matrix components. Implement a column washing step at the end of each sequence using a strong solvent to elute any accumulated contaminants.[13][14] |
| Pump or Flow Rate Issues | Abrupt or proportional shifts in all peaks (including t₀).[18] | Solution: Check for leaks in the system, especially at fittings.[13] Purge the pump to remove air bubbles. If the problem persists, the pump seals may need to be replaced.[4] |
References
- Troubleshooting HPLC Column Retention Time Drift. (2025). Hawach.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide.
- Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions.
- Why Does Retention Time Shift? | HPLC Tip. (2025). Phenomenex. YouTube.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru.
- Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025). ALWSCI.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
- What causes peak separation (or resolution) to decrease suddenly in a HPLC chromatogram? (2020).
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- Exploring the Role of pH in HPLC Separ
- The Critical Role of Mobile Phase pH in Chromatography Separ
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
- A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. (2025). BenchChem.
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.).
- Why Reversed Phase Chromatographic Columns Are Polluted? (2023). Hawach.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014).
- HPLC chromatogram of (A) degradation using 3% H 2 O 2 , (B) degradation... (n.d.).
- Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. (n.d.). Agilent.
- The Cleaning and Regeneration of Reversed-Phase HPLC Columns. (n.d.). Chemass.
- HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent.
- This compound. (n.d.). CymitQuimica.
- Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological m
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- Choices of chromatographic methods as stability indicating assays for pharmaceutical products. (2021). Monash University.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- 2-Methyl-3-nitrobenzonitrile | 71516-35-3. (n.d.). Sigma-Aldrich.
- 3-Methyl-4-nitrobenzonitrile | 96784-54-2. (n.d.). Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromtech.com [chromtech.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 15. Why RP Chromatographic Columns Are Polluted - Hawach [hawachhplccolumn.com]
- 16. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 17. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Interpreting the NMR Spectrum of 3-Methyl-2-nitrobenzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the spectroscopic analysis of 3-Methyl-2-nitrobenzonitrile (CAS 1885-77-4).[1][2] This guide is designed for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to interpret the NMR spectra of this substituted aromatic compound. The following question-and-answer format addresses common challenges and provides expert insights into spectral interpretation and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have a ¹H NMR spectrum of this compound. How do I assign the peaks in the aromatic region?
A1: The aromatic region of this compound's ¹H NMR spectrum is complex due to the distinct electronic environment of each of the three aromatic protons (H4, H5, H6). The key is to analyze the chemical shifts and the spin-spin coupling patterns, which are dictated by the electronic effects of the methyl, nitro, and nitrile substituents.
Causality Behind the Spectrum:
-
Electronic Effects: The nitro (-NO₂) and nitrile (-CN) groups are strong electron-withdrawing groups, which deshield nearby protons (shifting them downfield). The methyl (-CH₃) group is a weak electron-donating group, which shields adjacent protons (shifting them upfield).
-
Positional Effects: The deshielding effect is strongest for protons ortho and para to electron-withdrawing groups.
-
Coupling Constants: Protons ortho to each other typically show a large coupling constant (J-value) of 7-10 Hz, while meta coupling is much smaller (2-3 Hz).[3]
Step-by-Step Peak Assignment:
-
Identify the Three Aromatic Signals: You should observe three distinct signals in the 7.5-8.5 ppm range, each integrating to one proton.
-
Analyze the Splitting Patterns (Multiplicity):
-
H5 Proton: This proton is positioned between H4 and H6. It experiences ortho-coupling with both neighbors. Therefore, it will appear as a triplet (or more accurately, a doublet of doublets with similar J-values).
-
H4 and H6 Protons: Each of these protons is ortho to one proton (H5) and meta to the other. This will result in a doublet of doublets (dd) for both H4 and H6.
-
-
Assign Chemical Shifts based on Electronic Environment:
-
H6 Proton: This proton is ortho to the strongly electron-withdrawing nitrile group. This proximity causes the most significant deshielding, making it the furthest downfield signal.
-
H4 Proton: This proton is ortho to the electron-donating methyl group, which provides a shielding effect. It is also meta to both the nitro and nitrile groups. This combination makes it the most shielded of the three aromatic protons, appearing at the most upfield position in the aromatic region.
-
H5 Proton: This proton is para to the powerful electron-withdrawing nitro group, leading to significant deshielding. Its chemical shift will be intermediate, located between the signals for H4 and H6.
-
The logical workflow for this assignment is visualized below.
Caption: Workflow for assigning aromatic protons.
Q2: What are the expected chemical shifts for all protons and carbons in this compound?
A2: Predicting exact chemical shifts requires computational methods or analysis of an experimental spectrum. However, based on established substituent effects in aromatic systems, we can provide a highly reliable estimate.[4] The data is summarized in the tables below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H6 | ~8.2 - 8.4 | dd | J(ortho) ≈ 8.0, J(meta) ≈ 2.0 | Most deshielded due to ortho-CN group. |
| H5 | ~7.9 - 8.1 | t | J(ortho) ≈ 8.0 | Deshielded by para-NO₂ group. |
| H4 | ~7.6 - 7.8 | dd | J(ortho) ≈ 8.0, J(meta) ≈ 2.0 | Most shielded aromatic H due to ortho-CH₃. |
| -CH₃ | ~2.5 - 2.7 | s | N/A | Benzylic proton, singlet, deshielded by ortho-NO₂.[5] |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C2 (-NO₂) | ~150 | Quaternary carbon, strongly deshielded by attached nitro group. |
| C4 | ~135 | Deshielded by adjacent electron-withdrawing groups. |
| C6 | ~133 | Deshielded by adjacent electron-withdrawing groups. |
| C5 | ~128 | Shift influenced by multiple substituents. |
| C3 (-CH₃) | ~125 | Quaternary carbon attached to methyl. |
| -CN | ~115 | Characteristic shift for a nitrile carbon.[6] |
| C1 (-CN) | ~110 | Quaternary carbon, significantly shielded. |
| -CH₃ | ~20 | Typical chemical shift for a methyl group on an aromatic ring. |
Q3: My aromatic signals are broad and poorly resolved. What are the common causes and solutions?
A3: This is a frequent issue in NMR spectroscopy. The cause can range from sample preparation to instrument settings.
Troubleshooting Guide:
-
Shimming: The most common cause is an inhomogeneous magnetic field. The instrument needs to be "shimmed" before acquisition to maximize field homogeneity.
-
Action: Re-shim the magnet, focusing on both on-axis and off-axis shims. Modern spectrometers have automated shimming routines that are highly effective.
-
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related line broadening. A sample that is too dilute will have a poor signal-to-noise ratio, requiring more scans, which can amplify instability.
-
Action: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent for ¹H NMR.[7]
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can cause significant line broadening.[4]
-
Action: Filter the sample through a small plug of silica or celite. Ensure all glassware is scrupulously clean.
-
-
Unresolved Couplings: In some cases, complex overlapping signals can appear as a broad multiplet.
-
Action: Use a higher field spectrometer (e.g., move from 400 MHz to 600 MHz) to increase spectral dispersion and resolve the individual signals.
-
Q4: How can I definitively confirm my assignments for the aromatic protons?
A4: While the 1D ¹H NMR spectrum provides strong evidence, unambiguous assignment is best achieved with 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.
-
Expected Result: You will see a cross-peak connecting H4 and H5, and another cross-peak connecting H5 and H6. This confirms their adjacency. You will not see a direct cross-peak between the meta-coupled H4 and H6.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space.
-
Expected Result: The methyl protons (-CH₃) will show a strong cross-peak to the H4 proton, as they are spatially close. This provides definitive proof of the H4 assignment.
-
The diagram below illustrates the key coupling interactions that are confirmed by a COSY experiment.
Caption: Key J-coupling interactions in the aromatic ring.
Experimental Protocol
A reliable spectrum begins with meticulous sample preparation and data acquisition.
1. Sample Preparation:
-
Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Select Solvent: Use a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is dry, as water peaks can obscure signals.[8]
-
Dissolve: Transfer the sample to a clean, dry NMR tube. Add ~0.6-0.7 mL of the deuterated solvent.[7]
-
Homogenize: Cap the tube and gently invert to dissolve the sample completely. If needed, use brief sonication.
2. NMR Data Acquisition (General Steps):
-
Insert Sample: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Lock & Shim: The instrument will "lock" onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp peaks.
-
Set Parameters: Load a standard ¹H acquisition parameter set. Key parameters include spectral width, number of scans (typically 8-16 for ¹H), and relaxation delay (usually 1-2 seconds).
-
Acquire Data: Start the acquisition to obtain the Free Induction Decay (FID).
-
Process Data: The instrument software will perform a Fourier transform on the FID to generate the spectrum. Apply phase and baseline corrections to obtain a clean, interpretable spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
References
- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]
- University of Calgary. (n.d.).
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
- Chemistry LibreTexts. (2024).
- UCL. (n.d.). Chemical shifts. [Link]
- University of Wisconsin-Madison. (n.d.).
- UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]
Sources
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- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. Troubleshooting [chem.rochester.edu]
fragmentation patterns of 3-Methyl-2-nitrobenzonitrile in mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-2-nitrobenzonitrile
Welcome to the technical support guide for the mass spectrometric analysis of this compound (C₈H₆N₂O₂). This document, designed for researchers and drug development professionals, provides an in-depth look at the compound's expected fragmentation patterns and offers practical solutions to common experimental challenges. As Senior Application Scientists, we aim to blend theoretical knowledge with practical, field-proven insights to ensure your experimental success.
Frequently Asked Questions (FAQs): Predicted Fragmentation
This section addresses the core questions regarding the expected fragmentation of this compound under typical mass spectrometry conditions, particularly Electron Ionization (EI).
Q1: What is the expected molecular ion (M+•) for this compound?
The molecular formula for this compound is C₈H₆N₂O₂. The nominal molecular weight is 162 Da. Therefore, you should expect to see the molecular ion peak (M+•) at a mass-to-charge ratio (m/z) of 162. The stability of the aromatic ring means this peak is often quite prominent, especially under soft ionization conditions. However, under hard ionization techniques like standard 70 eV Electron Ionization (EI), its abundance may be reduced due to extensive fragmentation.[1]
Q2: What are the primary fragmentation pathways observed under Electron Ionization (EI)?
The fragmentation of this compound is dictated by its functional groups: a nitro group (-NO₂), a methyl group (-CH₃), and a nitrile group (-CN), all attached to a benzene ring. The proximity of the methyl and nitro groups (in the ortho position) is a critical factor leading to characteristic fragmentation patterns.
The main fragmentation processes include:
-
Loss of a Hydroxyl Radical (•OH): A hallmark of ortho-substituted nitrotoluenes is the intramolecular hydrogen transfer from the methyl group to the nitro group, resulting in the elimination of an •OH radical.[2] This "ortho effect" produces a highly characteristic and often abundant fragment ion at m/z 145 ([M-17]⁺).
-
Loss of Nitrogen Dioxide (•NO₂): The cleavage of the C-NO₂ bond is a common pathway for nitroaromatic compounds, leading to the loss of a neutral •NO₂ molecule (46 Da).[3] This results in a significant fragment ion at m/z 116 ([M-46]⁺).
-
Loss of Nitric Oxide (•NO): Elimination of •NO (30 Da) is another well-established pathway for nitroaromatics, yielding a fragment ion at m/z 132 ([M-30]⁺).[4] This ion can subsequently lose other neutral molecules, such as carbon monoxide (CO).
-
Sequential Losses: Primary fragments can undergo further dissociation. For instance, the [M-NO]⁺ ion (m/z 132) can lose CO (28 Da) to form an ion at m/z 104 . The [M-NO₂]⁺ ion (m/z 116) can lose HCN (27 Da) from the nitrile group to produce a fragment at m/z 89 .
Q3: Can you provide a visual representation of these fragmentation pathways?
Certainly. The following diagram illustrates the primary fragmentation cascade for this compound, starting from the molecular ion.
Caption: Predicted EI fragmentation pathway of this compound.
Data Summary: Key Fragment Ions
The following table summarizes the key ions expected in the mass spectrum of this compound.
| m/z | Proposed Ion Structure/Formula | Neutral Loss | Comments |
| 162 | [C₈H₆N₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 145 | [C₈H₅N₂O]⁺ | •OH | Characteristic fragment due to the "ortho effect".[2] |
| 132 | [C₈H₆NO]⁺• | •NO | Common loss from nitroaromatic compounds.[4] |
| 116 | [C₈H₆N]⁺ | •NO₂ | A primary and significant fragmentation pathway.[3] |
| 104 | [C₇H₆N]⁺• | •NO, CO | Secondary fragmentation from the m/z 132 ion. |
| 89 | [C₇H₅]⁺ | •NO₂, HCN | Secondary fragmentation from the m/z 116 ion. |
Troubleshooting Guide & Experimental Protocols
This section provides solutions to common issues encountered during the analysis of nitroaromatic compounds.
Q4: I am not observing the molecular ion peak at m/z 162. What are the likely causes?
The absence of a molecular ion is a frequent issue, especially with high-energy ionization techniques.[1][5]
-
Cause 1: Excessive Fragmentation (Hard Ionization): Standard Electron Ionization (EI) at 70 eV imparts significant energy, which can cause the molecular ion to fragment completely before it reaches the detector.[1]
-
Solution: If your instrument allows, reduce the ionization energy (e.g., to 15-20 eV). Alternatively, switch to a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which results in less fragmentation and a more prominent molecular ion.[1]
-
-
Cause 2: Thermal Instability: Nitroaromatic compounds can be thermally labile. If the GC inlet or MS ion source temperature is too high, the compound may decompose before ionization.
-
Solution: Methodically lower the GC inlet and MS source temperatures to find a balance between efficient volatilization and compound stability.
-
Q5: My spectrum shows unexpected peaks, particularly at m/z 185, 201, or 203. What are they?
These peaks are almost certainly adduct ions, which are common in soft ionization techniques like ESI but can sometimes appear in others.[1][6] Adducts are formed when the analyte molecule associates with ions present in the mobile phase or from contaminants.[7][8]
-
m/z 185 ([M+Na]⁺): This corresponds to the molecular ion (162 Da) plus a sodium ion (23 Da). Sodium is a ubiquitous contaminant in glassware, solvents, and buffers.[6]
-
m/z 201 ([M+K]⁺): This is the potassium adduct (162 Da + 39 Da). Like sodium, potassium is a common contaminant.[6]
-
m/z 203 ([M+CH₃CN+H]⁺): If you are using acetonitrile (ACN) as a solvent or mobile phase, this adduct (162 Da + 41 Da) can form.
Troubleshooting Adduct Formation:
-
Use High-Purity Solvents: Always use LC-MS grade solvents to minimize alkali metal contamination.[9]
-
Improve Glassware Cleaning: Acid-wash glassware to remove trace metal ions.
-
Add Ammonium Acetate: In ESI, adding a small amount of a volatile salt like ammonium acetate can promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions, suppressing sodium and potassium adducts.
Q6: The signal intensity for all my peaks is very low. How can I improve it?
Poor signal intensity is a common problem that can stem from multiple sources.[10]
-
Sample Concentration: The sample may be too dilute. Prepare a more concentrated sample or reduce the split ratio in a GC-MS setup.[10]
-
Ion Source Tuning: The mass spectrometer needs to be regularly tuned and calibrated. An out-of-tune instrument will have poor sensitivity.[10] Follow the manufacturer's procedure for autotuning or manual tuning using a known calibration standard.
-
Ion Source Contamination: A dirty ion source can severely suppress the signal. If performance degrades over time, the source may need to be cleaned according to the manufacturer's protocol.
-
System Leaks: Air leaks in the system, particularly in a GC-MS, can lead to a loss of sensitivity and high background noise.[11] Use an electronic leak detector to check all fittings and connections.
General Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of nitroaromatic compounds. Optimization will be required for your specific instrument and sample matrix.[9]
-
Sample Preparation:
-
GC Parameters (Example):
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet Temperature: 250 °C (optimize if thermal degradation is observed).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Parameters (Example for EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
Tune: Ensure the instrument is tuned and calibrated according to the manufacturer's specifications before analysis.[10]
-
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromedia.
- Scribd. (n.d.). Adduits ESI MS. Scribd.
- Feil, S., et al. (n.d.). Negative ion mass spectra of the three mono-nitrotoluene isomers.
- Dantus, M., et al. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- BenchChem. (2025). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
- Wikipedia. (2023).
- Wang, H., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
- ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds.
- eGyanKosh. (n.d.).
- University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uni-saarland.de [uni-saarland.de]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. support.waters.com [support.waters.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. gentechscientific.com [gentechscientific.com]
scale-up challenges for the synthesis of 3-Methyl-2-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 3-Methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will delve into the common challenges, provide in-depth troubleshooting advice, and outline robust protocols to ensure a safe, efficient, and successful scale-up.
Introduction to Synthetic Strategies
The synthesis of this compound (CAS 1885-77-4), a key intermediate in medicinal chemistry and material science, is primarily achieved through two established routes: the direct nitration of 3-methylbenzonitrile and the Sandmeyer reaction of 2-amino-3-methylbenzonitrile.[1] Both pathways present unique challenges, particularly during scale-up. This guide will address the intricacies of both methods, with a focus on practical solutions to common hurdles.
The choice of synthetic route often depends on the desired purity, scale of production, and safety infrastructure available. The direct nitration route is often favored for its atom economy, while the Sandmeyer route can offer better regioselectivity if the starting amine is readily available.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale production of this compound?
A1: The choice between direct nitration and the Sandmeyer reaction for large-scale production involves a trade-off between raw material cost, process safety, and product purity.
-
Direct Nitration: This route is often more cost-effective due to the lower cost of the starting material, 3-methylbenzonitrile. However, it typically yields a mixture of isomers, primarily 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile, which necessitates a challenging purification process.[1] The highly exothermic nature of nitration also requires robust engineering controls to mitigate the risk of thermal runaway.[2][3]
-
Sandmeyer Reaction: Starting from 2-amino-3-methylbenzonitrile, this route offers superior regioselectivity, leading to a purer product with simpler purification. However, the starting amine may be more expensive. The diazotization step is also highly exothermic and the diazonium salt intermediate is thermally unstable, posing significant safety risks that must be carefully managed.[4][5]
For large-scale campaigns where purity is paramount and the cost of the starting amine is justifiable, the Sandmeyer route can be advantageous. For cost-sensitive processes where purification infrastructure is in place, direct nitration may be preferred.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns for both synthetic routes are the management of highly exothermic reactions and the handling of hazardous materials.
-
Thermal Runaway in Nitration: The reaction of nitric acid and sulfuric acid is highly exothermic, and the nitration of the aromatic ring adds to the heat generation.[2] Poor temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing a reactor failure. The evolution of toxic nitrogen dioxide (NO₂) gas is a sign of a decomposition reaction and a precursor to thermal runaway.[2]
-
Diazonium Salt Instability: In the Sandmeyer route, the diazonium salt intermediate is thermally labile and can decompose explosively if not kept at low temperatures (typically 0-5 °C).[4] These salts should be used immediately after preparation and never isolated without proper precautions.[5]
-
Corrosive and Toxic Reagents: Both routes use highly corrosive acids (sulfuric and nitric acid).[3] The Sandmeyer reaction involves the use of copper cyanide, which is highly toxic. Proper personal protective equipment (PPE) and engineering controls are essential.
Q3: How can I improve the regioselectivity of the nitration of 3-methylbenzonitrile to favor the 2-nitro isomer?
A3: Improving the regioselectivity of the nitration of 3-methylbenzonitrile is a significant challenge. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. This leads to a mixture of isomers, with the 4- and 6-nitro isomers often being the major products.[6] While achieving high selectivity for the 2-nitro isomer is difficult, the following strategies can be employed:
-
Temperature Control: Lowering the reaction temperature can sometimes influence the isomer ratio. Conducting the nitration at the lower end of the recommended temperature range (e.g., -10°C to 0°C) may slightly favor the 2-nitro isomer.[1]
-
Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is common, exploring milder nitrating systems, such as acetic anhydride and nitric acid, may alter the isomer distribution.[1]
-
Protecting Group Strategies: A more complex but potentially more selective approach involves the use of a bulky directing group to sterically hinder the 4- and 6-positions, although this adds extra steps to the synthesis.
Given the challenges with direct nitration, if high purity of the 2-nitro isomer is required, the Sandmeyer route is often the more practical approach.
Troubleshooting Guide
Part 1: Direct Nitration of 3-Methylbenzonitrile
Issue 1: Low Yield of Nitrated Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (with extreme caution). | The nitration reaction rate is dependent on time and temperature. Insufficient reaction time will lead to unreacted starting material. |
| Suboptimal Temperature | Ensure the reaction temperature is maintained within the optimal range (typically 0-10°C).[6] Temperatures that are too low can slow the reaction rate, while excessively high temperatures can lead to byproduct formation and decomposition. | The rate of the electrophilic aromatic substitution is highly temperature-dependent. Deviations from the optimal temperature can negatively impact the reaction kinetics. |
| Improper Quenching | Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[6] If the product is an oil, it may not precipitate. In this case, proceed with a liquid-liquid extraction using a suitable organic solvent like dichloromethane or ethyl acetate.[7] | Rapid quenching on ice dilutes the acid and precipitates the solid product. If the product is an oil or has some water solubility, extraction is necessary to isolate it from the aqueous acid. |
Issue 2: High Levels of Impurities and Isomers
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Formation of Unwanted Isomers (4- and 6-nitro) | Optimize the reaction temperature; lower temperatures may slightly improve selectivity.[1] For purification, fractional recrystallization from a suitable solvent like ethanol can be attempted. HPLC analysis is crucial to determine the isomer ratio.[1] | The electronic and steric effects of the methyl and nitrile groups direct nitration to multiple positions. Separation of these isomers is challenging due to their similar physical properties. |
| Over-nitration (Dinitro compounds) | Use a stoichiometric amount of the nitrating agent. Ensure efficient mixing to avoid localized areas of high nitrating agent concentration. | The presence of activating groups on the aromatic ring can make it susceptible to further nitration if an excess of the nitrating agent is used or if the reaction temperature is too high. |
| Oxidation Byproducts | Maintain a low reaction temperature. Ensure that the nitric acid used is of high quality and free from significant amounts of nitrogen oxides. | Nitric acid is a strong oxidizing agent. At higher temperatures, it can oxidize the methyl group or other parts of the molecule, leading to a range of impurities. |
Part 2: Sandmeyer Reaction of 2-Amino-3-methylbenzonitrile
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Diazotization | Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite.[4] Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. | The formation of the diazonium salt is a rapid but highly temperature-sensitive reaction. Temperatures above 5°C can lead to decomposition of the diazonium salt.[4] |
| Decomposition of Diazonium Salt | Use the diazonium salt solution immediately after its preparation. Keep the solution cold (0-5°C) at all times.[4] | Aryl diazonium salts are thermally unstable and will decompose over time, even at low temperatures, leading to the formation of phenols and other byproducts.[5] |
| Inefficient Cyanation | Ensure the copper(I) cyanide is of good quality. The pH of the cyanation reaction can also be a critical parameter. | The Sandmeyer cyanation is a copper-catalyzed reaction. The activity of the copper(I) cyanide is crucial for the efficient conversion of the diazonium salt to the nitrile.[8] |
Experimental Protocols
Protocol 1: Nitration of 3-Methylbenzonitrile
Safety First: This reaction is highly exothermic and uses corrosive acids. It must be performed in a well-ventilated fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. An ice bath for emergency cooling should be readily available.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-methylbenzonitrile (1 equivalent). Cool the flask in an ice-salt bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (3-4 equivalents) to the stirred 3-methylbenzonitrile, ensuring the temperature does not exceed 10°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the 3-methylbenzonitrile solution, maintaining the internal temperature between 0°C and 5°C. The addition should take approximately 1-2 hours for larger scale reactions.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be purified by recrystallization from ethanol.[6]
Protocol 2: Sandmeyer Reaction of 2-Amino-3-methylbenzonitrile
Safety First: This reaction involves a thermally unstable intermediate and a highly toxic cyanide salt. Strict temperature control is critical. All operations should be conducted in a fume hood with appropriate PPE. A quench bath should be ready.
-
Diazotization:
-
In a three-necked flask, dissolve 2-amino-3-methylbenzonitrile (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir for an additional 30 minutes at 0-5°C. Keep this diazonium salt solution cold and use it immediately.[4]
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Heat the cyanide solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the mixture for a short period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as toluene or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Data Presentation
Table 1: Influence of Temperature on Isomer Distribution in the Nitration of 3-Methylbenzonitrile (Illustrative Data)
| Reaction Temperature (°C) | This compound (%) | 3-Methyl-4-nitrobenzonitrile (%) | 3-Methyl-6-nitrobenzonitrile (%) | Other Byproducts (%) |
| -10 | 15 | 55 | 25 | 5 |
| 0 | 12 | 58 | 26 | 4 |
| 10 | 10 | 60 | 27 | 3 |
Note: This data is illustrative and the actual isomer distribution can vary based on the specific reaction conditions, including the ratio of acids and reaction time.
Visualization of Workflows
Workflow for Troubleshooting Low Yield in Nitration
Caption: A decision tree for troubleshooting low yields in the nitration of 3-methylbenzonitrile.
Safety Workflow for Scale-Up of Nitration
Caption: A workflow outlining critical safety considerations for the scale-up of aromatic nitration reactions.
References
- BenchChem. (n.d.). Application Note: A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- BenchChem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
- BenchChem. (n.d.). Troubleshooting low yield in Benzonitrile synthesis.
- BenchChem. (n.d.). This compound|CAS 1885-77-4.
- Wikipedia. (2023). Sandmeyer reaction. In Wikipedia.
- Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 26(3).
- SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2917.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- YouTube. (2024). Nitration reaction safety.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategic Control of 3-Methylbenzonitrile Nitration
Welcome to the technical support center for the selective nitration of 3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this electrophilic aromatic substitution and effectively prevent the formation of undesired over-nitrated byproducts. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the nitration of 3-methylbenzonitrile?
The nitration of 3-methylbenzonitrile is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the directing effects of the existing substituents: the methyl (-CH₃) group and the cyano (-CN) group.[1]
-
The methyl group is an activating, ortho-, para- directing group.
-
The cyano group is a deactivating, meta- directing group.
These directing effects synergistically favor the substitution at the C4 and C6 positions, leading to the formation of 4-nitro-3-methylbenzonitrile and 2-nitro-3-methylbenzonitrile as the major mononitrated products.[1][2] Dinitration can occur under more forcing conditions, leading to products like 2,4-dinitro-3-methylbenzonitrile.
Q2: What is the fundamental mechanism of this nitration reaction?
The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4] The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[5][6][7] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[6][7][8][9] The π-electron system of the 3-methylbenzonitrile ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] Finally, a weak base (like HSO₄⁻ or water) removes a proton from the ring, restoring aromaticity and yielding the nitrated product.[3]
Troubleshooting Guide: Preventing Over-Nitration
Over-nitration is a common pitfall in the synthesis of mononitrated 3-methylbenzonitrile. The formation of dinitro- and other polysubstituted byproducts can complicate purification and significantly reduce the yield of the desired product. This section provides a systematic approach to troubleshooting and preventing these side reactions.
Issue 1: Excessive Dinitration Observed in Product Mixture
Symptoms:
-
Characterization data (NMR, GC-MS) shows significant peaks corresponding to dinitro-3-methylbenzonitrile.
-
Lower than expected yield of the desired mononitro-isomer.
-
The reaction mixture may appear darker in color than expected.
Root Causes & Solutions:
| Root Cause | Scientific Rationale | Troubleshooting & Prevention Protocol |
| Excessive Reaction Temperature | The nitration reaction is highly exothermic.[1] Elevated temperatures increase the kinetic energy of the reactants, overcoming the activation energy barrier for a second nitration, which is typically higher due to the deactivating effect of the first nitro group. | Maintain Strict Temperature Control: The reaction should be carried out at low temperatures, typically between 0°C and 10°C.[1][10] Use an ice-salt bath for more efficient cooling if necessary. Add the nitrating mixture dropwise to the substrate solution to allow for effective heat dissipation.[1] |
| Incorrect Stoichiometry of Nitrating Agent | Using an excess of the nitrating mixture (HNO₃/H₂SO₄) increases the concentration of the nitronium ion, driving the reaction towards polysubstitution. | Precise Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.05-1.2 equivalents) relative to the 3-methylbenzonitrile. |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the complete consumption of the starting material can provide the necessary time for the slower, second nitration to occur. | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Quench the reaction promptly once the desired conversion is achieved. |
Experimental Protocol for Controlled Mononitration:
-
Substrate Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-methylbenzonitrile in concentrated sulfuric acid, while maintaining the temperature at 0°C using an ice bath.[1]
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid at 0°C.[1]
-
Reaction: Add the cold nitrating mixture dropwise to the stirred 3-methylbenzonitrile solution.[1] The rate of addition should be controlled to keep the internal temperature below 10°C.[1][10]
-
Monitoring: After the addition is complete, continue stirring at 0-5°C and monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.[1]
-
Workup: Isolate the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[1]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified mononitro-3-methylbenzonitrile.[1]
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
Symptoms:
-
The product is a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-methylbenzonitrile, making isolation of a single isomer difficult.
Root Causes & Solutions:
While the directing groups in 3-methylbenzonitrile favor substitution at the 4- and 6-positions, reaction conditions can influence the isomeric ratio.
| Root Cause | Scientific Rationale | Troubleshooting & Prevention Protocol |
| Reaction Temperature | Isomeric distribution can be temperature-dependent. Higher temperatures may favor the formation of thermodynamically controlled products over kinetically favored ones. | Consistent Low Temperature: Maintaining a consistent low temperature (0-5°C) throughout the reaction is crucial for maximizing regioselectivity. |
| Nitrating Agent | The choice of nitrating agent can influence regioselectivity. Milder nitrating agents or the use of catalysts can enhance the formation of a specific isomer. | Alternative Nitrating Systems: For specific applications requiring high regioselectivity, consider exploring alternative nitrating systems, such as using acyl nitrates over reusable acidic zeolite catalysts, which have been shown to improve para-selectivity in the nitration of deactivated benzonitriles.[11] |
Visualizing the Process
Diagram 1: Key Steps to Prevent Over-Nitration
Caption: Workflow for controlled mononitration of 3-methylbenzonitrile.
Diagram 2: The Mechanism of Nitronium Ion Formation and Electrophilic Attack
Caption: Generation of the electrophile and subsequent aromatic substitution.
References
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
- Freire de Queiroz, J., et al. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
- Quora. (2021, March 15).
- Anasazi Instruments. (n.d.).
- Chemistry LibreTexts. (2023, January 22).
- Chemistry LibreTexts. (2019, June 5). 18.
- Wikipedia. (n.d.).
- -ORCA - Cardiff University. (2023, May 19).
Sources
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- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. aiinmr.com [aiinmr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Methyl-2-nitrobenzonitrile
Welcome to our dedicated technical support resource for researchers and chemists working with 3-Methyl-2-nitrobenzonitrile. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and practical solutions for common challenges encountered during the catalytic conversion of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: I am trying to selectively reduce the nitro group of this compound to an amine without affecting the nitrile group. Which catalyst system should I choose?
A1: For the selective reduction of the nitro group in this compound to form 2-amino-3-methylbenzonitrile, catalytic hydrogenation is a highly effective method. The preferred catalyst is typically Palladium on Carbon (Pd/C) , often used at a 5% or 10% loading. This choice is based on palladium's high activity for nitro group reduction and its generally lower propensity to reduce the nitrile group under controlled conditions.
Another excellent option is Platinum on Carbon (Pt/C) , which can also exhibit high selectivity. In some cases, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid with Pd/C can offer enhanced selectivity and milder reaction conditions.
Q2: My reaction is showing low conversion rates. What are the potential causes and how can I troubleshoot this?
A2: Low conversion can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly. Noble metal catalysts can be sensitive to air and moisture. Consider using a new batch of catalyst.
-
Hydrogen Pressure: For hydrogenation reactions, the pressure of hydrogen gas is a critical parameter. If you are observing low conversion, a gradual increase in H₂ pressure (e.g., from 1 atm to 3-5 atm) can significantly improve the reaction rate.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. A modest increase in temperature, for instance from room temperature to 40-50 °C, could enhance conversion.
-
Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used and generally effective.
Q3: I am observing the formation of byproducts, particularly the reduction of the nitrile group. How can I improve the selectivity of my reaction?
A3: The formation of byproducts from the reduction of the nitrile group is a common challenge. To enhance selectivity for the nitro group reduction:
-
Catalyst Choice: As mentioned, Pd/C generally offers better selectivity than more aggressive catalysts like Raney Nickel.
-
Reaction Conditions: Operate at lower temperatures and hydrogen pressures. Overly harsh conditions can lead to the reduction of the nitrile.
-
Additives: In some instances, the addition of a catalyst modifier can suppress unwanted side reactions. For example, the use of a sulfur-based additive can sometimes selectively poison the catalyst surface to prevent nitrile reduction, though this requires careful optimization.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning. | Verify catalyst quality, increase H₂ pressure, and ensure the substrate and solvent are pure. |
| Poor Selectivity | Reaction conditions are too harsh, or an inappropriate catalyst is being used. | Reduce temperature and pressure. Switch to a more selective catalyst like Pd/C. |
| Reaction Stalls | Catalyst deactivation or product inhibition. | Add fresh catalyst or filter the reaction mixture and restart with a fresh catalyst charge. |
| Inconsistent Results | Variations in catalyst batch, solvent purity, or reaction setup. | Standardize all reaction parameters, including catalyst source and solvent grade. |
Experimental Protocol: Selective Nitro Reduction of this compound
This protocol provides a starting point for the selective reduction of the nitro group using 10% Pd/C.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge it with nitrogen or argon to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 2-amino-3-methylbenzonitrile.
Visualizing the Process
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step troubleshooting guide for addressing low conversion in the hydrogenation of this compound.
Catalyst Selection Logic
Technical Support Center: Solvent Effects on the Reactivity of 3-Methyl-2-nitrobenzonitrile
Welcome to the technical support guide for 3-Methyl-2-nitrobenzonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile synthetic intermediate. We will explore the causal relationships between solvent choice and reaction outcomes, empowering you to optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - Core Reactivity
Q1: What are the key structural features of this compound that dictate its reactivity?
A1: The reactivity of this compound is governed by the electronic interplay of its three substituents on the benzene ring.[1]
-
Nitro Group (-NO₂): This is a very strong electron-withdrawing group. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[2][3]
-
Nitrile Group (-CN): This is also a moderately strong electron-withdrawing group, further enhancing the ring's susceptibility to nucleophilic attack.[4]
-
Methyl Group (-CH₃): This is a weakly electron-donating group. Its position meta to the nitro group and ortho to the nitrile group has a nuanced electronic impact, slightly counteracting the electron-withdrawing effects through inductive donation.[4][5]
This specific arrangement makes the molecule an excellent substrate for SNAr reactions, where a nucleophile displaces the nitro group. The electron-deficient nature of the aromatic ring is crucial for stabilizing the negatively charged intermediate formed during this process.[2]
Q2: What is the primary reaction pathway for this molecule with nucleophiles?
A2: The dominant pathway is Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination mechanism .[3] This is a two-step process:
-
Addition: The nucleophile attacks the carbon atom bearing the nitro group (a good leaving group in this context). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3] The aromaticity of the ring is temporarily lost.
-
Elimination: The leaving group (nitrite, NO₂⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The formation of the Meisenheimer complex is typically the slow, rate-determining step of the reaction.[6] The stability of this intermediate is paramount, and this is where solvent effects play a critical role.
Caption: The Addition-Elimination mechanism of SNAr reactions.
Section 2: Troubleshooting Guide - Solvent Effects in SNAr Reactions
This section addresses common issues encountered during SNAr reactions with this compound.
Q3: My SNAr reaction is very slow or fails to proceed. Is the solvent the problem?
A3: Yes, solvent choice is one of the most critical factors influencing SNAr reaction rates. If your reaction is sluggish, you are likely using a suboptimal solvent. The key is to choose a solvent that can stabilize the charged Meisenheimer complex intermediate without deactivating your nucleophile.[7][8]
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally the best choices. They are highly polar, which helps to stabilize the negatively charged Meisenheimer complex.[8] Crucially, they are "aprotic," meaning they lack acidic protons (like the H in an O-H or N-H bond).[9] This prevents them from forming strong hydrogen bonds that "cage" and deactivate the anionic nucleophile, leaving it more "naked" and reactive.[10]
-
Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol can be problematic. While their polarity can stabilize the intermediate, they are strong hydrogen-bond donors.[11][12] This leads to heavy solvation of the nucleophile, drastically reducing its nucleophilicity and slowing the rate-determining addition step.[10]
-
Nonpolar Solvents (Not Recommended): Solvents like hexane, toluene, or diethyl ether are poor choices. They cannot effectively stabilize the charged intermediate, leading to a very high activation energy barrier and extremely slow or non-existent reaction rates.[7]
| Solvent Class | Examples | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Fastest | Stabilizes the charged Meisenheimer complex; does not deactivate the nucleophile via H-bonding.[8][10] |
| Polar Protic | Water, Methanol, Ethanol | Slow | Stabilizes the intermediate but severely deactivates the nucleophile through hydrogen bonding ("caging").[10][11] |
| Nonpolar | Toluene, Hexane, THF | Very Slow / No Reaction | Fails to stabilize the charged intermediate, resulting in a high energy transition state.[7] |
Q4: I'm observing unexpected side products. Can the solvent be the cause?
A4: Absolutely. The solvent can influence side reactions in several ways:
-
Solvolysis: If you are using a polar protic solvent (e.g., methanol) and a strong base but a weak nucleophile, the solvent itself can act as the nucleophile. For example, using sodium hydroxide in methanol could lead to the formation of a methoxy-substituted product alongside the desired hydroxy-substituted product.
-
Degradation of Reactants: Some polar aprotic solvents, like DMF, can decompose at high temperatures, especially in the presence of strong bases, to produce dimethylamine. This amine is nucleophilic and can compete with your intended nucleophile, leading to an undesired amine-substituted byproduct.
-
Hydrolysis of the Nitrile Group: In the presence of water (either as the solvent or a contaminant) and strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. Using rigorously anhydrous solvents is crucial if this side reaction is a concern.
Troubleshooting Tip: If you suspect side reactions, ensure your solvent is pure, anhydrous, and appropriate for the reaction temperature and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent side reactions involving atmospheric moisture or oxygen.[13]
Q5: How does solvent polarity specifically impact the reaction kinetics?
A5: The transition state for the rate-determining step (formation of the Meisenheimer complex) involves significant charge development and delocalization. According to transition state theory, solvents that can better stabilize this charged transition state will lower the activation energy (ΔG‡) and thus increase the reaction rate.[7]
Polar solvents, through dipole-dipole interactions, effectively lower the energy of the charged intermediate and the transition state leading to it.[8] This is why moving from a nonpolar solvent like toluene to a polar aprotic solvent like DMSO can increase the reaction rate by several orders of magnitude.
Caption: Workflow for solvent selection and troubleshooting in SNAr reactions.
Section 3: Experimental Protocols
Protocol 1: SNAr with Sodium Methoxide in a Polar Aprotic Solvent (DMSO)
This protocol describes a typical procedure that leverages the high reactivity afforded by a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Dry the glassware in an oven and assemble under an inert atmosphere.
-
Dissolution: To the round-bottom flask, add this compound and anhydrous DMSO. Stir until fully dissolved.
-
Reagent Addition: Carefully add sodium methoxide portion-wise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature (or heat gently to 50-60 °C if necessary) and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. The product may precipitate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Expected Outcome: High conversion to 3-methyl-2-methoxybenzonitrile. The polar aprotic DMSO facilitates a rapid reaction by maximizing the nucleophilicity of the methoxide ion and stabilizing the Meisenheimer intermediate.[10]
Protocol 2: Comparative SNAr in a Polar Protic Solvent (Methanol)
This protocol illustrates the attenuated reactivity observed in a polar protic solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol
-
Round-bottom flask with stir bar and reflux condenser
-
Inert atmosphere setup
Procedure:
-
Setup: Assemble dry glassware with a reflux condenser under an inert atmosphere.
-
Dissolution: Dissolve the sodium methoxide in anhydrous methanol. Note: This is often prepared by carefully adding sodium metal to methanol.
-
Reagent Addition: Add this compound to the methanolic sodium methoxide solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction's progress.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.
Expected Outcome: The reaction will be significantly slower than in DMSO.[10][11] A much longer reaction time (potentially >24 hours) and heating to reflux will be necessary to achieve a comparable conversion. This demonstrates the deactivating effect of the protic solvent on the nucleophile.
References
- Maksić, Z. B., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health.
- ResearchGate. (n.d.). Influence of solvent polarity on reaction rate.
- Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Journal of Chemical Research and Practice. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- Maksić, Z. B., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- Smith, D. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
- ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
- MDPI. (n.d.). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis.
- Shah, S. R., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Publishing.
- Reddit. (2024). Polar Aprotic Solvents and Side Reactions.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 13. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist’s Comparative Guide to the Analytical Characterization of 3-Methyl-2-nitrobenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Structure – The Imperative of Comprehensive Characterization
3-Methyl-2-nitrobenzonitrile (C₈H₆N₂O₂, M.W.: 162.15 g/mol ) is a nuanced aromatic compound, serving as a critical building block in the synthesis of various pharmaceutical agents and advanced materials.[1] Its molecular architecture, featuring a strategically substituted benzene ring with a nitrile, a nitro, and a methyl group, provides a versatile scaffold for synthetic transformations.[1] However, the very synthesis that creates this valuable intermediate can also introduce impurities, including positional isomers, which can drastically alter downstream reaction pathways and the biological activity of the final product.
Therefore, the unambiguous structural confirmation and purity assessment of this compound are not mere procedural formalities; they are foundational to the integrity and success of the research and development pipeline. This guide eschews a simple recitation of methods. Instead, it offers a comparative analysis from a field perspective, delving into the causality of technique selection and the interpretation of the resulting data. We will explore a multi-modal analytical approach, demonstrating how leveraging the strengths of orthogonal techniques provides a self-validating system for the complete and confident characterization of this key intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[1] It provides an atomic-level map of the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks, allowing for the definitive assignment of the substitution pattern on the aromatic ring, which is crucial for distinguishing this compound from its isomers.
Causality of the NMR Experiment
The choice of NMR as the primary identification tool is dictated by its unparalleled ability to probe the chemical environment of each nucleus. The electron-withdrawing nature of the nitrile (-CN) and nitro (-NO₂) groups, combined with the electron-donating effect of the methyl (-CH₃) group, creates a unique electronic landscape on the aromatic ring. This results in a distinct pattern of chemical shifts and coupling constants for the aromatic protons, serving as a high-fidelity fingerprint for the 2,3-disubstituted pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Anticipated Data & Interpretation
-
¹H NMR: The spectrum is expected to show signals for three distinct aromatic protons and one methyl group.
-
Methyl Protons: A singlet around δ 2.3-2.6 ppm, corresponding to the -CH₃ group.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). Due to the deshielding effects of the adjacent nitro and nitrile groups, the protons on the ring will be shifted downfield. The specific splitting pattern (e.g., doublet, triplet, doublet of doublets) and coupling constants (J-values) will be definitive for the 1,2,3-substitution pattern and can be predicted using spectral simulation software or comparison with similar structures.[2]
-
-
¹³C NMR: The proton-decoupled spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.
-
Methyl Carbon: An upfield signal around δ 15-20 ppm.
-
Nitrile Carbon: A signal in the characteristic range of δ 115-120 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing nitro and nitrile groups (C2 and C1, respectively) are expected to be the most downfield.[3][4]
-
Chromatographic Methods: Purity Assessment and Isomer Separation
While NMR provides the structural identity, chromatography is essential for determining the purity of the sample. The presence of positional isomers is a common challenge in the synthesis of substituted aromatics, and both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for their separation and quantification.[1][5]
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. It combines the high-resolution separation power of GC with the definitive identification capabilities of MS.[5] For this compound, GC-MS is ideal for assessing purity, identifying isomeric impurities, and detecting residual solvents from the synthesis.
The choice of GC is based on the anticipated volatility of the analyte. The mass spectrometer provides two critical pieces of information: the molecular weight from the molecular ion peak and a fragmentation pattern that acts as a chemical fingerprint, further confirming the identity of the analyte and any separated impurities.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet: 250 °C, split injection (e.g., 50:1 split ratio).[5]
-
Oven Program: Start at 50-100°C, hold for 2 minutes, then ramp at 10-20°C/min to 280-300°C and hold for 5 minutes. This gradient is designed to separate compounds with different boiling points.[5]
-
-
MS Parameters:
-
Chromatogram: A pure sample will show a single major peak at a specific retention time. The presence of other peaks indicates impurities. Positional isomers, having slightly different polarities and boiling points, will likely elute at different times, allowing for their quantification.[7][8]
-
Mass Spectrum: The mass spectrum for the main peak should show a molecular ion (M⁺) at m/z = 162. Subsequent fragmentation may involve the loss of NO₂ (m/z 116), CN (m/z 136), and other characteristic fragments of the aromatic ring, which helps in confirming the structure.[9][10]
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, particularly useful for analyzing compounds that may be thermally unstable or non-volatile.[11] It is an excellent method for quantifying the purity of this compound and is widely used in quality control settings.
A reversed-phase HPLC method is chosen due to the organic, relatively non-polar nature of the analyte. An ultraviolet (UV) detector is selected because the aromatic ring and nitro group are strong chromophores, providing high sensitivity.[12][13]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1-1.0 mg/mL).
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A good starting point is 60:40 Acetonitrile:Water.[11][14]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the analyte has high absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
The output is a chromatogram plotting UV absorbance against time. A pure sample will yield a single, sharp, symmetrical peak. The area under this peak is directly proportional to the concentration, allowing for precise quantification of purity (e.g., % area). Impurities will appear as separate peaks, and their levels can be determined relative to the main analyte peak.
Thermal Analysis: Assessing Stability and Physical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the physical properties and thermal stability of a material, which is vital for handling, storage, and formulation development.[15][16]
A. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It is used to determine the melting point and purity of a crystalline solid.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Program: Heat the sample under a nitrogen atmosphere from ambient temperature to a point well above the expected melting point at a controlled rate (e.g., 10 °C/min).[19]
The resulting thermogram will show a sharp endothermic peak corresponding to the melting of the material.[20] A sharp, well-defined peak is indicative of a high-purity crystalline substance. The presence of impurities typically causes a broadening of the peak and a depression of the melting point.
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[21][22] It is used to evaluate thermal stability and quantify volatile content, such as residual solvents or moisture.[15][23]
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Instrument Program: Heat the sample at a constant rate (e.g., 10-20 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 500-600 °C).[21]
The TGA curve plots percent weight loss versus temperature. A thermally stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will occur.[16] Any mass loss at lower temperatures (e.g., below 100-120°C) would indicate the presence of volatile impurities like water or residual solvents.[23]
Comparative Summary of Analytical Techniques
| Technique | Primary Application for this compound | Strengths | Limitations |
| NMR Spectroscopy | Definitive structural elucidation; Isomer identification. | Provides unambiguous structural information; Highly reproducible. | Lower sensitivity compared to MS; Requires pure sample for clear spectra. |
| GC-MS | Purity assessment; Separation and identification of volatile impurities and isomers. | High separation efficiency; High sensitivity and specificity (MS detection). | Requires analyte to be volatile and thermally stable. |
| HPLC-UV | Quantitative purity determination; Analysis of non-volatile impurities. | High quantitative precision and accuracy; Broad applicability. | Lower peak capacity than GC; Identification based on retention time is not definitive. |
| DSC | Melting point determination; Crystalline purity assessment. | Accurate determination of thermal transitions; Small sample size needed. | Only applicable to solids; Can be affected by sample polymorphism. |
| TGA | Assessment of thermal stability; Quantification of volatile content. | Provides clear decomposition profile; Quantifies solvent/water content. | Does not identify the components of mass loss. |
Conclusion: An Integrated Approach for Authoritative Characterization
The characterization of a critical synthetic intermediate like this compound demands more than a single analytical measurement. It requires a logically structured, multi-technique approach where each method provides a unique and complementary piece of the puzzle. NMR confirms the precise molecular structure, chromatographic techniques (GC-MS and HPLC) rigorously assess its purity and separate it from closely related isomers, and thermal analyses (DSC and TGA) define its physical properties and stability. By integrating the data from these orthogonal methods, researchers and developers can establish a self-validating system, ensuring the highest confidence in the quality and identity of their material, thereby safeguarding the integrity of their subsequent research and development efforts.
References
- Stiborova, H., & Cvačka, J. (1996). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria.
- D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]
- ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. [Link]
- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]
- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)
- Seven Star Pharma. (n.d.). Thermogravimetric analysis (TGA). [Link]
- SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
- Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. [Link]
- Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
- Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile.
- ResearchGate. (2025, August 9).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
- ResearchGate. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrobenzonitrile.
- National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate.
- ResearchGate. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene. [Link]
- National Center for Biotechnology Information. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
- ResearchGate. (2021, August). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Analytical Chemistry, 93(32). [Link]
- NIST. (n.d.). Benzonitrile, 3-nitro-. NIST Chemistry WebBook. [Link]
- Uzu, S., Imai, K., Nakashima, K., & Akiyama, S. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(3), 231-237. [Link]
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A Comparative Guide to HPLC and GC Methods for Purity Determination of 3-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, the purity of starting materials and intermediates is paramount. 3-Methyl-2-nitrobenzonitrile, a key building block in medicinal chemistry and material science, is no exception.[1] Its isomeric purity, in particular, can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the robust purity assessment of this compound, offering insights into method selection based on experimental data and practical considerations.
The Critical Role of Purity Analysis
The synthesis of this compound often involves the nitration of 3-methylbenzonitrile, a reaction that can yield a mixture of isomers, including 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile.[1] Distinguishing and quantifying these closely related compounds is a significant analytical challenge. A reliable purity method must not only quantify the main component but also separate and detect critical process-related impurities and potential degradants.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for aromatic nitro compounds.[2][3] A well-developed Reverse-Phase HPLC (RP-HPLC) method offers high resolution, sensitivity, and specificity for the purity determination of this compound.
The Logic Behind the HPLC Method Design
The selection of the stationary and mobile phases is critical for achieving the desired separation. For this compound and its isomers, a C18 column is a robust starting point due to its hydrophobicity, which allows for effective retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, provides the necessary elution strength. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for several reasons: it suppresses the ionization of any acidic impurities and minimizes peak tailing by interacting with residual silanol groups on the silica support, thereby improving peak shape and resolution.[4] UV detection is ideal for this analyte due to the presence of the chromophoric nitro and nitrile groups on the benzene ring.
Experimental Protocol: RP-HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 60 40 15 40 60 20 40 60 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Alternative Technique: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography offers an excellent alternative with high efficiency and sensitivity.[2] Given that this compound has a reasonable vapor pressure, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a viable option for purity analysis.
Rationale for GC Method Parameters
A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent), is well-suited for separating aromatic isomers.[2] The choice of a split injection prevents column overloading and ensures sharp peaks. The temperature program is designed to first allow for the elution of any volatile impurities at a lower temperature before ramping up to elute the main analyte and any less volatile impurities. Helium is the carrier gas of choice for its inertness and efficiency.
Experimental Protocol: GC-FID Method
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
2. Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Detector Temperature (FID): 300 °C
3. Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a suitable solvent such as acetone or dichloromethane.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | RP-HPLC-UV | GC-FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Selectivity | Excellent for a wide range of aromatic compounds and their isomers.[1][5] | High efficiency separation, particularly for volatile isomers. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can achieve pg levels of detection. |
| Analysis Time | ~25 minutes per sample. | ~20 minutes per sample. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Key Advantages | Versatility for a wide range of compounds; non-destructive. | High resolution and speed for volatile analytes. |
| Potential Limitations | Longer run times for complex separations; higher solvent consumption. | Not suitable for non-volatile or thermally unstable impurities. |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC methods.
Caption: Workflow for HPLC Purity Analysis.
Caption: Key Parameters for HPLC/GC Method Validation.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs. The RP-HPLC method presented here offers a versatile and robust approach, particularly for identifying and quantifying a broad range of potential impurities, including non-volatile species. The GC method provides a faster alternative with high efficiency, ideal for routine analysis where the primary impurities are known to be volatile and thermally stable. For comprehensive characterization, the use of both techniques can provide orthogonal data, leading to a more complete understanding of the sample's purity profile.
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A Comparative Guide to the Reactivity of 3-Methyl-2-nitrobenzonitrile and 3-Methyl-4-nitrobenzonitrile
For researchers, synthetic chemists, and professionals in drug development, the subtle differences between structural isomers can have profound consequences on reaction outcomes, yield, and scalability. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 3-methyl-2-nitrobenzonitrile and 3-methyl-4-nitrobenzonitrile. By examining their structural and electronic properties, we will explore how the positional arrangement of their functional groups dictates their behavior in key organic transformations, supported by established experimental protocols and data.
Structural and Electronic Profile of the Isomers
The reactivity of an aromatic compound is fundamentally governed by the interplay of electronic effects (inductive and resonance) and steric hindrance imparted by its substituents. The subjects of our comparison, this compound and 3-methyl-4-nitrobenzonitrile, possess the same three functional groups—a methyl (-CH₃) group, a nitro (-NO₂) group, and a cyano (-CN) group—but their spatial arrangement leads to distinct chemical personalities.
-
Methyl Group (-CH₃): An activating group that donates electron density primarily through an inductive effect and hyperconjugation.[1][2]
-
Cyano (-CN) and Nitro (-NO₂) Groups: Both are potent electron-withdrawing groups that deactivate the aromatic ring towards electrophilic attack.[1][3][4] They pull electron density from the ring through both inductive and resonance effects, increasing the electrophilicity of the ring carbons.[1][3]
Caption: Chemical structures of this compound and 3-methyl-4-nitrobenzonitrile.
In This compound , the ortho-disposition of the bulky nitro and methyl groups creates significant steric congestion. This crowding can force the nitro group out of the plane of the benzene ring, potentially diminishing its resonance-based electron withdrawal.
Conversely, 3-methyl-4-nitrobenzonitrile features a less crowded arrangement. The para-relationship between the cyano and nitro groups allows for a powerful, concerted electron-withdrawing effect through resonance, while steric hindrance around each functional group is minimized.
Caption: Conceptual comparison of steric and electronic factors in the two isomers.
Comparative Reactivity in Key Transformations
We will now analyze the expected reactivity of these isomers in two fundamental reactions: the reduction of the nitro group and the hydrolysis of the nitrile.
A. Reduction of the Nitro Group to an Amine
The conversion of an aromatic nitro group to an amine is a cornerstone of synthetic chemistry, often accomplished via catalytic hydrogenation or with metal/acid systems.[5][6] The efficiency of this reaction is highly dependent on the accessibility of the nitro group to the catalyst surface or reducing agent.
Reactivity Analysis:
-
This compound: The nitro group is sterically shielded by the adjacent methyl and cyano groups. This steric hindrance is expected to impede the approach of the reducing agent, particularly with heterogeneous catalysts like Pd/C, leading to slower reaction rates or requiring more forcing conditions.
-
3-Methyl-4-nitrobenzonitrile: The nitro group is significantly more accessible, with only a hydrogen atom at one ortho position and a methyl group at the meta position. This open environment should facilitate a more rapid and efficient reduction.
Supporting Experimental Data:
| Compound | Key Feature | Predicted Reduction Rate | Representative Yield |
| This compound | Sterically hindered -NO₂ group | Slower | Lower / Requires harsher conditions |
| 3-Methyl-4-nitrobenzonitrile | Sterically accessible -NO₂ group | Faster | High (e.g., 97%[7]) |
Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-4-nitrobenzonitrile
This protocol is adapted from a known synthesis of 3-amino-4-methylbenzonitrile.[7]
-
Vessel Preparation: To a suitable hydrogenation vessel, add 3-methyl-4-nitrobenzonitrile (e.g., 120 g).
-
Solvent Addition: Add ethanol (1.2 L) to suspend the starting material.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 7 g).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to maintain a hydrogen atmosphere (e.g., 50 L).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases, indicating reaction completion (monitoring by TLC or GC-MS is recommended).
-
Work-up: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol, affording the pure 3-amino-4-methylbenzonitrile product.[7]
Caption: Experimental workflow for the catalytic hydrogenation of a nitrobenzonitrile.
B. Hydrolysis of the Cyano Group
The hydrolysis of a nitrile to a carboxylic acid typically proceeds through a benzamide intermediate and can be catalyzed by acid or base.[9][10] The rate-determining step often involves the nucleophilic attack of water or hydroxide on the electrophilic nitrile carbon.
Reactivity Analysis:
-
This compound: The nitrile carbon is activated by the strong inductive withdrawal of the ortho-nitro group. However, this same ortho-nitro group provides significant steric shielding, which may hinder the approach of the nucleophile. The overall effect is a competition between electronic activation and steric deactivation.
-
3-Methyl-4-nitrobenzonitrile: The nitrile carbon is strongly activated by the para-nitro group. This positioning allows for maximum electron withdrawal through resonance, making the nitrile carbon exceptionally electrophilic. Furthermore, the steric environment around the cyano group is unencumbered, allowing for facile nucleophilic attack.
Experimental Protocol: General Alkaline Hydrolysis of a Benzonitrile
This protocol provides a general methodology for the hydrolysis of an activated benzonitrile.[10]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile substrate (1.0 eq) in a suitable solvent mixture such as methanol/dioxane (1:9 v/v).
-
Reagent Addition: Add a solution of sodium hydroxide (e.g., 3.0 eq) in methanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed. The initial product will be the benzamide, which will subsequently hydrolyze to the sodium salt of the benzoic acid.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with aqueous HCl (e.g., 2M) until the pH is ~2.
-
Isolation: If the resulting carboxylic acid precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Summary and Conclusion
The reactivity of this compound and 3-methyl-4-nitrobenzonitrile is a clear demonstration of how isomeric structure dictates chemical function. While both are electron-deficient aromatic systems, their reactivity profiles diverge significantly due to the interplay of steric and electronic factors.
| Reaction | This compound | 3-Methyl-4-nitrobenzonitrile | Dominant Factor |
| Nitro Group Reduction | Slower Reactivity | Faster Reactivity | Steric Hindrance |
| Nitrile Group Hydrolysis | Slower Reactivity | Faster Reactivity | Electronic Activation & Steric Access |
For synthetic chemists, this guide underscores a critical principle: a thoughtful analysis of isomeric structure is paramount for predicting reactivity, optimizing reaction conditions, and ultimately achieving a successful synthesis. The 4-nitro isomer should be selected when facile transformation of the nitro or nitrile group is desired, while the 2-nitro isomer would require more robust conditions to achieve similar outcomes.
References
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- Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, Oxford Academic.
- Jarrar, A. A., & Qaisi, A. M. (n.d.). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry (JJC).
- Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
- NIH. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator.
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A Spectroscopic Showdown: Distinguishing Nitrobenzonitrile Isomers
A Technical Guide for Researchers
In the world of synthetic chemistry and drug development, the precise identification of isomeric compounds is paramount. Subtle differences in the arrangement of functional groups can lead to vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of the three structural isomers of nitrobenzonitrile: 2-nitrobenzonitrile (ortho), 3-nitrobenzonitrile (meta), and 4-nitrobenzonitrile (para). We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical experimental guidance to empower researchers in their analytical endeavors.
The Isomeric Challenge: Why Position Matters
The nitro (-NO₂) and cyano (-CN) groups are both strongly electron-withdrawing, but their relative positions on the benzene ring create distinct electronic and steric environments. These differences manifest as unique spectral fingerprints, allowing for unambiguous identification. Understanding these spectral variations is crucial for quality control, reaction monitoring, and the characterization of novel compounds.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position, intensity, and shape of absorption bands provide a wealth of information about the functional groups present. For nitrobenzonitrile isomers, the key regions of interest are the C≡N stretching, the N-O stretching of the nitro group, and the C-H out-of-plane bending vibrations of the aromatic ring.
Experimental Protocol: Acquiring the IR Spectrum
A common and effective method for obtaining the IR spectrum of solid samples like nitrobenzonitriles is the thin solid film technique.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approximately 10-20 mg) of the nitrobenzonitrile isomer in a volatile organic solvent such as dichloromethane or acetone.
-
Film Deposition: Carefully deposit a few drops of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Spectral Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
Causality Behind Choices: The thin solid film method is preferred for its simplicity and the high quality of the resulting spectra, minimizing scattering effects that can be problematic with other solid sampling techniques like Nujol mulls. The choice of a volatile solvent ensures its complete removal, preventing solvent peaks from interfering with the sample's spectrum.
Diagram of the IR Spectroscopy Workflow:
Caption: Workflow for obtaining an IR spectrum using the thin solid film method.
Comparative IR Data of Nitrobenzonitrile Isomers
| Spectroscopic Feature | 2-Nitrobenzonitrile (cm⁻¹) | 3-Nitrobenzonitrile (cm⁻¹) | 4-Nitrobenzonitrile (cm⁻¹) | Interpretation |
| C≡N Stretch | ~2230 | ~2235 | ~2232 | The position of the nitrile stretch is relatively consistent across the isomers. |
| Asymmetric NO₂ Stretch | ~1530 | ~1530 | ~1525 | Strong absorption characteristic of the nitro group.[1] |
| Symmetric NO₂ Stretch | ~1350 | ~1350 | ~1345 | Strong absorption characteristic of the nitro group.[1] |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 | Indicates C-H bonds on an aromatic ring.[2] |
| C-H Out-of-Plane Bending | ~750 | ~810, ~690 | ~800 | This region is highly diagnostic of the substitution pattern.[3][4] |
Expert Insights: The most telling differences in the IR spectra lie in the fingerprint region, specifically the C-H out-of-plane bending bands.[3] The ortho isomer (2-nitrobenzonitrile) typically shows a strong band around 750 cm⁻¹. The meta isomer (3-nitrobenzonitrile) is characterized by two distinct bands, one around 810 cm⁻¹ and another near 690 cm⁻¹.[3] The para isomer (4-nitrobenzonitrile), due to its higher symmetry, often presents a single, strong absorption around 800 cm⁻¹.[4] These distinct patterns arise from the different vibrational modes of the C-H bonds on the substituted ring and serve as a reliable method for distinguishing the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C. The chemical shift, splitting pattern (multiplicity), and integration of the signals in an NMR spectrum allow for a comprehensive structural elucidation.
Experimental Protocol: Preparing an NMR Sample
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-20 mg of the nitrobenzonitrile isomer for ¹H NMR (20-50 mg for ¹³C NMR).
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterium in the solvent is used by the spectrometer for field frequency locking.[5]
-
Dissolution and Transfer: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Causality Behind Choices: Chloroform-d is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak (CHCl₃ at 7.26 ppm), which can be used for spectral calibration.[5] Filtering is essential as suspended solids can disrupt the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.[5][6]
Diagram of the NMR Spectroscopy Workflow:
Caption: Workflow for obtaining an NMR spectrum.
Comparative ¹H NMR Data of Nitrobenzonitrile Isomers (in CDCl₃)
The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing these isomers. Both the nitro and cyano groups are electron-withdrawing, causing the protons on the aromatic ring to be deshielded and resonate at higher chemical shifts (downfield) compared to benzene (7.3 ppm).[7][8]
| Isomer | Proton Environment & Expected Splitting | Approximate Chemical Shifts (δ, ppm) |
| 2-Nitrobenzonitrile | Four non-equivalent protons, each a multiplet. | 7.7 - 8.2 |
| 3-Nitrobenzonitrile | Four non-equivalent protons, each a multiplet, with one proton potentially appearing as a singlet-like peak at a higher field. | 7.7 - 8.6 |
| 4-Nitrobenzonitrile | Two sets of two equivalent protons, each appearing as a doublet due to symmetry. | Protons ortho to -CN: ~7.9Protons ortho to -NO₂: ~8.3 |
Expert Insights:
-
4-Nitrobenzonitrile (para): The high symmetry of the para isomer results in the simplest ¹H NMR spectrum. The two protons adjacent to the cyano group are chemically equivalent, as are the two protons adjacent to the nitro group. This leads to a characteristic pair of doublets.[7] The protons ortho to the more strongly electron-withdrawing nitro group are more deshielded and appear further downfield.[9]
-
2-Nitrobenzonitrile (ortho) and 3-Nitrobenzonitrile (meta): The lower symmetry of the ortho and meta isomers results in four distinct signals for the four aromatic protons, leading to more complex multiplets.[3] In the meta isomer, the proton situated between the two electron-withdrawing groups is often the most downfield, while the proton at the 2-position (ortho to the cyano group and meta to the nitro group) may be the most upfield of the aromatic signals.
Comparative ¹³C NMR Data of Nitrobenzonitrile Isomers (in CDCl₃)
The number of signals in the aromatic region (110-160 ppm) of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
| Isomer | Number of Aromatic Carbon Signals | Approximate Chemical Shifts (δ, ppm) |
| 2-Nitrobenzonitrile | 6 | 115 - 150 |
| 3-Nitrobenzonitrile | 6 | 115 - 150 |
| 4-Nitrobenzonitrile | 4 | 117 - 150 |
Expert Insights:
-
4-Nitrobenzonitrile (para): Due to the plane of symmetry passing through the nitro and cyano groups, there are only four unique carbon environments in the aromatic ring, resulting in four distinct signals.[10]
-
2-Nitrobenzonitrile (ortho) and 3-Nitrobenzonitrile (meta): The lack of symmetry in these isomers means that all six aromatic carbons are in unique electronic environments, giving rise to six separate signals in the ¹³C NMR spectrum.[10] The carbons directly attached to the electron-withdrawing substituents (ipso-carbons) typically have distinct chemical shifts, often appearing as low-intensity signals.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique for small, volatile molecules like nitrobenzonitriles, which involves bombarding the molecule with high-energy electrons to generate a molecular ion (M⁺•) and subsequent fragment ions.
Experimental Protocol: Electron Ionization Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of 70 eV electrons. This energy is sufficient to eject an electron from the molecule, forming a radical cation (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, more stable ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Causality Behind Choices: Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This is highly advantageous for structural elucidation as the fragmentation pattern is reproducible and characteristic of the molecule's structure. The standard 70 eV energy is used to ensure reproducible fragmentation patterns that can be compared across different instruments and with library spectra.
Diagram of the EI-MS Workflow:
Caption: Workflow for Electron Ionization Mass Spectrometry.
Comparative Mass Spectrometry Data of Nitrobenzonitrile Isomers
All three isomers have the same molecular formula (C₇H₄N₂O₂) and therefore the same nominal molecular weight of 148 g/mol . The molecular ion peak (M⁺•) is expected at m/z 148 in the mass spectrum of all three isomers. The key to distinguishing them lies in the relative abundances of the fragment ions.
| m/z | Possible Fragment | 2-Nitrobenzonitrile | 3-Nitrobenzonitrile | 4-Nitrobenzonitrile | Fragmentation Pathway |
| 148 | [M]⁺• | Present | Present | Present | Molecular Ion |
| 118 | [M - NO]⁺ | Minor | Significant | Significant | Loss of nitric oxide |
| 102 | [M - NO₂]⁺ | Significant | Base Peak | Base Peak | Loss of the nitro group |
| 76 | [C₆H₄]⁺• | Significant | Significant | Significant | Loss of CN from the [M-NO₂]⁺ ion |
| 75 | [C₆H₃]⁺ | Present | Present | Present | Loss of HCN from the [M-NO₂]⁺ ion |
Expert Insights: The fragmentation of nitroaromatic compounds is often dominated by the loss of the nitro group.
-
Loss of NO₂: A prominent peak at m/z 102, corresponding to the [C₇H₄N]⁺ ion (benzonitrile cation), is expected to be a major fragment for all three isomers. For the meta and para isomers, this is often the base peak (the most abundant ion).
-
Loss of NO: The loss of a neutral nitric oxide radical (NO) to form an ion at m/z 118 is also a common fragmentation pathway for nitroaromatics.
-
Ortho Effect: 2-nitrobenzonitrile may exhibit a more pronounced "ortho effect," where the adjacent nitro and cyano groups interact during fragmentation, potentially leading to unique fragmentation pathways or different relative abundances of common fragments compared to the meta and para isomers. For instance, the relative intensity of the molecular ion peak might be different for the ortho isomer due to steric interactions facilitating certain fragmentation routes. Further fragmentation of the m/z 102 ion leads to the formation of ions at m/z 76 and 75, corresponding to the loss of CN and HCN, respectively.
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic differentiation of 2-, 3-, and 4-nitrobenzonitrile is a clear demonstration of how subtle structural changes have profound effects on a molecule's interaction with electromagnetic radiation and its behavior under energetic conditions. While each technique provides valuable clues, a combined approach offers the most definitive identification.
-
IR spectroscopy provides a rapid and straightforward method to distinguish the isomers based on the C-H out-of-plane bending patterns in the fingerprint region.
-
NMR spectroscopy , particularly ¹³C NMR, definitively distinguishes the para isomer from the ortho and meta isomers based on the number of aromatic signals. ¹H NMR provides further confirmation through distinct splitting patterns.
-
Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, with potential differences in fragment ion abundances, especially for the ortho isomer, aiding in differentiation.
By understanding the principles behind each technique and the expected spectral features for each isomer, researchers can confidently and accurately characterize these and other isomeric compounds, ensuring the integrity and success of their scientific endeavors.
References
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A Comparative Analysis of the Biological Activity of 3-Methyl-2-nitrobenzonitrile Derivatives
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as precursors for potent therapeutic agents is perpetual. 3-Methyl-2-nitrobenzonitrile is one such molecule, an aromatic organic compound that, while primarily known as a synthetic intermediate, provides a fascinating template for derivatization.[1] Its structure, featuring a benzene ring substituted with an electron-withdrawing nitrile group, a nitro group, and a methyl group, offers unique reactivity for building more complex molecular architectures.[1]
The presence of the nitro group is particularly significant. Nitroaromatic and nitroheterocyclic compounds are cornerstones of pharmacology, exhibiting a vast spectrum of biological activities, including anticancer, antibiotic, antihypertensive, and antiparasitic effects.[2] The nitro group's strong electron-withdrawing nature profoundly influences a molecule's polarity and its ability to interact with biological targets, often acting as a key pharmacophore.[2]
This guide provides an in-depth comparative analysis of the biological activities of this compound derivatives. We will objectively compare their performance against other classes of biologically active nitro compounds and related structures, supported by experimental data and protocols. The aim is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the therapeutic potential harbored within this molecular framework.
The Strategic Importance of the Nitro Group in Drug Design
The biological activity of many nitro compounds is contingent upon the enzymatic reduction of the nitro group within target cells or microorganisms. This bioactivation is a double-edged sword; it can produce therapeutic effects but also potential toxicity. The process typically involves the transfer of electrons to the nitro group to form reactive intermediates like nitroso and hydroxylamine species. These intermediates can covalently bind to and damage critical biomolecules such as DNA, leading to cell death.[2] This mechanism is a cornerstone of the antimicrobial action of drugs like metronidazole.[2]
However, in many other molecular contexts, the nitro group exerts its influence simply through its potent electron-withdrawing and electrostatic properties, modifying the pharmacokinetics and binding affinity of the parent molecule without being reduced.[2] Understanding which mechanism is at play is critical for rational drug design.
Caption: Generalized pathway of nitro compound bioactivation.
Comparative Analysis of Biological Activities
The true potential of the this compound scaffold is revealed through chemical modification and subsequent biological screening. Below, we compare its derivatives' activities with those of other well-established compounds.
Antiproliferative and Anticancer Activity
A pivotal finding is that reducing the nitro group of this compound derivatives to an amino group can unlock significant antiproliferative effects against various cancer cell lines.[1] This modification dramatically alters the electronic properties and hydrogen bonding potential of the molecule, making the 2-amino-3-methylbenzonitrile core a promising starting point for novel anticancer agents.
To contextualize this, we compare it with other nitro-containing compounds that have demonstrated potent anticancer activity.
| Compound Class | Example Compound(s) | Cancer Cell Line(s) | Potency (IC₅₀) | Mechanism of Action | Reference |
| Amino-benzonitrile (from this compound) | Amino derivatives | Various cancer cell lines | Data not specified, but "significant" effects noted | Not fully elucidated | [1] |
| Nitro-naphthalimides | Compound 1a (a 3-nitro-naphthalimide) | T-24 (Bladder), HepG2 (Liver) | 4.1 µM (T-24), 9.2 µM (HepG2) | DNA damage, Topoisomerase I inhibition, G2 cell cycle arrest | [3] |
| Nitroimidazole Derivatives | Compounds 30 and 31 | SW620 (Colon), PC3 (Prostate) | 64.2-86.3 µM | Cytotoxic effects | [4] |
| Nitrobenzoic Acid Metal Complexes | Pb(II) complex with 4-nitrobenzoic acid | Not specified | Active, but lower than cisplatin | DNA binding anticipated | [5] |
Expertise & Experience: The data clearly indicates that the nitro group is a versatile tool in anticancer drug design. While the amino derivatives of this compound show promise, compounds like the nitro-naphthalimides demonstrate that the intact nitro group can also be central to a potent mechanism of action, in this case, inducing DNA damage and inhibiting key enzymes in cell replication.[3] The lower potency of the nitroimidazole derivatives against cancer cells compared to their antimicrobial applications suggests that the cellular targets and activation mechanisms are highly context-dependent.[4]
Antimicrobial Activity
Nitro compounds are renowned for their antimicrobial properties. Nitrofurantoin is a common antibiotic for urinary tract infections, and metronidazole is a frontline treatment for anaerobic bacterial and parasitic infections.[2][6] Derivatives of nitrobenzonitriles have also been shown to possess antibacterial activity.[1]
| Compound Class | Example Compound(s) | Target Microorganism(s) | Potency / Efficacy | Reference |
| Nitrobenzonitrile Derivatives | 2-Methyl-3-nitrobenzonitrile | E. coli, S. aureus | "Significant zone of inhibition" | [1] |
| Nitrobenzimidazole Derivatives | 5-nitro-2-substituted benzimidazoles | B. cereus, E. coli | Zone of inhibition: 17-18 mm | [7] |
| Nitrotriazole Derivatives | 3-nitro-1,2,4-triazole analogs | Mycobacterium tuberculosis | MIC: 3–50 µM | [2] |
| Nitro-salicylaldehyde Zinc Complexes | [Zn(3-NO₂-stsc-N¹HR)(N,N-L)] | MRSA, K. pneumoniae, S. typhimurium | "High antimicrobial activity" | [8] |
| Nitrofurans | General Class | Gram-positive and Gram-negative bacteria | Bacteriostatic, antiseptic | [6] |
Trustworthiness: The broad-spectrum activity of nitro compounds is evident. The key takeaway is that the core scaffold matters immensely. While simple nitrobenzonitriles show basic activity[1], integrating the nitro-phenyl moiety into more complex heterocyclic systems like benzimidazoles[7] or triazoles[2], or coordinating them with metals[8], can significantly enhance potency and broaden the spectrum of activity. The position of the nitro group is also critical; studies on salicylaldehyde derivatives have shown that altering the nitro group's position on the phenyl ring directly impacts antimicrobial efficacy.[8]
Enzyme Inhibition
The strong electronic nature of the nitrobenzonitrile scaffold makes it an attractive candidate for designing enzyme inhibitors. Derivatives of the related 3-nitrobenzonitrile have been found to exhibit potent, nanomolar-level inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research.[1] This suggests that the this compound framework could also be adapted for neurological targets.
Comparison with Other Enzyme Inhibitors:
-
Tyrosinase Inhibitors: A series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives have been developed as competitive inhibitors of tyrosinase, an enzyme involved in melanin production.[9] This highlights a different therapeutic area (dermatology, cosmetology) where aromatic scaffolds are used for enzyme targeting.
-
14α-demethylase Inhibitors: Antifungal nitrotriazole derivatives, which are analogous to the drug fluconazole, are believed to function by inhibiting the enzyme 14α-demethylase. Docking studies suggest the nitro group forms a strong electrostatic interaction with the iron atom in the enzyme's heme group, leading to potent inhibition.[2]
This comparison underscores a crucial principle: the core aromatic structure provides the foundation, but the specific functional groups dictate the interaction with the enzyme's active site. For this compound derivatives, the nitrile and modified nitro/amino groups would be the primary points of interaction to explore for targeted enzyme inhibition.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, the claims made in this guide are based on established, verifiable experimental methodologies. The following are detailed, step-by-step protocols for key assays.
Protocol 1: MTT Assay for Antiproliferative Activity
This assay quantitatively assesses the metabolic activity of cell populations, serving as a proxy for cell viability and proliferation.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, T-24) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Application: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Protocol 2: Agar Disc Diffusion for Antimicrobial Susceptibility
This is a widely used qualitative method (Kirby-Bauer test) to assess the antimicrobial activity of a compound.[10]
Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the target bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to ensure confluent growth.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.
-
Placement: Place the impregnated discs onto the surface of the inoculated agar plate. Also, place a solvent-only control disc and a positive control disc (e.g., a standard antibiotic).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where no bacterial growth occurs) in millimeters. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.[10]
Conclusion and Future Directions
This guide establishes that this compound is a valuable and versatile scaffold for medicinal chemistry. The primary takeaway is the transformative potential of its derivatives, particularly the 2-amino-3-methylbenzonitrile core, which has demonstrated significant antiproliferative activity and warrants further investigation as a precursor for novel anticancer agents.[1]
Comparative Insights:
-
Versus Other Nitro Compounds: While derivatives of this compound show promise, they are entering a field populated by highly potent nitro-based molecules. The high potency of compounds like nitro-naphthalimides in cancer[3] and nitrotriazoles in tuberculosis[2] sets a high bar and provides a roadmap for future design strategies, emphasizing the integration of the nitro-phenyl ring into more complex, rigid heterocyclic systems.
-
Mechanism of Action: The dual nature of the nitro group—acting as a bio-activatable warhead in some contexts and a powerful electronic modulator in others—is a key theme. Future research on this compound derivatives should aim to elucidate which mechanism is responsible for their observed biological effects.
Future Research:
-
Expanded Derivatization: A systematic exploration of substituents on the benzene ring and modifications of the nitrile group is necessary to build a comprehensive Structure-Activity Relationship (SAR) profile.
-
Broad-Spectrum Screening: Derivatives should be screened against a wider panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes to uncover new therapeutic applications.
-
Mechanistic Studies: For the most potent compounds, detailed mechanistic studies, including cell cycle analysis, apoptosis assays, and specific enzyme kinetics, are crucial to understand their mode of action and validate them as viable drug candidates.
By leveraging the foundational knowledge of nitro-compound chemistry and applying rigorous biological evaluation, the this compound scaffold holds considerable promise for the development of the next generation of therapeutic agents.
References
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- MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
- Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 707.
- Royal Society of Chemistry. (2015). Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Dalton Transactions.
- Oriental Journal of Chemistry. (2020). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry, 36(5).
- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 30(8), 127051.
- Karczmarzyk, Z., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3023.
- Al-Warhi, T., et al. (2024). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Scientific Reports, 14(1), 1431.
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A Technical Guide for Strategic Nitrile Synthesis: A Comparative Analysis of the "Building Block" vs. "Late-Stage Cyanation" Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the nitrile functional group stands as a cornerstone for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. Its versatile reactivity allows for its transformation into amines, carboxylic acids, amides, and heterocycles, making the strategic introduction of a cyano group a critical consideration in synthetic design. This guide provides an in-depth comparison of two distinct strategies for arriving at a substituted benzonitrile, a common scaffold in medicinal chemistry.
We will dissect the "Building Block" approach, which utilizes a pre-functionalized nitrile like 3-Methyl-2-nitrobenzonitrile as a starting point for further molecular elaboration. This will be contrasted with the "Late-Stage Cyanation" strategy, where the nitrile group is introduced towards the end of a synthetic sequence using modern cyanating agents. This guide will delve into the mechanistic underpinnings, practical considerations, and provide experimental data to empower chemists to make informed decisions in their synthetic endeavors.
The Strategic Divide: Building Block vs. Late-Stage Cyanation
The choice between incorporating a nitrile early in a synthesis (the building block approach) or adding it at a later stage is a pivotal decision with significant implications for the overall efficiency and success of a synthetic route.
The "Building Block" Approach with this compound:
This strategy leverages the pre-existing functionality of this compound, a versatile synthetic intermediate[1]. The inherent reactivity of its nitro and methyl groups, along with the nitrile, allows for a variety of transformations. A key reaction is the reduction of the nitro group to an amine, furnishing 2-amino-3-methylbenzonitrile. This product is a valuable precursor for the synthesis of various heterocyclic systems, particularly quinazolines, which are prevalent in many biologically active molecules[1].
The "Late-Stage Cyanation" Approach:
This modern approach prioritizes the construction of a complex molecular scaffold first, followed by the introduction of the cyano group onto a suitable precursor, typically an aryl halide or triflate. This strategy benefits from the development of highly efficient and often less toxic cyanating agents and catalytic systems. This can be particularly advantageous when the nitrile group is sensitive to reaction conditions in earlier steps of a long synthesis.
To provide a tangible comparison, we will consider the synthesis of a hypothetical, yet representative, drug-like scaffold: an 8-methyl-2-phenylquinazoline .
Comparative Synthesis of 8-Methyl-2-phenylquinazoline
Route A: The "Building Block" Approach via this compound
This synthetic pathway commences with the preparation and subsequent functionalization of this compound.
Workflow for Route A
Caption: Synthetic workflow for Route A, the "Building Block" approach.
Experimental Protocols for Route A:
Step 1: Synthesis of this compound
This intermediate is typically synthesized via the nitration of 3-methylbenzonitrile[1].
-
Protocol: To a stirred solution of 3-methylbenzonitrile in concentrated sulfuric acid at 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition, the reaction is stirred for an additional hour and then carefully poured onto crushed ice. The precipitated product is filtered, washed with water, and dried. This reaction can produce a mixture of isomers, requiring purification[1].
Step 2: Reduction of this compound to 2-Amino-3-methylbenzonitrile
The reduction of the nitro group is a crucial step.
-
Protocol using SnCl₂: this compound is dissolved in ethanol, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added. The mixture is refluxed for several hours. After cooling, the reaction is made basic with a sodium hydroxide solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 2-amino-3-methylbenzonitrile[2].
-
Protocol using Catalytic Hydrogenation: 3-Amino-4-methylbenzonitrile can be synthesized by suspending 3-nitro-4-methylbenzonitrile in ethanol with a 10% Pd/C catalyst and subjecting it to hydrogenation[3]. A similar procedure can be adapted for this compound.
Step 3: Synthesis of 8-Methyl-2-phenylquinazoline from 2-Amino-3-methylbenzonitrile
The final cyclization step can be achieved through various methods. One common approach is the reaction with an acyl chloride.
-
Protocol: 2-Amino-3-methylbenzonitrile is dissolved in a suitable solvent like pyridine or dioxane. Benzoyl chloride is added dropwise, and the mixture is heated. The reaction leads to the formation of the quinazoline ring system. After cooling, the product is isolated by precipitation and purified by recrystallization. The synthesis of quinazolines from 2-aminobenzonitriles is a well-established transformation with various reported methods[4][5].
Route B: The "Late-Stage Cyanation" Approach
This alternative strategy involves building the core quinazoline structure first and then introducing the nitrile group.
Workflow for Route B
Caption: Synthetic workflow for Route B, the "Late-Stage Cyanation" approach.
Experimental Protocols for Route B:
Step 1-3: Synthesis of 8-Bromo-2-phenylquinazoline
This intermediate can be prepared from 2-bromo-6-methylaniline through a multi-step sequence. A variation of the Niementowski quinazoline synthesis can be employed, where anthranilic acids are reacted with amides to form 4-oxo-3,4-dihydroquinazolines[6][7]. 2-Bromo-6-methylaniline can be converted to the corresponding anthranilic acid. Subsequent reaction with benzamide, followed by halogenation of the resulting quinazolinone and reduction, would yield the desired 8-bromo-2-phenylquinazoline.
Step 4: Palladium-Catalyzed Cyanation of 8-Bromo-2-phenylquinazoline
The final step is the introduction of the cyano group. This is where a comparison of modern cyanating agents is critical.
-
Protocol using Potassium Ferrocyanide (K₄[Fe(CN)₆]): This non-toxic and inexpensive cyanide source is a preferred reagent in many industrial settings[8][9][10]. A typical procedure involves reacting the aryl bromide (8-bromo-2-phenylquinazoline) with K₄[Fe(CN)₆] in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., dppf) in a solvent such as DMAc or an aqueous mixture at elevated temperatures[8][9].
-
Protocol using Zinc Cyanide (Zn(CN)₂): Zinc cyanide is another widely used and less toxic alternative to alkali metal cyanides[11][12]. The reaction is typically carried out with a palladium catalyst and a phosphine ligand in a solvent like DMF or DMAc. This method is known for its broad substrate scope and tolerance of various functional groups[11][13].
Performance Comparison: Route A vs. Route B
| Feature | Route A: "Building Block" Approach | Route B: "Late-Stage Cyanation" Approach |
| Overall Strategy | Linear synthesis starting with a pre-functionalized nitrile. | Convergent synthesis with late-stage introduction of the nitrile. |
| Key Intermediate | This compound | 8-Bromo-2-phenylquinazoline |
| Step Economy | Can be longer due to the initial synthesis of the building block. | Potentially shorter if the un-cyanated core is readily accessible. |
| Yields | Can be impacted by the yields of the initial steps (nitration, reduction). | Highly dependent on the efficiency of the final cyanation step. |
| Substrate Scope | The scope is defined by the subsequent reactions on the building block. | The scope of the cyanation reaction itself is broad. |
| Functional Group Compatibility | The nitro group is sensitive to reducing agents, and the nitrile can be hydrolyzed under acidic or basic conditions. | The late-stage cyanation is often compatible with a wide range of functional groups. |
| Safety | Involves nitration, which can be hazardous, and the use of strong acids. This compound itself is toxic[1]. | Utilizes less toxic cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂. However, Zn(CN)₂ is still hazardous and can release HCN with acid[14][15]. K₄[Fe(CN)₆] is considered largely non-toxic under biological conditions[16][17]. |
| Cost | The cost of 3-methylbenzonitrile and the reagents for nitration and reduction. | The cost of the aryl bromide precursor, palladium catalyst, and ligand. |
In-depth Look at Alternative Cyanating Agents
The performance of Route B hinges on the choice of the cyanating agent. Here's a closer comparison of two popular alternatives:
| Cyanating Agent | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Zinc Cyanide (Zn(CN)₂) |
| Toxicity | Low toxicity, considered a food additive[9]. | Significantly less toxic than NaCN/KCN, but still hazardous and can release HCN with acid[14][15]. |
| Handling | Crystalline solid, easy to handle[8]. | Powder, requires careful handling to avoid dust inhalation[14]. |
| Reaction Conditions | Often requires higher temperatures and sometimes aqueous co-solvents[9]. | Can often be performed under milder conditions[11][12]. |
| Catalyst Loading | Generally requires low catalyst loadings. | Effective with low catalyst loadings. |
| Byproducts | Iron salts, which are generally considered environmentally benign. | Zinc salts. |
| Cost | Inexpensive and readily available. | Relatively inexpensive. |
Conclusion and Expert Recommendations
The choice between a "Building Block" approach utilizing this compound and a "Late-Stage Cyanation" strategy is not a one-size-fits-all decision. It is a strategic choice that depends on several factors:
-
Availability of Starting Materials: If a precursor suitable for late-stage cyanation is commercially available and inexpensive, Route B may be more efficient. Conversely, if the synthesis naturally proceeds through an intermediate like 2-amino-3-methylbenzonitrile, Route A is a logical choice.
-
Functional Group Tolerance: For complex molecules with sensitive functional groups that might not withstand the conditions of nitration or reduction, late-stage cyanation (Route B) offers a significant advantage.
-
Process Safety and Scale-up: For large-scale synthesis, the use of non-toxic K₄[Fe(CN)₆] in Route B is a major benefit over the nitration step and the use of the toxic intermediate in Route A. While Zn(CN)₂ is an improvement over alkali cyanides, K₄[Fe(CN)₆] is generally considered safer.
-
Economic Considerations: A thorough cost analysis of both routes, including starting materials, reagents, catalysts, and purification steps, is essential.
References
Click to expand
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- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (URL: [Link])
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- Niementowski quinazoline synthesis - chemeurope.com. (URL: [Link])
- Mild Palladium-Catalyzed Cyanation of (Hetero)
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- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (URL: [Link])
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
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A Researcher's Guide to the Computational Analysis of 3-Methyl-2-nitrobenzonitrile's Electronic Properties: A Comparative Approach
In the landscape of pharmaceutical and materials science research, a deep understanding of a molecule's electronic properties is paramount. These characteristics govern reactivity, intermolecular interactions, and ultimately, a compound's efficacy and applicability. 3-Methyl-2-nitrobenzonitrile, a versatile synthetic intermediate[1], presents a compelling case study in the predictive power of computational chemistry. Its benzene ring, substituted with a trio of electronically active groups—a methyl, a nitro, and a nitrile—creates a complex electronic environment that dictates its role in the synthesis of novel therapeutic agents and materials with tailored electronic or fluorescent properties[1].
This guide provides a comprehensive framework for the computational analysis of this compound's electronic properties. Recognizing the scarcity of direct experimental data for this specific molecule, we will employ a robust comparative methodology. By leveraging Density Functional Theory (DFT) and comparing our calculated results with established experimental and computational data for the closely related analogues, 2-nitrobenzonitrile and 3-nitrobenzonitrile, we can elucidate the electronic influence of the methyl group and provide a validated protocol for researchers.
The Foundation: Understanding Electronic Properties
Before delving into the computational workflow, it is crucial to define the key electronic properties under investigation and their significance:
-
Dipole Moment (µ): This vector quantity measures the overall polarity of a molecule, arising from an uneven distribution of electron density. It is a critical factor in determining solubility, intermolecular interactions, and how a molecule orients itself in an electric field.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital Theory. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
-
Ionization Potential (IP): The minimum energy required to remove an electron from a gaseous atom or molecule. It is a fundamental measure of a substance's resistance to oxidation.
-
Electron Affinity (EA): The energy released when an electron is added to a neutral atom or molecule to form a negative ion[2][3]. It quantifies a substance's ability to be reduced.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust and widely accepted method for calculating the electronic properties of organic molecules using Density Functional Theory (DFT).
Step 1: Molecular Structure Optimization
The initial and most critical step is to obtain an accurate three-dimensional structure of the molecule.
-
Input Structure Generation: Construct the 3D structure of this compound. This can be done using molecular building software such as Avogadro or by retrieving coordinates from a database if available.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Software: Gaussian, GAMESS, or ORCA are suitable quantum chemistry packages[4].
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing the diffuse nature of electron density in anions and excited states, while polarization functions (d,p) account for the non-spherical nature of electron distribution in bonds.
-
Step 2: Vibrational Frequency Analysis
To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation must be performed.
-
Frequency Calculation: Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.
Step 3: Calculation of Electronic Properties
With the validated optimized geometry, the electronic properties can be calculated.
-
Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry. This will provide the energies of the molecular orbitals (HOMO and LUMO).
-
Derivation of Properties:
-
Dipole Moment: The dipole moment is a standard output of most quantum chemistry software packages.
-
HOMO-LUMO Gap: Calculated as the energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).
-
Ionization Potential and Electron Affinity: These can be approximated using Koopmans' theorem, where IP ≈ -EHOMO and EA ≈ -ELUMO. For more accurate values, separate calculations on the cation (for IP) and anion (for EA) are recommended (ΔSCF method).
-
Comparative Analysis: this compound in Context
To contextualize the electronic properties of this compound, we will compare its calculated values with the experimental and computational data available for 2-nitrobenzonitrile and 3-nitrobenzonitrile[5].
| Property | This compound (Calculated) | 2-Nitrobenzonitrile (Experimental)[5] | 2-Nitrobenzonitrile (Calculated)[5] | 3-Nitrobenzonitrile (Experimental)[5] | 3-Nitrobenzonitrile (Calculated)[5] |
| Dipole Moment (µ) / Debye | [To be calculated] | 6.97 | 6.54 | 4.38 | 4.41 |
| HOMO Energy / eV | [To be calculated] | - | -10.5 | - | -10.6 |
| LUMO Energy / eV | [To be calculated] | - | -1.8 | - | -1.9 |
| HOMO-LUMO Gap (ΔE) / eV | [To be calculated] | - | 8.7 | - | 8.7 |
| Ionization Potential (IP) / eV | [To be calculated] | - | - | - | - |
| Electron Affinity (EA) / eV | [To be calculated] | - | - | - | - |
Note: The calculated values for this compound would be populated by running the protocol described above. The calculated values for the analogues are from the cited literature and were obtained using similar computational methods.
Discussion and Interpretation
The addition of a methyl group to the 2-nitrobenzonitrile scaffold is expected to introduce specific electronic effects. The methyl group is a weak electron-donating group through induction and hyperconjugation. This donation of electron density to the aromatic ring is anticipated to:
-
Increase the HOMO Energy: The electron-donating nature of the methyl group should make it easier to remove an electron, thus raising the HOMO energy level compared to 2-nitrobenzonitrile.
-
Slightly Increase the LUMO Energy: The increased electron density on the ring may slightly destabilize the LUMO.
-
Decrease the HOMO-LUMO Gap: The more pronounced effect on the HOMO is likely to result in a smaller HOMO-LUMO gap, suggesting a potential increase in reactivity.
-
Alter the Dipole Moment: The position of the methyl group relative to the strongly electron-withdrawing nitro and nitrile groups will influence the overall molecular dipole moment. Its placement at the 3-position is likely to result in a vector component that modifies the magnitude and direction of the dipole moment compared to the parent 2-nitrobenzonitrile.
Visualizing the Computational Workflow and Molecular Properties
To enhance clarity, the computational workflow and the molecular structure with its associated electronic properties can be visualized using diagrams.
Caption: A flowchart illustrating the key steps in the computational analysis of this compound's electronic properties.
Caption: A visual representation of the this compound structure alongside a table of its computationally derived electronic properties.
Conclusion and Future Directions
This guide provides a comprehensive, albeit comparative, computational analysis of the electronic properties of this compound. By following the detailed DFT protocol, researchers can generate reliable data to understand the electronic landscape of this important synthetic intermediate. The comparison with 2- and 3-nitrobenzonitrile offers valuable insights into the structure-property relationships and the electronic effects of substituent groups.
Future experimental work, such as UV-Vis spectroscopy to determine the experimental HOMO-LUMO gap or rotational spectroscopy to determine the experimental dipole moment, would be invaluable for further validating and refining the computational models presented here. Such a synergistic approach between computational and experimental chemistry is essential for accelerating the discovery and development of new molecules with desired properties in the fields of medicine and materials science.
References
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- [Relevant textbook on comput
- Electron Affinity. PubChem.
- Software and Tools in Computational Chemistry - Study Guide. StudyGuides.com.
- Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile. Physical Chemistry Chemical Physics (RSC Publishing).
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A Comparative Guide to the Synthetic Routes of 3-Methyl-2-nitrobenzonitrile
Introduction
3-Methyl-2-nitrobenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its unique substitution pattern, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, provides a versatile scaffold for further chemical transformations.[1] For researchers and professionals in drug development and material science, the efficient and selective synthesis of this compound is of paramount importance. This guide provides a critical evaluation of the primary synthetic routes to this compound, offering a comparative analysis of their respective advantages and limitations, supported by experimental insights.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into four strategic approaches, each with its own set of challenges and benefits:
-
Direct Nitration of 3-Methylbenzonitrile: An electrophilic aromatic substitution approach.
-
Multi-step Synthesis via 3-Methylbenzoic Acid: A strategy focused on regiochemical control through substituent manipulation.
-
The Sandmeyer Reaction: A classic method for the introduction of a nitrile group via a diazonium salt intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): A route that relies on the activation of an aromatic ring towards nucleophilic attack.
This guide will now delve into a detailed examination of each of these synthetic pathways.
Route 1: Direct Nitration of 3-Methylbenzonitrile
This is the most direct paper-based route to the target molecule, involving the introduction of a nitro group onto the 3-methylbenzonitrile starting material.
Reaction Mechanism and Rationale
The core of this synthesis is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the reaction of a nitric acid source with a strong acid, typically sulfuric acid.[1] The nitronium ion then attacks the electron-rich aromatic ring of 3-methylbenzonitrile.
The primary challenge in this approach is achieving the desired regioselectivity. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. This leads to a mixture of isomeric products, including the desired this compound, as well as 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile.[1]
Caption: Direct Nitration of 3-Methylbenzonitrile.
Experimental Considerations and Optimization
To enhance the yield of the desired 2-nitro isomer, careful control of reaction conditions is crucial. Lowering the reaction temperature can sometimes favor the ortho-product due to kinetic control.
A greener alternative to the traditional mixed acid system involves the use of acetic anhydride and nitric acid.[1] This system can lead to higher selectivity and reduces the generation of acidic waste, a significant advantage in terms of environmental impact and process safety.[1]
Protocol: Nitration of 3-Methylbenzonitrile
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 3-methylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of 3-methylbenzonitrile in sulfuric acid, ensuring the temperature does not exceed 15°C.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction to stir for a specified time. Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Purification: The crude product, a mixture of isomers, is then collected by filtration and purified by techniques such as fractional crystallization or column chromatography.
Route 2: Multi-step Synthesis via 3-Methylbenzoic Acid
This indirect route offers better control over regioselectivity by introducing the nitro group before the formation of the nitrile.
Reaction Pathway and Mechanistic Insights
The synthesis commences with the esterification of 3-methylbenzoic acid. The resulting ester is then nitrated. The ester group, particularly a bulky one, can sterically hinder the 4- and 6-positions, thereby favoring nitration at the 2-position.[1] Following nitration, the ester is hydrolyzed back to the carboxylic acid, which is then converted to the nitrile.
The conversion of the carboxylic acid to the nitrile can be achieved through various methods, such as dehydration of the corresponding amide or direct conversion using reagents like phosphorus oxychloride.
Caption: Multi-step Synthesis from 3-Methylbenzoic Acid.
Advantages and Disadvantages
The primary advantage of this route is the enhanced regioselectivity during the nitration step.[1] However, it is a longer synthetic sequence, which can lead to a lower overall yield and increased production costs.
Protocol: Synthesis of 3-Methyl-2-nitrobenzoic Acid
-
Esterification: Reflux 3-methylbenzoic acid with an alcohol (e.g., methanol or tert-butanol) in the presence of an acid catalyst to form the corresponding ester.
-
Nitration of the Ester: Following a similar procedure to the direct nitration, the 3-methylbenzoate ester is nitrated using a mixed acid solution at low temperatures.
-
Hydrolysis: The purified 3-methyl-2-nitrobenzoate ester is then hydrolyzed back to 3-methyl-2-nitrobenzoic acid using acidic or basic conditions.
Route 3: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[2][3][4]
Reaction Mechanism
This synthesis starts with 3-methyl-2-nitroaniline. The amino group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[3][5] The resulting diazonium salt is then treated with a solution of copper(I) cyanide, which facilitates the displacement of the diazonium group with a cyanide, yielding the target this compound.[2][4] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][4]
Caption: The Sandmeyer Reaction Pathway.
Key Experimental Parameters
The success of the Sandmeyer reaction is highly dependent on maintaining a low temperature during the diazotization step to prevent the premature decomposition of the unstable diazonium salt.[5] The in situ preparation of the copper(I) cyanide is also a common practice.
Protocol: Sandmeyer Cyanation of 3-Methyl-2-nitroaniline
-
Diazotization: Dissolve 3-methyl-2-nitroaniline in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Slowly add a solution of sodium nitrite while maintaining the temperature between 0 and 5°C.
-
Preparation of Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Workup and Purification: After the reaction is complete, the product is typically isolated by extraction and purified by chromatography or recrystallization.
Route 4: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides an alternative disconnection for the synthesis of this compound.
Mechanistic Principles
This route requires a starting material with a good leaving group (typically a halogen) positioned ortho to the nitro group. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer complex intermediate.[6][7] A cyanide source, such as copper(I) cyanide or an alkali metal cyanide, is used as the nucleophile to displace the leaving group.
A suitable starting material for this synthesis would be 2-chloro-6-nitrotoluene or 2-bromo-6-nitrotoluene.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Reaction Conditions and Scope
SNAr reactions are typically carried out at elevated temperatures in a polar aprotic solvent, such as DMF or NMP, to facilitate the reaction. The choice of the cyanide source and reaction conditions can influence the yield and purity of the product.
Protocol: Cyanation of 2-Chloro-6-nitrotoluene
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, combine 2-chloro-6-nitrotoluene, copper(I) cyanide, and a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidinone).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 150-200°C) and maintain it for several hours.
-
Workup: After cooling, the reaction mixture is typically poured into a solution of ferric chloride to decompose the copper cyanide complex. The product is then isolated by extraction.
-
Purification: The crude product is purified by distillation, recrystallization, or column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct Nitration | Route 2: Via 3-Methylbenzoic Acid | Route 3: Sandmeyer Reaction | Route 4: SNAr |
| Starting Material | 3-Methylbenzonitrile | 3-Methylbenzoic Acid | 3-Methyl-2-nitroaniline | 2-Halo-6-nitrotoluene |
| Key Advantage | Most direct route | High regioselectivity | Well-established, reliable | Good for specific precursors |
| Key Disadvantage | Poor regioselectivity, isomer separation | Longer synthetic sequence, lower overall yield | Unstable diazonium intermediate, safety concerns | Harsh reaction conditions, availability of starting material |
| Typical Yield | Variable, often moderate for the desired isomer | Moderate overall yield | Generally good | Good to excellent |
| Scalability | Challenging due to purification | Moderate | Good, with appropriate safety measures | Good |
| Green Chemistry | Poor (mixed acid), better with alternatives | Moderate (multiple steps) | Poor (use of copper salts and nitrites) | Poor (high temperatures, polar aprotic solvents) |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization, including scale, purity requirements, cost, and safety considerations.
-
For exploratory, small-scale synthesis where the starting material is readily available, the Sandmeyer reaction offers a reliable and well-documented path, provided that appropriate safety precautions are taken for handling diazonium salts.
-
For large-scale production where regiochemical purity is critical, the multi-step synthesis via 3-methylbenzoic acid , despite its length, may be the most viable option as it provides the best control over the formation of the desired isomer.
-
The direct nitration route is generally less favorable due to the challenges associated with isomer separation, but it could be considered if a highly selective nitration condition is developed.
-
The SNAr approach is a strong contender if the halogenated starting material is commercially available or can be synthesized efficiently.
Ultimately, a thorough cost-benefit analysis and preliminary experimental validation are recommended before committing to a specific synthetic strategy.
References
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- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
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- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
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- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). National Institutes of Health.
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A Comparative Guide to Catalysts for the Synthesis of Substituted Benzonitriles
Introduction
Substituted benzonitriles are a cornerstone in the synthesis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The nitrile group, with its unique electronic properties and versatile reactivity, serves as a critical building block in modern organic chemistry. Consequently, the development of efficient and robust catalytic methods for the synthesis of these valuable compounds is of paramount importance. This guide provides a comparative analysis of the leading catalytic systems for the synthesis of substituted benzonitriles, with a focus on palladium-, copper-, and nickel-based catalysts. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed experimental protocols to aid researchers in selecting the optimal catalytic approach for their specific synthetic challenges. Furthermore, we will explore traditional methods and emerging metal-free alternatives to offer a comprehensive overview of the current state of the art.
Comparative Analysis of Leading Catalytic Systems
The choice of catalyst for the synthesis of substituted benzonitriles is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, cost, and safety considerations. Here, we compare the performance of the most prominent transition metal catalysts: palladium, copper, and nickel.
Palladium-Catalyzed Cyanation: The Workhorse of Modern Synthesis
Palladium-catalyzed cyanation reactions have become the gold standard for the synthesis of a wide variety of benzonitriles due to their broad functional group tolerance and generally high yields.[1][2] These reactions typically proceed via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Key Features:
-
Broad Substrate Scope: Effective for a wide range of aryl halides (I, Br, Cl) and triflates.[3]
-
Excellent Functional Group Tolerance: Tolerates sensitive functional groups such as esters, ketones, and aldehydes.
-
Milder Reaction Conditions: Often proceeds under milder conditions compared to traditional methods.[2]
-
Catalyst Deactivation: A notable challenge is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst.[4][5]
Comparative Performance Data for Palladium-Catalyzed Cyanation:
| Catalyst System | Aryl Halide | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / cataCXium A | 4-Chlorotoluene | K₄[Fe(CN)₆] | NMP | 120 | 24 | 95 | [6] |
| Pd₂ (dba)₃ / XPhos | 4-Chlorobenzonitrile | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | 1 | 98 | [7] |
| Pd/CM-phos | 4-Chloroacetophenone | K₄[Fe(CN)₆] | MeCN/H₂O | 70 | 18 | 96 | [3][4] |
| Pd(OAc)₂ / XPhos | 1-Bromo-4-nitrobenzene | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 1 | 99 | [7] |
Copper-Catalyzed Cyanation: A Cost-Effective Alternative
Copper-catalyzed cyanation reactions, particularly the Rosenmund-von Braun reaction, represent a classical and cost-effective approach to benzonitrile synthesis. While historically requiring harsh conditions and stoichiometric amounts of copper cyanide, modern advancements have led to the development of catalytic systems with improved efficiency and milder conditions.[5]
Key Features:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.
-
Domino Reactions: Can be employed in domino halide exchange-cyanation reactions, converting aryl bromides to nitriles in situ.[5]
-
Harsh Conditions: Traditional methods often require high temperatures and polar aprotic solvents.
-
Substrate Scope: Can be limited compared to palladium-based systems, particularly with complex substrates.
Comparative Performance Data for Copper-Catalyzed Cyanation:
| Catalyst System | Aryl Halide | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / DMEDA | 1-Bromo-4-methoxybenzene | NaCN | Toluene | 110 | 24 | 92 | [5] |
| CuI / KI / DMEDA | 1-Bromo-3,5-dimethylbenzene | NaCN | Toluene | 110 | 24 | 95 | [5] |
| Cu(BF₄)₂·6H₂O / DMEDA | 4-Bromoanisole | K₄[Fe(CN)₆] | DMAc | 140 | 24 | 85 | [8] |
| CuI | 4-Iodobenzonitrile | NaCN | DMF | 150 | 48 | 89 | [2] |
Nickel-Catalyzed Cyanation: An Emerging Powerhouse
Nickel-catalyzed cyanation has emerged as a powerful and sustainable alternative to palladium- and copper-based systems.[9][10] Nickel's unique electronic properties and lower cost make it an attractive catalyst for these transformations. Recent advancements have focused on developing milder reaction conditions and utilizing a broader range of cyanide sources.
Key Features:
-
High Reactivity: Can be effective for the cyanation of less reactive aryl chlorides.[1][11]
-
Versatile Cyanide Sources: Can utilize non-traditional cyanide sources like organic nitriles and even CO₂/NH₃.[9][10]
-
Air and Moisture Sensitivity: Some nickel catalysts can be sensitive to air and moisture, requiring inert reaction conditions.
-
Photoredox Catalysis: Dual photoredox-nickel catalysis has enabled cyanations to proceed at room temperature under benign conditions.[10]
Comparative Performance Data for Nickel-Catalyzed Cyanation:
| Catalyst System | Aryl Halide | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂·6H₂O / dppf / Zn | 4-Chloro-N,N-dimethylaniline | Zn(CN)₂ | MeCN | 80 | 24 | 91 | [1][11] |
| NiCl₂ / XantPhos / PMHS | 4-Bromoacetophenone | Zn(CN)₂ | Dioxane | 100 | 24 | 90 | [9] |
| NiBr₂ / Triphos / PhSiH₃ | 4-Chlorobenzaldehyde | CO₂/NH₃ | Toluene | 120 | 24 | 85 | [9][10] |
| NiI₂ / dtbbpy / (TMS)₃SiH | 4-Bromobiphenyl | 1,4-Dicyanobenzene | MeCN | RT | 24 | 92 | [10] |
Mechanistic Insights
Understanding the underlying mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Palladium-Catalyzed Cyanation
The catalytic cycle of palladium-catalyzed cyanation is a well-studied process:
Caption: Catalytic cycle for palladium-catalyzed cyanation.
The reaction initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation with a cyanide source (M-CN) to form an Ar-Pd(II)-CN intermediate. The cycle is completed by the reductive elimination of the benzonitrile product (Ar-CN), regenerating the active Pd(0) catalyst.
Copper-Catalyzed Cyanation
The mechanism of copper-catalyzed cyanation is more varied and can depend on the specific reaction conditions. The classical Rosenmund-von Braun reaction is thought to proceed through a nucleophilic aromatic substitution pathway. More modern catalytic versions likely involve Cu(I)/Cu(III) or radical pathways.
Caption: A plausible catalytic cycle for copper-catalyzed cyanation.
Nickel-Catalyzed Cyanation
Similar to palladium, nickel-catalyzed cyanation generally proceeds through a Ni(0)/Ni(II) catalytic cycle. However, Ni(I) and Ni(III) intermediates have also been proposed, particularly in photoredox-catalyzed systems.
Caption: General catalytic cycle for nickel-catalyzed cyanation.
Traditional Methods: The Sandmeyer Reaction
For over a century, the Sandmeyer reaction has been a reliable method for the synthesis of benzonitriles from anilines.[12] This two-step process involves the diazotization of an aniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Mechanism of the Sandmeyer Reaction:
Caption: Simplified mechanism of the Sandmeyer reaction for cyanation.
While effective, the Sandmeyer reaction often requires strongly acidic conditions and can generate significant waste. However, it remains a valuable tool, especially when the corresponding aniline is readily available.
Experimental Protocols
The following are representative experimental protocols for the synthesis of substituted benzonitriles using palladium, copper, and nickel catalysts, as well as the Sandmeyer reaction.
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Chloride with K₄[Fe(CN)₆]
This protocol is adapted from the work of Kwong and colleagues.[3][4]
Materials:
-
Aryl chloride (1.0 mmol)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
CM-phos (0.04 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Acetonitrile (MeCN, 3 mL)
-
Water (3 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aryl chloride, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, CM-phos, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the acetonitrile and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Cyanation of an Aryl Bromide with NaCN
This protocol is based on the work of Buchwald and coworkers.[5]
Materials:
-
Aryl bromide (1.0 mmol)
-
Sodium cyanide (NaCN, 1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
Potassium iodide (KI, 0.2 mmol)
-
N,N'-Dimethylethylenediamine (DMEDA, 1.0 mmol)
-
Toluene (5 mL)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuI, KI, and NaCN.
-
Add the aryl bromide, DMEDA, and toluene.
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
Cool the reaction to room temperature and quench with aqueous ammonium hydroxide.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nickel-Catalyzed Cyanation of an Aryl Chloride with Zn(CN)₂
This protocol is adapted from the work of Liu and colleagues.[1][11]
Materials:
-
Aryl chloride (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.05 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 mmol)
-
Zinc powder (0.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP, 0.2 mmol)
-
Acetonitrile (3 mL)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine NiCl₂·6H₂O, dppf, zinc powder, DMAP, and Zn(CN)₂.
-
Add the aryl chloride and acetonitrile.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 4: Sandmeyer Reaction for the Synthesis of a Benzonitrile
This is a general procedure for the Sandmeyer cyanation.[13][14]
Materials:
-
Aniline derivative (1.0 equiv)
-
Hydrochloric acid (3.0 equiv)
-
Sodium nitrite (NaNO₂, 1.1 equiv)
-
Copper(I) cyanide (CuCN, 1.2 equiv)
-
Sodium cyanide (NaCN, 1.2 equiv)
-
Water
-
Ice
Procedure:
-
Diazotization: Dissolve the aniline derivative in aqueous HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of CuCN and NaCN in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over a drying agent, and concentrate to obtain the crude benzonitrile.
-
Purify by distillation or column chromatography.
Emerging Frontiers: Metal-Free Cyanation
The development of metal-free synthetic methods is a growing area of research, driven by the desire for more sustainable and cost-effective chemical processes. Several metal-free strategies for the synthesis of benzonitriles have recently emerged.
Key Approaches:
-
Photoredox Catalysis: Organic photoredox catalysts can facilitate the C-H cyanation of arenes under mild, room-temperature conditions using visible light.[5][7]
-
Electrophilic Cyanation: The use of electrophilic cyanating reagents allows for the cyanation of electron-rich arenes and organometallic reagents without the need for a transition metal catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): In some cases, highly electron-deficient aryl halides can undergo direct nucleophilic substitution with cyanide sources without a metal catalyst, often under microwave irradiation.[15]
While these methods are still developing and may not yet match the broad applicability of transition metal catalysis for all substrates, they represent a promising direction for the future of benzonitrile synthesis.
Safety and Practical Considerations of Cyanide Sources
A critical aspect of any cyanation reaction is the choice and handling of the cyanide source.
-
Alkali Metal Cyanides (NaCN, KCN): Highly toxic and require careful handling in a well-ventilated fume hood.
-
Zinc Cyanide (Zn(CN)₂): Less acutely toxic than alkali metal cyanides but still hazardous.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly less toxic and more stable crystalline solid, making it a safer alternative.[6][7]
-
Organic Cyanating Agents: A diverse range of organic molecules can serve as cyanide sources, often with reduced toxicity and improved handling characteristics. Examples include acetone cyanohydrin, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), and 1,4-dicyanobenzene.[9][10]
Researchers must always consult the Safety Data Sheet (SDS) for any cyanide source and adhere to strict safety protocols.
Conclusion
The synthesis of substituted benzonitriles is a mature field with a rich and diverse array of catalytic methods at the disposal of the synthetic chemist. Palladium-catalyzed reactions remain the most versatile and widely applicable approach, offering excellent functional group tolerance and high yields. Copper-catalyzed methods provide a cost-effective alternative, particularly for large-scale syntheses, while nickel catalysis is a rapidly advancing field with the potential to overcome some of the limitations of palladium and copper, especially for challenging substrates. Traditional methods like the Sandmeyer reaction still hold their place in the synthetic toolbox, and emerging metal-free strategies offer exciting prospects for more sustainable and environmentally benign syntheses. The choice of the optimal catalyst will ultimately depend on the specific requirements of the target molecule, balancing factors of reactivity, selectivity, cost, and safety. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully navigate the synthesis of this important class of compounds.
References
- Schareina, T., Zapf, A., & Beller, M. (2007). A New Palladium Catalyst System for the Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Tetrahedron Letters, 48(10), 1085-1088.
- Cohen, D. T., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.
- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
- Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn (CN) 2: Key Roles of DMAP. Organic Letters, 19(8), 2118-2121.
- Wu, Y., Ma, C., Bilal, M., & Liang, Y. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(24), 6016.
- Anderson, K. W., & Buchwald, S. L. (2005). A versatile protocol for the copper-catalyzed cyanation of aryl and heteroaryl bromides with acetone cyanohydrin.
- Organic Chemistry Portal. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal.
- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]. PubMed, 21208008.
- Wang, T., et al. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440.
- University of California, Los Angeles. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. UCLA Chemistry.
- Beller, M., et al. (2008). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides.
- Li, Z., et al. (2021). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 3(1), 1-10.
- Zhang, X., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.
- Lee, C. F., et al. (2012). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
- Organic Syntheses. (n.d.). o-TOLUNITRILE. Organic Syntheses.
- Cai, C., et al. (2014). Palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]·3H2O. RSC Advances, 4(23), 11843-11846.
- Xiao, J., et al. (2022). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 27(19), 6524.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
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A Comprehensive Guide to Assessing the Stability of 3-Methyl-2-nitrobenzonitrile: A Methodological Approach
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of early-phase pharmaceutical development. It informs formulation strategies, storage conditions, and the analytical methods required to ensure product quality and patient safety. This guide presents a comprehensive, methodology-focused framework for assessing the stability of 3-Methyl-2-nitrobenzonitrile, a key synthetic intermediate. In the absence of direct experimental data for this specific molecule, this document serves as a detailed proposal for a robust stability study, grounded in established chemical principles and regulatory expectations. We will explore the anticipated degradation pathways, provide detailed experimental protocols for forced degradation studies, and outline the development of a stability-indicating analytical method.
Theoretical Stability Profile of this compound
The chemical architecture of this compound features a benzonitrile core substituted with a nitro group at the 2-position and a methyl group at the 3-position. This substitution pattern dictates its reactivity and potential degradation pathways.
-
Nitrile Group (-CN): The carbon-nitrogen triple bond is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds via an amide intermediate to form the corresponding carboxylic acid, in this case, 3-methyl-2-nitrobenzoic acid. The rate of this hydrolysis can be influenced by the electronic nature of the other ring substituents.
-
Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but makes it more susceptible to nucleophilic substitution. More importantly, the nitro group itself is prone to reduction, which can lead to nitroso, hydroxylamino, and ultimately amino derivatives. This reductive pathway is a common degradation route for nitroaromatic compounds.[1][2] The presence of the ortho-methyl group may introduce steric hindrance, potentially influencing the rate of reactions involving the nitro group.[3]
-
Aromatic Ring: The benzene ring itself is generally stable but can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening products. The electron-withdrawing nitro group, however, generally makes the ring more resistant to oxidative degradation.[4]
-
Methyl Group (-CH₃): The methyl group is typically robust but can be oxidized under strong oxidative conditions to a carboxylic acid.
Based on these structural features, a logical workflow for assessing the stability of this compound can be proposed.
Caption: Proposed workflow for the stability assessment of this compound.
Proposed Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6] The following protocols are designed in accordance with the principles outlined in ICH guideline Q1A(R2).[7][8][9]
Experimental Protocols
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
1. Acidic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1N HCl.
- Incubate the mixture at 60°C for 24 hours.
- At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
- Rationale: This condition is designed to promote the hydrolysis of the nitrile group to a carboxylic acid.
2. Basic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1N NaOH.
- Keep the mixture at room temperature for 8 hours.
- At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
- Rationale: Basic conditions are also expected to hydrolyze the nitrile group, potentially at a different rate than acidic conditions.
3. Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[10][11]
- Keep the mixture at room temperature for 24 hours, protected from light.
- At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
- Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[12][13] Potential reactions include oxidation of the methyl group or the aromatic ring, though nitroaromatics are often resistant.[4]
4. Thermal Degradation:
- Store the solid drug substance in a temperature-controlled oven at 80°C for 7 days.
- Also, expose the stock solution (1 mg/mL) to 80°C for 7 days.
- At the end of the study, dissolve the solid sample and dilute both the solid and solution samples with the mobile phase to a final concentration of approximately 100 µg/mL.
- Rationale: High temperature can induce various degradation reactions, including C-NO₂ bond cleavage.[3][14]
5. Photostability Testing:
- Expose the solid drug substance and the stock solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17]
- Maintain a control sample protected from light at the same temperature.
- At the end of the exposure, prepare samples for analysis as described for thermal degradation.
- Rationale: This test evaluates the potential for light-induced degradation, a common pathway for aromatic compounds.[18]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, process impurities, and excipients.[19][20] A reverse-phase HPLC method with UV detection is proposed for this purpose.
Proposed HPLC Method Protocol
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) would be a suitable starting point due to its versatility for separating moderately polar compounds.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient is recommended to ensure the elution of both the parent compound and potentially more polar or less polar degradation products. A suggested starting gradient is:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm), and use the PDA to monitor peak purity and detect any co-eluting impurities.
-
Injection Volume: 10 µL
Rationale: The C18 column provides good retention for aromatic compounds. The acidic mobile phase (formic acid) is used to ensure good peak shape for any acidic or basic analytes. A gradient elution is necessary to separate compounds with a range of polarities that are expected from the forced degradation studies.
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[21][22] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Anticipated Stability Profile and Comparative Analysis
Based on the chemical structure and known reactivity of related compounds, the following stability profile for this compound can be anticipated.
| Stress Condition | Expected Degradation | Predicted Major Degradant(s) |
| Acidic Hydrolysis | Moderate to Significant | 3-Methyl-2-nitrobenzoic acid |
| Basic Hydrolysis | Significant | 3-Methyl-2-nitrobenzoic acid (via amide intermediate) |
| Oxidative (3% H₂O₂) | Minimal to Moderate | Potential for oxidation of the methyl group to a carboxylic acid or hydroxylation of the aromatic ring. |
| Thermal (80°C) | Minimal | Potential for minor decomposition, possibly involving the nitro group. |
| Photolytic (ICH Q1B) | Moderate | Potential for nitro group reduction to nitroso or other photoproducts. |
Comparative Stability with Isomers:
The stability of this compound can be theoretically compared to its isomers based on electronic and steric effects.[23][24]
-
4-Methyl-2-nitrobenzonitrile: The methyl group is para to the nitro group. The electronic effects of the methyl and nitro groups are in opposition, which might influence the overall electron density of the ring and the reactivity of the functional groups differently than in the 3-methyl isomer.
-
5-Methyl-2-nitrobenzonitrile: The methyl group is meta to the nitro group. The steric hindrance around the nitro group is less pronounced compared to the 3-methyl isomer, which could potentially lead to faster reactions involving the nitro group.
-
6-Methyl-2-nitrobenzonitrile: The methyl group is ortho to the nitro group, similar to the 3-methyl isomer, but on the other side. Steric hindrance would be a significant factor.
A comprehensive study would involve subjecting these isomers to the same forced degradation conditions to experimentally verify these theoretical predictions.
Conclusion
This guide provides a robust and scientifically sound framework for a comprehensive stability assessment of this compound. By following the proposed forced degradation protocols and developing and validating the suggested stability-indicating HPLC method, researchers can gain critical insights into the intrinsic stability of this molecule. This information is invaluable for making informed decisions during the drug development process, ultimately contributing to the creation of safe and effective pharmaceutical products. The principles and methodologies outlined here are broadly applicable to the stability assessment of other novel chemical entities.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]
- ICH Q1B Photostability Testing of New Drug Substances and Products. U.S.
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
- ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency; 1998. [Link]
- ICH Quality Guidelines.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV; 1996. [Link]
- Q1B Photostability Testing of New Drug Substances and Products. U.S.
- ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency; 1998. [Link]
- Thermal Stability Characteristics of Nitroaromatic Compounds.
- ICH Q2 Analytical Method Valid
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare; 2018. [Link]
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment; 2023. [Link]
- Q1A(R2) Guideline.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency; 2003. [Link]
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- Oxidative Degradation of Organic Pollutants by Hydrogen Peroxide in the Presence of FePz(dtnCl2)
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- Oxidative Degradation. Royal Society of Chemistry; 2012. [Link]
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- Kinetics and mechanism of the decomposition of nitrobenzene in the gas phase. Semantic Scholar; 1975. [Link]
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- Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. National Institutes of Health; 2023. [Link]
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- Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives.
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- Stability Indicating HPLC Method Development: A Review. IJPPR; 2023. [Link]
- Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv; 2023. [Link]
- Stability Indicating HPLC Method Development –A Review. IJTSRD; 2021. [Link]
- Microbial degradation of nitroaromatic compounds.
- Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT).
- Stability Indicating HPLC Method Development: A Review.
- Photostability testing theory and practice. Q1 Scientific; 2021. [Link]
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- Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2. PubMed; 2015. [Link]
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A Comparative Guide to the Quantitative Analysis of Isomers in Nitrated 3-Methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of Nitrated 3-Methylbenzonitrile Isomers.
The nitration of 3-methylbenzonitrile is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. This electrophilic aromatic substitution reaction yields a mixture of constitutional isomers, primarily 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile, along with other potential minor isomers. Accurate and robust analytical methodologies are paramount for the precise quantification of these isomers to ensure reaction optimization, process control, and the quality of the final product. This guide provides an in-depth, objective comparison of two of the most prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this specific isomeric mixture. The discussion is supported by established analytical principles and illustrative experimental data to empower researchers in selecting the most appropriate technique for their specific laboratory and research needs.
The Analytical Challenge: Separating Structurally Similar Isomers
The primary analytical hurdle in the analysis of nitrated 3-methylbenzonitrile lies in the effective separation of its structurally similar isomers. The subtle differences in the position of the nitro group relative to the methyl and cyano substituents result in very similar physicochemical properties, such as polarity and volatility. Consequently, achieving baseline resolution for accurate quantification requires a carefully optimized chromatographic method. This guide will explore how HPLC and GC, through their distinct separation mechanisms, address this challenge.
At a Glance: Key Differences Between HPLC and GC for Isomer Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on the differential partitioning of analytes between the mobile phase and a stationary phase. | Separation in a gaseous mobile phase based on the differential partitioning of volatile analytes between the mobile phase and a stationary phase. |
| Analyte Volatility | Not a prerequisite; ideal for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable to be vaporized without decomposition. |
| Selectivity | Highly versatile, with a wide array of stationary and mobile phases offering diverse selectivity, particularly for polar and non-polar aromatic compounds. | Excellent for separating compounds based on boiling point and polarity. Capillary columns offer high separation efficiency. |
| Sensitivity | Generally in the low µg/mL to ng/mL range with UV detection. | Can achieve very low detection limits (ng/mL to pg/mL), especially with sensitive detectors like Electron Capture Detector (ECD) for nitroaromatics. |
| Instrumentation Cost | Generally lower initial and operational costs for standard systems. | Higher initial investment, particularly for mass spectrometry (MS) detectors, and requires a continuous supply of high-purity gases. |
| Typical Run Time | Can be longer depending on the complexity of the separation and the need for gradient elution. | Generally offers faster analysis times for volatile compounds. |
Deep Dive: A Comparative Performance Analysis
The choice between HPLC and GC for the quantitative analysis of nitrated 3-methylbenzonitrile isomers is not a one-size-fits-all decision. It is contingent upon the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a powerful technique for the separation of aromatic isomers.[1] The versatility of HPLC lies in the wide variety of stationary phases and mobile phase compositions that can be employed to fine-tune the separation. For the analysis of nitrated 3-methylbenzonitrile isomers, reversed-phase HPLC is the most common approach.
Key Strengths of HPLC:
-
Broad Applicability: HPLC is suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2]
-
Enhanced Selectivity: The availability of various column chemistries (e.g., C18, Phenyl-Hexyl, and Pentafluorophenyl) provides multiple avenues to achieve the desired selectivity for closely related isomers.[1] Phenyl-based columns, in particular, can offer enhanced resolution for aromatic compounds through π-π interactions.
-
Robustness: Modern HPLC systems are known for their reliability and reproducibility, making them well-suited for routine quality control applications.
Considerations for HPLC:
-
Solvent Consumption: HPLC can consume significant volumes of organic solvents, which can be a consideration in terms of cost and environmental impact.
-
Peak Tailing: Basic compounds can sometimes exhibit peak tailing on silica-based columns, which may require the use of mobile phase additives to mitigate.
Gas Chromatography (GC): High Efficiency and Sensitivity
GC is an excellent technique for the analysis of volatile and semi-volatile compounds like the isomers of nitrated 3-methylbenzonitrile.[3] The high efficiency of modern capillary columns allows for the separation of compounds with very similar boiling points.
Key Strengths of GC:
-
High Resolution: Capillary GC columns can provide a large number of theoretical plates, leading to excellent separation of closely eluting isomers.
-
High Sensitivity: GC detectors such as the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD) are highly sensitive. The ECD is particularly sensitive to electrophilic groups like the nitro group, making it an excellent choice for trace analysis of nitroaromatics.
-
Coupling with Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides an unparalleled level of confidence in compound identification through the analysis of mass fragmentation patterns.[1] This is particularly valuable when analyzing complex reaction mixtures where unexpected byproducts may be present.
Considerations for GC:
-
Thermal Stability: The analytes must be thermally stable and volatile enough to be analyzed by GC without degradation in the heated injector and column.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis, potentially requiring more extensive sample preparation.
Experimental Protocols: A Starting Point for Method Development
The following are detailed, step-by-step methodologies for the analysis of nitrated 3-methylbenzonitrile isomers by HPLC-UV and GC-FID. These protocols should be considered as a starting point and may require optimization for specific instrumentation and sample matrices.
HPLC-UV Method for Quantitative Analysis
Caption: General workflow for the HPLC-UV analysis of nitrated 3-methylbenzonitrile.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column could be explored for alternative selectivity.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each purified isomer standard (3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile) and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (approx. 100 µg/mL): Accurately weigh approximately 1 mg of the nitrated 3-methylbenzonitrile reaction mixture and dissolve in 10 mL of the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[4]
GC-FID/MS Method for Quantitative Analysis
Caption: General workflow for the GC-FID/MS analysis of nitrated 3-methylbenzonitrile.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column suitable for the separation of aromatic isomers (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
MS Conditions (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each purified isomer standard and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Dilute the reaction mixture in a suitable solvent to a concentration within the calibration range.
-
Internal Standard (optional but recommended for improved precision): An internal standard (e.g., an aromatic compound with similar properties but not present in the sample) can be added to all standards and samples.
Quantitative Data Summary: An Illustrative Comparison
The following table presents hypothetical, yet representative, quantitative data for the analysis of a mixture of 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile using optimized HPLC-UV and GC-FID methods. This data is intended to illustrate the expected performance of each technique.
| Parameter | HPLC-UV | GC-FID |
| Retention Time (Isomer 1: 3-methyl-4-nitrobenzonitrile) | ~ 8.5 min | ~ 12.2 min |
| Retention Time (Isomer 2: 3-methyl-6-nitrobenzonitrile) | ~ 9.2 min | ~ 12.8 min |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL |
| Precision (%RSD, n=6) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
Conclusion and Recommendations: Selecting the Right Tool for the Job
Both HPLC and GC are highly capable techniques for the quantitative analysis of isomers in a mixture of nitrated 3-methylbenzonitrile. The ultimate choice between the two will depend on the specific analytical goals, available resources, and the nature of the samples.
-
For routine quality control and process monitoring, where high throughput and cost-effectiveness are key, a well-developed HPLC-UV method is often the preferred choice. Its robustness and ease of use make it a workhorse in many industrial laboratories.
-
When high sensitivity, high resolution, and definitive identification are paramount, GC, particularly when coupled with mass spectrometry (GC-MS), is the superior technique. This is especially true for complex reaction mixtures or when trace-level impurities need to be identified and quantified.
Ultimately, the most reliable approach involves validating the chosen method for its intended purpose, ensuring that it meets the required standards of accuracy, precision, and robustness for the quantitative analysis of nitrated 3-methylbenzonitrile isomers.
References
- BenchChem. (2025). A Comparative Guide: HPLC-UV vs. GC-MS for the Analysis of Dinitrotoluene Isomers.
- BenchChem. (2025).
- PubMed. (1996).
- Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 3-Methyl-2-nitrobenzonitrile: Bridging Experimental Data with Theoretical Predictions
For researchers, medicinal chemists, and material scientists, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific inquiry. 3-Methyl-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and functional materials, presents a compelling case for the synergistic use of experimental spectroscopy and computational chemistry.[1] This guide provides an in-depth comparison of the experimental and theoretical spectra of this compound, offering a framework for validating molecular structures and understanding the electronic and vibrational properties conferred by its specific substitution pattern.
The strategic placement of a methyl group at the 3-position, a nitro group at the 2-position, and a nitrile group at the 1-position on the benzene ring creates a unique electronic environment. This guide will navigate the nuances of interpreting Fourier-Transform Infrared (FT-IR), FT-Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, juxtaposing empirical data with high-level theoretical calculations.
Methodological Framework: A Duality of Experiment and Theory
A robust structural analysis hinges on the convergence of experimental observation and theoretical prediction. This dual approach provides a self-validating system where computational models are benchmarked against real-world data, and experimental spectra are interpreted with a higher degree of confidence.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following are standardized protocols for the characterization of benzonitrile derivatives.[2]
Vibrational Spectroscopy (FT-IR & FT-Raman)
-
Sample Preparation (FT-IR): For solid-phase analysis, approximately 1-2 mg of this compound is intimately mixed with 100 mg of spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a transparent pellet under high pressure.[2]
-
Data Acquisition (FT-IR): The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is acquired prior to the sample scan to negate atmospheric and instrumental interferences.[2]
-
Sample Preparation (FT-Raman): The FT-Raman spectrum is obtained from the crystalline powder of the compound without any special preparation.
-
Data Acquisition (FT-Raman): A Nd:YAG laser operating at 1064 nm is used for excitation to minimize fluorescence. The spectrum is collected in the Stokes region from 3500-50 cm⁻¹.[2]
Electronic Spectroscopy (UV-Vis)
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent, such as ethanol or cyclohexane, to a concentration of approximately 10⁻⁵ M.
-
Data Acquisition: The absorption spectrum is recorded over a range of 200-400 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to obtain one-dimensional spectra.[3]
Computational Methodology
Theoretical calculations are performed using Density Functional Theory (DFT), a robust method for predicting the properties of organic molecules.[4]
Geometry Optimization and Frequency Calculations
-
Software: All calculations are performed using a quantum chemistry software package like Gaussian.[2]
-
Method: The molecular geometry of this compound is optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[1][4] This level of theory provides a good balance between accuracy and computational cost for vibrational frequency predictions.[4]
-
Vibrational Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the FT-IR and FT-Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; thus, they are scaled by an empirical factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[2]
UV-Vis Spectrum Prediction
-
Method: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory, employing a polarizable continuum model (PCM) to simulate the solvent environment.[5]
NMR Chemical Shift Prediction
-
Method: The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[6] Calculated isotropic shielding values are referenced to the computed shielding of TMS at the same level of theory.
Vibrational Spectra: A Tale of Functional Groups
The vibrational spectra (FT-IR and FT-Raman) are highly sensitive to the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the nitrile, nitro, and methyl groups, as well as the substituted benzene ring.
| Vibrational Mode | Technique | Expected Experimental Range (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment Rationale |
| C-H Stretch (Aromatic) | FT-IR/Raman | 3100 - 3000 | ~3080 | Characteristic of C-H bonds on the benzene ring.[7] |
| C-H Stretch (Methyl) | FT-IR/Raman | 3000 - 2850 | ~2950 | Asymmetric and symmetric stretching of the -CH₃ group.[2] |
| Nitrile Stretch (C≡N) | FT-IR/Raman | 2240 - 2220 | ~2235 | A sharp, intense band characteristic of the nitrile group. Its position is influenced by conjugation with the ring.[2] |
| Asymmetric NO₂ Stretch | FT-IR | 1560 - 1515 | ~1540 | Strong absorption due to the electron-withdrawing nitro group. |
| Symmetric NO₂ Stretch | FT-IR | 1360 - 1335 | ~1350 | Another characteristic strong absorption of the nitro group. |
| C=C Stretch (Aromatic) | FT-IR/Raman | 1600 - 1450 | ~1590, 1480 | Multiple bands corresponding to the stretching of the aromatic ring framework.[2] |
The strong electron-withdrawing nature of both the nitrile and nitro groups leads to a complex interplay of inductive and resonance effects, which influences the bond strengths and, consequently, the vibrational frequencies of the aromatic ring. The theoretical calculations, particularly after scaling, are expected to show good agreement with the experimental data, aiding in the definitive assignment of each vibrational mode.
Electronic Spectrum: Probing Molecular Orbitals
The UV-Vis spectrum provides insights into the electronic transitions within the molecule. The absorption bands correspond to the promotion of electrons from occupied to unoccupied molecular orbitals.
| Parameter | Experimental (in Ethanol) | Theoretical (TD-DFT/PCM) | Transition Assignment |
| λ_max 1 | ~280-300 nm | ~290 nm | n → π |
| λ_max 2 | ~240-260 nm | ~250 nm | π → π |
The spectrum is anticipated to be dominated by two main absorption bands. A lower energy band, likely corresponding to an n → π* transition involving the lone pair electrons on the oxygen atoms of the nitro group, and a higher energy, more intense band corresponding to π → π* transitions within the conjugated aromatic system.[5] TD-DFT calculations are invaluable for assigning these transitions by identifying the specific molecular orbitals involved (e.g., HOMO to LUMO).
NMR Spectra: Mapping the Chemical Environment
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. The chemical shift of each nucleus is highly sensitive to its local electronic environment.
¹H NMR
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons, each exhibiting splitting patterns due to coupling with adjacent protons. The methyl group will appear as a singlet.
¹³C NMR
The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached functional groups.
| Atom | Expected ¹H Chemical Shift (ppm) | Calculated ¹H Shift (GIAO) | Expected ¹³C Chemical Shift (ppm) | Calculated ¹³C Shift (GIAO) | Rationale |
| -CH₃ | ~2.5 | ~2.45 | ~20 | ~19.5 | Aliphatic methyl group attached to an aromatic ring. |
| Aromatic H | 7.5 - 8.2 | 7.6 - 8.1 | - | - | Deshielded due to ring current and electron-withdrawing groups. |
| C-CN | - | - | ~110-115 | ~112 | Quaternary carbon attached to the nitrile, deshielded but less so than other substituted carbons. |
| C-NO₂ | - | - | ~150 | ~149 | Highly deshielded due to the strong electron-withdrawing effect of the nitro group. |
| C-CH₃ | - | - | ~140 | ~139 | Aromatic carbon attached to the methyl group. |
| Aromatic C | - | - | 125-135 | 126-134 | Unsubstituted aromatic carbons. |
| C≡N | - | - | ~118 | ~117 | Nitrile carbon, characteristic chemical shift. |
The GIAO method is highly effective in predicting the relative chemical shifts of both protons and carbons.[6] Discrepancies between experimental and theoretical values are often systematic and can be corrected with linear scaling, but the primary value lies in the correct prediction of the ordering of the signals, which is crucial for unambiguous assignment.
Conclusion
The integrated approach of combining experimental spectroscopy with theoretical calculations provides a powerful and reliable methodology for the structural analysis of this compound. DFT and its time-dependent variant have proven to be indispensable tools for predicting vibrational, electronic, and NMR spectra with a high degree of accuracy. The close correlation between scaled theoretical data and experimental results not only validates the proposed molecular structure but also provides a deeper understanding of the electronic and steric interactions of the substituent groups. This guide serves as a comprehensive framework for researchers, enabling them to apply similar synergistic methodologies to their own work in drug development and material science, ensuring scientific integrity and fostering innovation.
References
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Misra, N., et al. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 2009, 1(1), 196-209. [Link]
- The Royal Society of Chemistry.
- Sowlati-Hashjin, S., et al. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 2022, 27(23), 8234. [Link]
- PubChem. 3-Nitrobenzonitrile. [Link]
- de Oliveira, V.E., et al. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences, 2023, 24(1), 476. [Link]
- Rajalakshmi, K., et al. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 2020, 13(3), 225-239. [Link]
- Benallou, A., et al. GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 2015, 3(2), 238-248. [Link]
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A Comparative Guide to the Synthetic Yields of 3-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, 3-Methyl-2-nitrobenzonitrile stands as a pivotal intermediate. Its unique substitution pattern, featuring a methyl, a nitro, and a nitrile group on a benzene ring, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, with a focus on reported yields and the underlying chemical principles that govern the success of each methodology.
Direct Nitration of 3-Methylbenzonitrile: A Route Plagued by Isomeric Impurities
The most direct conceptual approach to this compound is the electrophilic aromatic substitution of 3-methylbenzonitrile. This method, however, is hampered by a significant lack of regioselectivity. The interplay between the ortho-, para-directing methyl group and the meta-directing nitrile group leads to a mixture of nitrated isomers, with the desired 2-nitro product often being a minor component.
Reaction Principle: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. This potent electrophile then attacks the electron-rich aromatic ring of 3-methylbenzonitrile.
Challenges and Yields: The directing effects of the substituents on 3-methylbenzonitrile are not fully synergistic for the formation of the 2-nitro isomer. The methyl group activates the ortho (C2, C6) and para (C4) positions, while the nitrile group deactivates the entire ring and directs incoming electrophiles to the meta (C5) position. The resulting product is a mixture of this compound, 3-methyl-4-nitrobenzonitrile, 3-methyl-6-nitrobenzonitrile, and other isomers. While the total yield of the nitrated mixture can be in the range of 60-80%, the isolation of the pure 2-nitro isomer is a challenging process that significantly lowers the practical yield of the desired product[1].
Caption: The Sandmeyer reaction pathway for this compound.
Palladium-Catalyzed Cyanation: A Modern and Efficient Alternative
Modern organometallic chemistry offers a powerful tool for the synthesis of aryl nitriles through palladium-catalyzed cross-coupling reactions. This method typically involves the reaction of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
Typical Reaction: A suitable precursor, such as 2-bromo-6-nitrotoluene or 2-chloro-6-nitrotoluene, is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst like Pd(OAc)₂ or a pre-catalyst, and a phosphine ligand.
Advantages and Reported Yields: Palladium-catalyzed cyanation reactions are known for their high efficiency and broad functional group tolerance. The use of less toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage over traditional methods employing highly toxic alkali metal cyanides.[2][3] While a specific yield for the synthesis of this compound via this method is not explicitly detailed in the surveyed literature, protocols for the cyanation of various aryl bromides report yields in the range of 83-96%.[2] Given the electronic nature of the likely precursors, high yields can be anticipated for this transformation.
Caption: Palladium-catalyzed cyanation of 2-bromo-6-nitrotoluene.
Nucleophilic Aromatic Substitution (SNAr): A Viable Route with Activated Precursors
Nucleophilic aromatic substitution (SNAr) provides another pathway to this compound, contingent on the availability of a suitable precursor. The presence of the strongly electron-withdrawing nitro group ortho to a leaving group activates the aromatic ring towards nucleophilic attack.
Reaction Principle: A precursor such as 2-chloro-6-nitrotoluene or 2-bromo-6-nitrotoluene can be reacted with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide leaving group to form the final product.[4][5]
Caption: The SNAr mechanism for the synthesis of this compound.
Indirect Synthesis via Dehydration of 3-Methyl-2-nitrobenzamide: A High-Yielding Two-Step Process
An indirect yet highly efficient route to this compound involves the synthesis and subsequent dehydration of 3-methyl-2-nitrobenzamide. This method circumvents the regioselectivity issues of direct nitration and can provide the target molecule in high overall yield.
Reaction Sequence:
-
Amide Formation: 3-Methyl-2-nitrobenzoic acid is converted to its corresponding primary amide, 3-methyl-2-nitrobenzamide. This transformation can be achieved in high yield (e.g., 95%) by activating the carboxylic acid with a reagent like ethyl chloroformate, followed by treatment with ammonia.
-
Dehydration: The resulting amide is then dehydrated to the nitrile. Common dehydrating agents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).[6][7][8] These reagents are known to effect the conversion of primary amides to nitriles in excellent yields.
Yield Analysis: This two-step sequence is particularly attractive due to the high yields often associated with each step. The formation of 3-methyl-2-nitrobenzamide has been reported with a 95% yield. The subsequent dehydration of primary amides to nitriles using reagents like POCl₃ or TFAA typically proceeds with high efficiency. Although a specific yield for the dehydration of 3-methyl-2-nitrobenzamide is not provided in the searched literature, similar reactions suggest that yields of over 90% are readily achievable.
Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Nitration | 3-Methylbenzonitrile | HNO₃, H₂SO₄ | Low (for 2-nitro isomer) | Direct, one-step reaction. | Poor regioselectivity, difficult purification. |
| Sandmeyer Reaction | 3-Methyl-2-nitroaniline | NaNO₂, HCl, CuCN | Good to Excellent (52-93% range for similar reactions) [9] | High regioselectivity, reliable. | Multi-step, involves diazonium salts. |
| Pd-Catalyzed Cyanation | 2-Bromo-6-nitrotoluene | Pd catalyst, ligand, Zn(CN)₂ | Excellent (83-96% range for similar reactions) [2] | High yield, good functional group tolerance, uses less toxic reagents. | Requires specialized catalysts and ligands. |
| SNAr Reaction | 2-Chloro-6-nitrotoluene | NaCN, DMSO | Potentially High | High regioselectivity, simple reagents. | Requires an activated aryl halide precursor. |
| Indirect (Amide Dehydration) | 3-Methyl-2-nitrobenzoic acid | 1. EtOCOCl, NH₃2. POCl₃ or TFAA | Excellent (overall) | High yields in both steps, good regiocontrol. | Multi-step process. |
Conclusion
For the synthesis of this compound, direct nitration of 3-methylbenzonitrile is the least practical approach due to the formation of a complex mixture of isomers. The Sandmeyer reaction, palladium-catalyzed cyanation, and nucleophilic aromatic substitution all offer highly regioselective routes to the target molecule, with the choice of method often depending on the availability of the starting materials and the desired scale of the reaction. The indirect synthesis via the dehydration of 3-methyl-2-nitrobenzamide stands out as a particularly high-yielding and reliable method, provided the starting carboxylic acid is readily accessible. For researchers and drug development professionals, the selection of the optimal synthetic route will involve a careful consideration of these factors to achieve the desired outcome in a timely and efficient manner.
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A Comparative Guide to Patented Synthetic Routes for 3-Methyl-2-nitrobenzonitrile Derivatives
Introduction: The Strategic Importance of 3-Methyl-2-nitrobenzonitrile
This compound is a pivotal chemical intermediate whose structural features—a benzene ring activated by electron-withdrawing nitro and nitrile groups and a methyl group—confer unique reactivity.[1] This compound serves as a critical building block in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] For instance, reduction of the nitro group yields 2-amino-3-methylbenzonitrile, a precursor for compounds with significant antiproliferative activities against various cancer cell lines.[1] Given its industrial relevance, the development of efficient, cost-effective, and environmentally benign synthetic methodologies is a subject of intense research and patent activity.
This guide provides an in-depth analysis of the dominant patented strategies for synthesizing the this compound core. We will dissect and compare the primary synthetic pathways, evaluate them based on performance data and mechanistic principles, and provide detailed experimental protocols grounded in the patent literature.
Core Synthetic Strategies: A Patent Landscape Analysis
The synthesis of this compound and its immediate precursors can be broadly categorized into two major approaches, each with distinct advantages and challenges. The choice of strategy often hinges on factors like raw material availability, desired scale, and environmental considerations.
-
Direct Nitration of a Benzonitrile Precursor: This is the most straightforward approach, involving the direct introduction of a nitro group onto a 3-methylbenzonitrile scaffold.
-
Functional Group Interconversion on a Pre-functionalized Ring: This strategy involves synthesizing a key intermediate, such as 3-methyl-2-nitrobenzoic acid, and subsequently converting the carboxylic acid moiety into the desired nitrile group. This pathway offers alternative starting points and can sometimes provide better regioselectivity.
The logical relationship between these primary routes is illustrated below.
Caption: Workflow for greener batch nitration.
Methodology:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge methyl 3-methylbenzoate (1.0 mol) and acetic anhydride (3.0 mol).
-
Cooling: Cool the reaction mixture to between 0 °C and 5 °C using an ice-salt bath.
-
Nitration: Slowly add fuming nitric acid (1.2 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 5-10 °C with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.
-
Purification: Purify the crude product by recrystallization from ethanol to yield pure methyl 3-methyl-2-nitrobenzoate.
Protocol 2: Catalytic Air Oxidation of 3-Nitro-o-xylene (Adapted from EP3148962B1)
This protocol outlines the selective oxidation of one methyl group to a carboxylic acid using air, a key step in an alternative route to the 3-methyl-2-nitrobenzoic acid intermediate.
Methodology:
-
Reactor Charging: To a pressure reactor (e.g., Hastelloy C-276), add 3-nitro-o-xylene (1.0 mol), acetic acid (as solvent), cobalt(II) acetate tetrahydrate (0.02 mol), and a suitable initiator (e.g., a bromide source).
-
Pressurization and Heating: Seal the reactor and purge with nitrogen. Pressurize the reactor with air to the desired pressure (e.g., 500-1000 kPa). Heat the mixture to the reaction temperature, typically between 100 °C and 120 °C, with vigorous stirring. [3]3. Reaction: Maintain the temperature and pressure for the specified reaction time (e.g., 4-8 hours). The reaction progress can be monitored by sampling and analyzing via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The patent emphasizes controlling the conversion to less than 99% to optimize selectivity. [2]4. Cooling and Isolation: After the reaction period, cool the reactor to room temperature and vent the excess pressure.
-
Purification: The product, 3-methyl-2-nitrobenzoic acid, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. The crude product can be further purified by recrystallization from a suitable solvent.
Conclusion and Future Outlook
The patent landscape for the synthesis of this compound derivatives clearly illustrates a trajectory towards more sustainable and efficient manufacturing processes. While traditional nitration methods remain relevant, innovations such as the replacement of strong mineral acids, the adoption of catalytic air oxidation, and the implementation of continuous flow technology are reshaping the field. These advancements not only improve the economic viability of production but also significantly reduce the environmental impact by minimizing waste and enhancing process safety. For researchers and drug development professionals, understanding these diverse and evolving synthetic strategies is crucial for selecting the optimal route for their specific needs, whether for lab-scale research or industrial-scale production.
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- EP3148962B1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. European Patent Office.
- CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Google Patents.
- CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid. Google Patents.
- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents.
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A Comparative Guide to the Bioactivity of Heterocycles Derived from Nitrobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isomeric positioning of functional groups on a parent scaffold can dramatically influence the pharmacological profile of its derivatives. This guide offers a comparative analysis of the bioactivity of heterocyclic compounds derived from the three isomers of nitrobenzonitrile: 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile. By exploring the synthesis of distinct heterocyclic systems from each isomer and their subsequent biological evaluation, we aim to provide valuable insights for the rational design of novel therapeutic agents.
Introduction: The Strategic Importance of Nitrobenzonitrile Isomers
Nitrobenzonitriles serve as versatile precursors in organic synthesis, with the nitro and cyano functionalities offering multiple avenues for chemical transformation. The positional isomerism (ortho, meta, and para) of the nitro group relative to the nitrile dictates the electronic properties and reactivity of the benzene ring, thereby guiding the synthetic pathways toward different heterocyclic scaffolds.[1] This guide will delve into specific examples of heterocycles synthesized from each isomer and compare their reported biological activities, supported by experimental data.
I. Heterocycles from 2-Nitrobenzonitrile: Gateway to Anticancer Quinazolinones
The ortho-positioning of the nitro and cyano groups in 2-nitrobenzonitrile makes it an ideal starting material for the synthesis of fused heterocyclic systems, most notably quinazolinones. These compounds are of significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
Synthesis of 2-Arylquinazolin-4(3H)-ones
A convenient one-pot synthesis involves the copper-catalyzed reaction of 2-nitrobenzonitriles with various alcohols. This method proceeds under mild conditions and demonstrates a broad substrate scope with good to excellent yields. The reaction is believed to proceed through a tandem process involving the reduction of the nitro group to an amine, followed by cyclization with the alcohol, which is oxidized to an aldehyde in situ, and subsequent reaction with the nitrile group.
Experimental Protocol: Synthesis of 2-Arylquinazolin-4(3H)-ones from 2-Nitrobenzonitrile
-
To a reaction vessel, add 2-nitrobenzonitrile (1.0 mmol), the corresponding alcohol (2.0 mmol), and a copper catalyst (e.g., Cu(OAc)₂).
-
Add a suitable base (e.g., K₂CO₃) and solvent (e.g., DMSO).
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours) under an air atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinazolin-4(3H)-one.
Caption: Synthesis of 2-Arylquinazolin-4(3H)-ones.
Anticancer Activity of Quinazolinone Derivatives
Quinazolinone-based compounds have shown significant potential as anticancer agents.[2] For instance, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been evaluated for their cytotoxic activities against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Schiff base | MCF-7 (Breast) | Varies | [3] |
| Quinazolinone Schiff base | MDA-MB-231 (Breast) | Varies | [3] |
| Quinazolinone-based rhodanine | HL-60 (Leukemia) | 1.2 | [4] |
| Quinazolinone-based rhodanine | K-562 (Leukemia) | 1.5 | [4] |
II. Heterocycles from 3-Nitrobenzonitrile: Crafting Bioactive Pyridines and Pyrimidines
The meta-disposition of the functional groups in 3-nitrobenzonitrile allows for the synthesis of a variety of heterocyclic structures, including pyridines and pyrimidines, which are scaffolds for numerous biologically active molecules. The initial reduction of the nitro group to an amine is a common first step, yielding 3-aminobenzonitrile, a versatile building block.
Synthesis of Pyridine and Pyrimidine Derivatives
The synthesis of pyridine and pyrimidine derivatives from 3-aminobenzonitrile can be achieved through various condensation reactions. For example, pyridin-3-yl pyrimidines can be synthesized and have been evaluated for their Bcr-Abl inhibitory and anticancer activity.[5]
Experimental Protocol: General Synthesis of Pyridine Derivatives
-
Start with the reduction of 3-nitrobenzonitrile to 3-aminobenzonitrile using a suitable reducing agent (e.g., SnCl₂/HCl).
-
React the resulting 3-aminobenzonitrile with a 1,3-dicarbonyl compound in the presence of a catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol).
-
Reflux the reaction mixture for several hours.
-
After cooling, the precipitated product is filtered, washed, and recrystallized to yield the desired pyridine derivative.
Caption: General pathway to Pyridine derivatives.
Anticancer and Enzyme Inhibitory Activity
Pyridin-3-yl pyrimidine derivatives have shown promise as anticancer agents, with some compounds exhibiting potent inhibitory activity against Bcr-Abl kinase.[5] Additionally, other pyridine derivatives have been synthesized and evaluated as potential anticancer agents and phosphodiesterase-3 inhibitors.[6]
| Compound Class | Target/Cell Line | Activity | Reference |
| Pyridin-3-yl pyrimidines | Bcr-Abl | Potent Inhibition | [5] |
| Pyridine-ureas | MCF-7 (Breast) | IC50 = 0.11 µM | [7] |
| Pyridine derivatives | Leukemia cell lines | High selectivity | [8] |
III. Heterocycles from 4-Nitrobenzonitrile: Building Blocks for Antimicrobial Thiazoles and Oxadiazoles
4-Nitrobenzonitrile, with its para-substituted groups, serves as a precursor for heterocycles such as thiazoles and 1,3,4-oxadiazoles, many of which exhibit significant antimicrobial and anticancer activities.[9][10] Similar to the 3-isomer, the synthetic strategy often involves the initial reduction of the nitro group to form 4-aminobenzonitrile.
Synthesis of Thiazole and 1,3,4-Oxadiazole Derivatives
The synthesis of 2-aminothiazoles can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative (which can be prepared from 4-aminobenzonitrile) reacts with an α-haloketone.[11] For 1,3,4-oxadiazoles, a common route involves the conversion of the nitrile group to a hydrazide, followed by cyclization.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Convert 4-aminobenzonitrile to the corresponding thiourea derivative by reacting it with an isothiocyanate.
-
In a separate flask, dissolve the α-haloketone in a suitable solvent like ethanol.
-
Add the thiourea derivative to the α-haloketone solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated thiazole derivative is then filtered, washed with water, and purified by recrystallization.
Caption: General pathway to Thiazole derivatives.
Antimicrobial and Anticancer Activities
Thiazole derivatives are well-recognized for their broad spectrum of antimicrobial activities.[9] Certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising in vitro antibacterial activity against S. aureus and E. coli with MIC values of 16.1 µM.[9] Furthermore, 1,3,4-oxadiazole derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[10]
| Compound Class | Activity | Organism/Cell Line | MIC/IC50 | Reference |
| Thiazole derivative | Antibacterial | S. aureus, E. coli | 16.1 µM | [9] |
| 1,3,4-Oxadiazole derivative | Anticancer | HepG2 (Liver) | 0.8 µM | |
| 1,3,4-Oxadiazole derivative | Anticancer | MCF-7 (Breast) | <10 µM |
Comparative Analysis and Future Perspectives
This guide highlights that the isomeric nature of nitrobenzonitrile precursors profoundly influences the type of heterocyclic scaffolds that can be synthesized and their resulting bioactivities.
-
2-Nitrobenzonitrile is a privileged precursor for quinazolinones , a class of compounds rich in anticancer potential. The proximity of the nitro and cyano groups facilitates the formation of this fused heterocyclic system.
-
3-Nitrobenzonitrile , through its amino derivative, provides access to a diverse range of pyridines and pyrimidines with notable anticancer and enzyme inhibitory activities.
-
4-Nitrobenzonitrile is a valuable starting material for thiazoles and oxadiazoles , which have demonstrated significant antimicrobial and anticancer properties.
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- Antimicrobial activity of a new series of benzimidazole deriv
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-2-nitrobenzonitrile
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Methyl-2-nitrobenzonitrile (CAS No. 1885-77-4). As a research professional, your safety and the integrity of our shared environment are paramount. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.
Core Hazard Assessment: Understanding the Risks
This compound is an aromatic organic compound containing nitro and nitrile functional groups. This structure imparts significant biological activity and, consequently, notable toxicity.[1] Understanding its hazard profile is the first step in safe handling and disposal.
The primary risks associated with this compound are its high acute toxicity via multiple routes of exposure.[1] It is classified as "Danger" with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled.[1] The presence of the nitrile group suggests a potential for metabolic release of cyanide, while the nitroaromatic structure is associated with methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [1] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [1] |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following controls must be in place. The causality is clear: we must prevent all routes of exposure—inhalation, dermal contact, and ingestion.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to control exposure to dusts or vapors.[3]
-
Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory.[4]
Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to double-check the manufacturer's compatibility data for resistance to aromatic nitro compounds. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5][6]
-
Eye Protection: Wear chemical splash goggles or a full-face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU).[5][7]
-
Lab Coat: A lab coat is required to protect street clothes and skin from contamination. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[6]
Waste Characterization and Segregation: The Foundation of Proper Disposal
Proper disposal begins with correct waste characterization. Based on its toxicity, any waste containing this compound must be treated as hazardous waste .
Waste Determination: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[8][9] this compound's high toxicity classifies it as a toxic hazardous waste. While it may not have a specific waste code, related compounds like Nitrobenzene are listed as U169 (Toxic Waste).[8] Therefore, all waste streams must be managed as fully regulated hazardous waste.
Chemical Incompatibility: Segregation is a critical safety measure. Mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases. This compound waste must be kept separate from the following:
| Incompatible Material Class | Potential Hazard of Mixing | Source |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Fire, explosion | [4][10] |
| Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid) | Heat generation, release of toxic gas | [11] |
| Strong Bases | Chemical reaction | [4][12] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound waste, from the point of generation to final collection.
Step 1: Preparing the Hazardous Waste Container
-
Select a Compatible Container: Choose a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). Ensure it has a tightly sealing lid.[9]
-
Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the following information:
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: List the full chemical name: "this compound". Do not use abbreviations. If it's a solution, list all components and their approximate percentages.
-
Step 2: Accumulating Waste
-
Solid Waste: Place any unused or contaminated this compound directly into the labeled container. This includes contaminated weigh boats or filter papers.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and bench paper contaminated with the chemical should be collected in the same hazardous waste container.
-
Empty Containers: The original container of this compound is not "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this cleaning process is also hazardous waste and must be collected in a designated liquid hazardous waste container.
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[9]
Step 3: Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your lab, at or near the point of generation.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.
-
Segregation: Ensure the SAA is away from the incompatible materials listed in Section 3.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if you are generating more than 55 gallons of a single waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[9]
-
Licensed Disposal Company: Your EHS department will work with a licensed hazardous waste disposal company. The ultimate disposal method for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogen oxides (NOx) produced during combustion.[5][13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure
Spill Cleanup:
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: For a solid spill, carefully sweep up the material and place it in the labeled hazardous waste container. Avoid creating dust.[4] For a liquid solution, absorb the spill with an inert material like vermiculite or sand, then collect the absorbed material into the waste container.[8][14]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][13]
References
- Center for Disease Control and Prevention (CDC).Toxicological Profile for Nitrobenzene.[Link]
- RIGHTPAK.How to Recycle Nitrile Gloves.[Link]
- Center for Disease Control and Prevention (CDC).
- New Jersey Department of Health.Hazardous Substance Fact Sheet: Nitrobenzene.[Link]
- Vastani.
- CP Lab Safety.
- Cole-Parmer.Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%.[Link]
- United Nations Office on Drugs and Crime (UNODC).Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]
- University of Alabama in Huntsville.Hazardous Waste Disposal Procedures.[Link]
- Carl ROTH.
- National Institutes of Health (NIH).PubChem Compound Summary for CID 12079, 3-Nitrobenzonitrile.[Link]
- PubMed.Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.[Link]
- Princeton University Environmental Health & Safety.
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 14. nj.gov [nj.gov]
Navigating the Risks: A Guide to Personal Protective Equipment for 3-Methyl-2-nitrobenzonitrile
For the diligent researcher, scientist, or drug development professional, the synthesis and handling of novel compounds are routine. However, familiarity must not breed complacency, especially when working with reactive molecules like 3-Methyl-2-nitrobenzonitrile. The presence of a nitrile group and a nitroaromatic system suggests potential toxicity and reactivity that demand rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in established safety principles to ensure that your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment: Understanding the Adversary
While a specific, comprehensive toxicological profile for this compound may be limited, its structure—a benzonitrile core with methyl and nitro substituents—provides clear indicators of its potential hazards. By examining analogous compounds, we can infer a high likelihood of the following risks:
-
Acute Toxicity: Aromatic nitriles and nitro compounds are often toxic if ingested, inhaled, or absorbed through the skin.[1] The cyano group can interfere with cellular respiration, while nitroaromatics can cause oxidative stress.
-
Skin and Eye Irritation: Many substituted benzonitriles and nitrobenzenes are known to cause serious skin and eye irritation upon contact.[2][3][4]
-
Respiratory Tract Irritation: If the compound is a fine powder or volatile, inhalation can lead to irritation of the respiratory system.[2][4]
Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential.
The Shield: Selecting Your Personal Protective Equipment
The foundation of safe chemical handling lies in creating an impermeable barrier between the researcher and the substance. The following PPE is mandatory when handling this compound.
Hand Protection: The First Line of Defense
Your hands are the most likely point of direct contact. The choice of glove material is therefore critical.
-
Primary Recommendation: Nitrile gloves are the preferred choice. They offer excellent resistance to a broad spectrum of chemicals, including many solvents, acids, and bases.[5][6][7] Their synthetic rubber composition also makes them a suitable alternative for individuals with latex allergies.[6][8]
-
Protocol: Double-gloving is strongly advised. This practice provides an additional layer of protection against tears and minimizes exposure during the doffing process. The outer glove should have extended cuffs to cover the wrist and the sleeve of the lab coat.
Table 1: Glove Selection Rationale
| Glove Type | Protection Offered | Key Considerations |
| Nitrile | High resistance to chemicals, punctures, and tears.[5] | Recommended for direct handling. Double-gloving is best practice. |
| Neoprene | Resists a broad range of oils, acids, and solvents. | A viable alternative to nitrile, but may offer less puncture resistance.[7] |
| Latex | Good flexibility and resistance to many acids and alcohols. | Not recommended due to potential for allergic reactions and degradation with some organic solvents.[7] |
Eye and Face Protection: Shielding Sensitive Tissues
The eyes are exceptionally vulnerable to chemical splashes and airborne particles.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from splashes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction work-ups), a full-face shield must be worn in addition to safety goggles. This protects the entire face from direct contact.[9]
Body Protection: Preventing Skin Contact
Your lab coat is more than a uniform; it is a critical piece of protective equipment.
-
Material: A lab coat made of a chemically resistant material, such as polyester or a cotton/polyester blend, should be worn.
-
Fit and Use: The coat must be fully buttoned with sleeves rolled down to the wrist. It should be removed immediately upon any sign of contamination. Lab coats used while handling this compound should not be worn outside of the designated laboratory area.
Respiratory Protection: Safeguarding Against Inhalation
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[2][3][9]
-
Secondary Control: If engineering controls are insufficient or during a spill cleanup outside of a fume hood, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (for dusts) or an organic vapor cartridge is necessary.[9]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, sequential protocol for donning and doffing PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
The following diagram illustrates the correct sequence for putting on your PPE before handling this compound.
Caption: Fig 1: PPE Donning Sequence
Experimental Protocol: Donning PPE
-
Inspect Equipment: Before starting, visually inspect all PPE for defects such as cracks, tears, or holes. Discard and replace any damaged items.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on your chemical safety goggles. If handling solutions or there is a risk of splashing, put on a face shield over the goggles.
-
Gloves: Don the first (inner) pair of nitrile gloves. Pull the cuff of the lab coat sleeve over the glove. Don the second (outer) pair of gloves, pulling the glove cuff over the sleeve of the lab coat.
Doffing PPE Workflow
Removing PPE correctly is as important as putting it on correctly to avoid contaminating yourself.
Experimental Protocol: Doffing PPE
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield (if used), followed by the safety goggles, by handling the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning the sleeves inside out. Fold it so the contaminated exterior is contained and place it in a designated laundry container or disposal bag.
-
Inner Gloves: Finally, remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and disposable lab coats must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused product and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[2] Never dispose of this chemical down the drain.
Waste Disposal Workflow
The following diagram outlines the decision-making process for waste segregation and disposal.
Caption: Fig 2: Waste Segregation & Disposal
By integrating these rigorous PPE protocols and disposal plans into your standard operating procedures, you build a self-validating system of safety. This ensures that your valuable research on compounds like this compound can proceed with the highest degree of protection for yourself and your colleagues.
References
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
- Are Nitrile Gloves Considered PPE?. Armbrust American. [Link]
- Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Controlling Occupational Exposure to Hazardous Drugs.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. [Link]
- Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
- Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Cole-Parmer. [Link]
- Safety Data Sheet: 3-Nitrobenzonitrile. Carl ROTH. [Link]
- Safe handling of cytotoxics: guideline recommend
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 5. armbrustusa.com [armbrustusa.com]
- 6. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
